molecular formula C8H17BrO4 B1667892 Br-PEG4-OH CAS No. 85141-94-2

Br-PEG4-OH

Numéro de catalogue: B1667892
Numéro CAS: 85141-94-2
Poids moléculaire: 257.12 g/mol
Clé InChI: CERQCRALBKUCTF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)ethanol is a bromo-terminated polyethylene glycol (PEG) derivative that serves as a valuable synthetic intermediate in organic chemistry and materials science. This compound features a terminal bromine atom, which acts as a superior leaving group, making it highly reactive in nucleophilic substitution reactions (e.g., Williamson ether synthesis). Its structure is uniquely characterized by a short PEG spacer, which imparts hydrophilicity and enhanced solubility in aqueous and organic media, connected to a primary alcohol functionality. This bifunctionality allows researchers to employ the molecule as a versatile linker or building block. The terminal alcohol can be further functionalized through esterification or oxidation to carboxylic acid, while the bromo-alkyne end enables efficient coupling with nucleophiles such as amines, thiols, or azides. Primary research applications include the synthesis of novel crown ethers, surfactants, and polymeric materials, as well as its use in bioconjugation techniques for attaching hydrophilic PEG chains to biomolecules to improve their solubility and stability. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Propriétés

IUPAC Name

2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17BrO4/c9-1-3-11-5-7-13-8-6-12-4-2-10/h10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CERQCRALBKUCTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85141-94-2
Record name 2-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Physical Properties of Br-PEG4-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 1-Bromo-4-hydroxy-tetraethylene glycol (Br-PEG4-OH). The information is compiled from various chemical suppliers and databases to assist researchers and professionals in drug development and other scientific fields.

Core Physical Properties

This compound is a bifunctional molecule featuring a terminal bromide and a hydroxyl group, connected by a flexible tetraethylene glycol linker. These functional groups make it a valuable building block in chemical synthesis, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and other complex molecules. Its physical characteristics are crucial for handling, reaction setup, and purification.

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of this compound. It is important to note that some of these values are predicted based on computational models and may vary slightly from experimentally determined values.

PropertyValueSource(s)
Molecular Weight 257.12 g/mol [1][][3][4]
Chemical Formula C₈H₁₇BrO₄[1][][4]
Density (Predicted) 1.350 ± 0.06 g/cm³[][5]
Boiling Point (Predicted) 321.7 ± 27.0 °C at 760 mmHg[]
Exact Mass 256.0310 g/mol [1][4]
Qualitative Physical Properties
PropertyDescriptionSource(s)
Appearance Colorless to light yellow oily liquid.[][6][7]
Solubility Soluble in water and organic solvents.[6]
Stability Stable, but may be sensitive to light.[6]
Storage For short-term storage (days to weeks), keep dry, dark, and at 0 - 4 °C. For long-term storage (months to years), store at -20 °C.[4]

Chemical Structure and Key Properties

The following diagram illustrates the chemical structure of this compound and highlights its key physical properties.

Br_PEG4_OH_Properties This compound: Structure and Physical Properties cluster_molecule This compound cluster_properties Physical Properties mol Br-CH₂CH₂-O-CH₂CH₂-O-CH₂CH₂-O-CH₂CH₂-OH mw Molecular Weight 257.12 g/mol formula Chemical Formula C₈H₁₇BrO₄ density Density (Predicted) 1.350 ± 0.06 g/cm³ bp Boiling Point (Predicted) 321.7 ± 27.0 °C appearance Appearance Colorless to Light Yellow Liquid

Caption: Chemical structure and key physical properties of this compound.

Experimental Protocols for Determination of Physical Properties

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a liquid like this compound, a common and effective method is the use of a Thiele tube or a simple distillation apparatus.

Workflow for Boiling Point Determination using a Thiele Tube:

Boiling_Point_Workflow start Start prep_sample Prepare Sample: - Place a small amount of this compound in a fusion tube. - Insert an inverted capillary tube. start->prep_sample setup_apparatus Assemble Apparatus: - Attach the fusion tube to a thermometer. - Place the assembly in a Thiele tube containing heat-stable oil. prep_sample->setup_apparatus heat Heat the Thiele tube gently. setup_apparatus->heat observe_bubbles Observe for a continuous stream of bubbles from the capillary tube. heat->observe_bubbles cool Remove heat and allow to cool slowly. observe_bubbles->cool record_bp Record the temperature at which the liquid enters the capillary tube. This is the boiling point. cool->record_bp end End record_bp->end

Caption: Workflow for determining the boiling point of a liquid using the Thiele tube method.

Key Steps:

  • Sample Preparation: A small amount of the liquid is placed in a fusion tube, and a capillary tube, sealed at one end, is inverted into the liquid.

  • Apparatus Setup: The fusion tube is attached to a thermometer, and the assembly is immersed in a Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil).

  • Heating: The side arm of the Thiele tube is gently heated, which ensures uniform temperature distribution through convection currents.

  • Observation: As the temperature rises, air trapped in the capillary tube will be expelled, and eventually, a steady stream of vapor bubbles from the sample will emerge from the capillary tip.

  • Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Determination of Density

The density of a liquid is its mass per unit volume. A straightforward and accurate method for determining the density of a liquid like this compound involves the use of a pycnometer or, more simply, a calibrated micropipette and an analytical balance.

Key Steps:

  • Mass of Empty Container: The mass of a clean, dry container (e.g., a small volumetric flask or vial) is accurately measured on an analytical balance.

  • Volume of Liquid: A precise volume of this compound is dispensed into the container using a calibrated micropipette.

  • Mass of Container and Liquid: The mass of the container with the liquid is measured.

  • Calculation: The mass of the liquid is determined by subtracting the mass of the empty container. The density is then calculated by dividing the mass of the liquid by its volume.

Determination of Solubility

The solubility of this compound in various solvents can be determined qualitatively.

Key Steps:

  • Solvent Addition: A small, measured amount of this compound is placed in a test tube.

  • Solute Addition: A specific volume of the solvent to be tested is added.

  • Mixing: The mixture is agitated (e.g., by vortexing) to ensure thorough mixing.

  • Observation: The mixture is observed to see if the this compound dissolves completely to form a homogeneous solution. This can be repeated with increasing amounts of solute to estimate the solubility limit.

This guide provides a foundational understanding of the physical properties of this compound. For critical applications, it is recommended that these properties be confirmed experimentally under the specific conditions of use.

References

An In-depth Technical Guide to Br-PEG4-OH: Chemical Structure, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-bromo-2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethane, commonly known as Br-PEG4-OH. This bifunctional molecule is of significant interest in the fields of medicinal chemistry and drug development, particularly as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex molecules.[1] This document details its chemical structure, outlines a primary synthesis pathway with a detailed experimental protocol, and presents key quantitative data in a structured format.

Chemical Structure and Properties

This compound is a hydrophilic linker composed of a tetraethylene glycol (PEG4) spacer functionalized with a terminal bromo group at one end and a hydroxyl group at the other. This structure imparts aqueous solubility while providing two distinct reactive handles for sequential chemical modifications. The bromo group serves as an excellent leaving group for nucleophilic substitution reactions, and the hydroxyl group can be further derivatized.[1][2]

The key properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Formula C₈H₁₇BrO₄[3]
Molecular Weight 257.12 g/mol [3]
IUPAC Name 2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethanol[3]
CAS Number 85141-94-2[3]
Appearance Colorless to light yellow liquid
Boiling Point 276.3 ± 20.0 °C (Predicted)[2]
Density 1.411 ± 0.06 g/cm³ (Predicted)[2]
Solubility Soluble in Water, DMSO, DMF, DCM[2]

Synthesis Pathway

The primary synthesis of this compound involves a two-step process starting from tetraethylene glycol. The first step is a selective mono-tosylation of one of the terminal hydroxyl groups. The resulting tosylate is a good leaving group, which is then displaced by a bromide ion in the second step to yield the final product. This method allows for controlled, selective monobromination.

Synthesis_Pathway TEG Tetraethylene Glycol (HO-(CH₂CH₂)₄-OH) Intermediate Mono-tosylated TEG (TsO-(CH₂CH₂)₄-OH) TEG->Intermediate Tosylation TosCl p-Toluenesulfonyl Chloride (TsCl) Pyridine Product This compound (Br-(CH₂CH₂)₄-OH) Intermediate->Product Bromination NaBr Sodium Bromide (NaBr) Acetone

Caption: Two-step synthesis of this compound from tetraethylene glycol.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Step 1: Mono-tosylation of Tetraethylene Glycol

Objective: To selectively tosylate one hydroxyl group of tetraethylene glycol.

Materials:

  • Tetraethylene glycol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve tetraethylene glycol (1 equivalent) in pyridine at 0°C.

  • Slowly add a solution of p-toluenesulfonyl chloride (1 equivalent) in dichloromethane (DCM) to the cooled solution over 1-2 hours, maintaining the temperature at 0°C.

  • Allow the reaction mixture to stir at 0°C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of cold 1M HCl.

  • Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude mono-tosylated tetraethylene glycol.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Bromination of Mono-tosylated Tetraethylene Glycol

Objective: To substitute the tosyl group with a bromo group.

Materials:

  • Mono-tosylated tetraethylene glycol

  • Sodium bromide (NaBr)

  • Acetone

  • Dichloromethane (DCM)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the purified mono-tosylated tetraethylene glycol (1 equivalent) in acetone in a round-bottom flask.

  • Add sodium bromide (1.5 equivalents) to the solution and heat the mixture to reflux.

  • Maintain the reflux for 12-24 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the acetone under reduced pressure.

  • Partition the residue between dichloromethane and deionized water.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography on silica gel to yield pure this compound.

Logical Workflow for Synthesis and Purification

The overall workflow for the synthesis and purification of this compound can be visualized as follows:

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Start: Tetraethylene Glycol Toxylation Mono-tosylation with TsCl/Pyridine Start->Toxylation Bromination Bromination with NaBr in Acetone Toxylation->Bromination Quench Reaction Quenching and Workup Bromination->Quench Extraction Solvent Extraction Quench->Extraction Drying Drying of Organic Phase Extraction->Drying Concentration Solvent Removal Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Characterization Characterization (NMR, MS) Chromatography->Characterization Final_Product Pure this compound Characterization->Final_Product

Caption: Overall workflow for the synthesis and purification of this compound.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of this compound.

ParameterStep 1: TosylationStep 2: Bromination
Reactant Equivalents TEG (1 eq), TsCl (1 eq)Tos-PEG4-OH (1 eq), NaBr (1.5 eq)
Typical Yield 70-85%85-95%
Purity (post-chromatography) >95%>98%
Analytical Techniques TLC, ¹H NMR, ¹³C NMRTLC, ¹H NMR, ¹³C NMR, Mass Spectrometry

Note: Yields are dependent on reaction scale and purification efficiency.

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. The provided synthesis pathway and experimental protocols offer a practical basis for the laboratory preparation of this important chemical linker.

References

The Strategic Role of Br-PEG4-OH in PROTAC Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two ligands—one targeting a protein of interest (POI) and another recruiting an E3 ubiquitin ligase—connected by a chemical linker.[2][3] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[4] Among the diverse array of linkers, polyethylene glycol (PEG)-based linkers, such as Br-PEG4-OH, have gained prominence for their ability to impart favorable characteristics to PROTAC molecules.[5]

This technical guide provides a comprehensive exploration of the role of this compound in PROTAC design. It delves into its structural and functional significance, presents comparative quantitative data, details relevant experimental protocols, and provides visual representations of key biological pathways and experimental workflows.

The Core Role of the Linker in PROTAC Function

The linker in a PROTAC is not a passive spacer but an active component that dictates the overall performance of the molecule. Its length, flexibility, and chemical composition are critical for:

  • Ternary Complex Formation: The linker must be of an optimal length and flexibility to allow for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[4][6] A linker that is too short may cause steric hindrance, while one that is too long may not effectively bring the two proteins together for efficient ubiquitination.[4]

  • Physicochemical Properties: The linker significantly impacts the PROTAC's solubility, a crucial factor for bioavailability and formulation.[7] Hydrophilic linkers like PEG can enhance the aqueous solubility of often lipophilic PROTAC molecules.[8]

  • Cell Permeability: The linker influences the ability of the PROTAC to cross the cell membrane and reach its intracellular target. While hydrophilicity can sometimes impede passive diffusion, the flexibility of PEG linkers can allow the molecule to adopt conformations that shield polar surface area, thereby improving permeability.[7][9]

This compound: A Versatile Linker Building Block

This compound is a bifunctional linker that incorporates a tetraethylene glycol (PEG4) spacer. It possesses two reactive functional groups: a bromo group and a hydroxyl group. This dual reactivity makes it a valuable tool for the modular synthesis of PROTACs. The bromo group can readily undergo nucleophilic substitution reactions, for instance with an amine or a thiol on one of the ligands, while the hydroxyl group can be activated or converted to other functional groups for conjugation to the other ligand.

The key features of the PEG4 component of this linker include:

  • Hydrophilicity: The four ethylene glycol units impart significant hydrophilicity, which can improve the solubility of the final PROTAC molecule.[10]

  • Flexibility: The PEG chain is flexible, allowing the PROTAC to adopt various conformations to facilitate optimal ternary complex formation.[5]

  • Defined Length: The 4-unit PEG chain provides a specific and well-defined spacer length, which is crucial for linker optimization studies.

Data Presentation: The Impact of Linker Length on PROTAC Performance

The optimization of linker length is a critical step in PROTAC design. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the degradation efficiency (DC50 and Dmax) and cell permeability of different PROTACs. While not all studies use this compound specifically, the data demonstrates the general principle of how linker length affects PROTAC activity.

Table 1: Comparative Degradation Efficacy of PROTACs with Varying PEG Linker Lengths

Target ProteinE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Reference
ERα VHL12-atom PEG~5000~75[4]
16-atom PEG (similar to PEG4) ~1000 ~95 [4]
19-atom PEG~5000~70[4]
TBK1 VHL< 12 atomsNo degradation-[4]
21-atom PEG (similar to PEG6) 3 96 [4]
29-atom PEG29276[4]
BTK CRBN2 PEG units>5000-[11]
4 PEG units 1-40 -[11]
6 PEG units1-40-[11]

Note: DC50 is the concentration of PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achieved.

Table 2: Impact of Linker Length on PROTAC Permeability

PROTAC TargetLinker TypeApparent Permeability (Papp) in Caco-2 cells (10⁻⁶ cm/s)Reference
Model PROTACAlkyl C80.5[12]
PEG4 1.2 [12]
PEG82.5[12]
10-unit PEG3.1[12]
PEG122.8[12]

Note: Higher Papp values indicate better cell permeability.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of PROTACs utilizing a this compound linker.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a representative two-step synthesis of a PROTAC, for example, one targeting BRD4 using a JQ1 derivative and recruiting the CRBN E3 ligase with pomalidomide.

Step 1: Functionalization of one ligand with this compound

  • Dissolve the POI ligand (e.g., a JQ1 derivative with a free amine) in an anhydrous solvent such as dimethylformamide (DMF).

  • Add this compound and a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the POI-PEG4-OH intermediate.

Step 2: Coupling of the second ligand

  • Activate the hydroxyl group of the POI-PEG4-OH intermediate (e.g., by converting it to a mesylate or tosylate).

  • Dissolve the activated intermediate and the E3 ligase ligand (e.g., pomalidomide with a free amine) in anhydrous DMF.

  • Add a suitable base (e.g., DIPEA).

  • Heat the reaction mixture and stir for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Once the reaction is complete, cool the mixture and purify the final PROTAC by preparative high-performance liquid chromatography (HPLC).

  • Characterize the purified PROTAC by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry.

Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation

This protocol is used to determine the DC50 and Dmax of a PROTAC.

  • Cell Seeding and Treatment:

    • Seed a relevant cell line (e.g., a cancer cell line expressing the target protein) in 6-well plates.

    • Allow cells to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specific duration (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses the passive permeability of a PROTAC.

  • Preparation of the PAMPA Plate:

    • A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Compound Addition:

    • The PROTAC is added to the donor wells of the plate.

  • Incubation:

    • The plate is incubated to allow the PROTAC to diffuse across the artificial membrane into the acceptor wells.

  • Quantification:

    • The concentration of the PROTAC in both the donor and acceptor wells is measured using LC-MS/MS.

  • Calculation of Permeability:

    • The apparent permeability coefficient (Papp) is calculated based on the rate of diffusion.

Mandatory Visualizations

Signaling Pathway Diagram

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (e.g., BRD4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated degradation of a target protein.

Experimental Workflow Diagram

PROTAC_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_evaluation In Vitro & Cellular Evaluation Synthesis Synthesis using This compound Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Degradation_Assay Western Blot (DC50, Dmax) Characterization->Degradation_Assay Permeability_Assay Permeability Assay (PAMPA/Caco-2) Characterization->Permeability_Assay Ternary_Complex_Assay Ternary Complex Formation Assay Characterization->Ternary_Complex_Assay Downstream_Analysis Downstream Signaling Analysis Degradation_Assay->Downstream_Analysis PROTAC_Components cluster_properties Linker-Influenced Properties PROTAC PROTAC Molecule POI_Ligand POI Ligand PROTAC->POI_Ligand binds to E3_Ligand E3 Ligase Ligand PROTAC->E3_Ligand recruits Linker Linker (this compound) PROTAC->Linker contains Solubility Solubility Linker->Solubility Permeability Cell Permeability Linker->Permeability Ternary_Stability Ternary Complex Stability Linker->Ternary_Stability

References

An In-Depth Technical Guide to Br-PEG4-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive information for researchers, scientists, and drug development professionals on the chemical and physical properties of Bromo-PEG4-alcohol (Br-PEG4-OH), along with its applications and relevant experimental protocols.

Core Molecular Data

This compound is a heterobifunctional polyethylene glycol (PEG) linker. It incorporates a terminal bromide group and a hydroxyl group, separated by a tetraethylene glycol spacer. This structure allows for versatile use in bioconjugation and drug delivery systems. The hydrophilic PEG chain enhances solubility in aqueous media, a critical factor in many biological applications.

Below is a summary of the key quantitative data for this compound:

PropertyValueReference
Molecular Formula C8H17BrO4[1][]
Molecular Weight 257.12 g/mol [1][]
Exact Mass 256.0310 g/mol [1][]
CAS Number 85141-94-2[1][]
Appearance Colorless to light yellow oily liquid[][3]
Purity >95%[1][]
Density ~1.350 g/cm³ (Predicted)[]
Boiling Point 321.7 ± 27.0 °C at 760 mmHg[]

Chemical Structure and Nomenclature

  • IUPAC Name: 2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethanol[1][]

  • Synonyms: this compound, Bromo-PEG4-alcohol[1][]

  • SMILES: C(COCCOCCOCCBr)O[]

  • InChI: InChI=1S/C8H17BrO4/c9-1-3-11-5-7-13-8-6-12-4-2-10/h10H,1-8H2[1][]

  • InChIKey: CERQCRALBKUCTF-UHFFFAOYSA-N[1][]

Experimental Protocols and Applications

This compound is a valuable tool in drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other drug conjugates.[] The bromide serves as an effective leaving group for nucleophilic substitution, while the hydroxyl group can be further functionalized.

a. General Nucleophilic Substitution Reaction (e.g., Ligand Conjugation)

This protocol outlines a general procedure for conjugating a molecule containing a nucleophilic group (e.g., an amine, thiol, or alcohol) to this compound.

Materials:

  • This compound

  • Molecule of interest with a nucleophilic group (e.g., a targeting ligand)

  • Apolar aprotic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Inert gas (e.g., Argon or Nitrogen)

  • Reaction vessel

  • Stirring apparatus

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

Procedure:

  • Dissolve the molecule of interest in the chosen anhydrous solvent under an inert atmosphere.

  • Add 1.1 to 1.5 molar equivalents of the non-nucleophilic base to the solution.

  • In a separate vessel, dissolve 1.0 molar equivalent of this compound in the same anhydrous solvent.

  • Slowly add the this compound solution to the solution containing the molecule of interest and base.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a small amount of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product using an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product using column chromatography on silica gel.

b. Functionalization of the Hydroxyl Group

The terminal hydroxyl group of this compound can be activated or converted to other functional groups for subsequent conjugation steps. A common example is the activation with a sulfonyl chloride (e.g., mesyl chloride or tosyl chloride) to create a better leaving group.

Materials:

  • This compound

  • Mesyl chloride (MsCl) or Tosyl chloride (TsCl)

  • Anhydrous polar aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Non-nucleophilic base (e.g., Triethylamine (TEA) or Pyridine)

  • Inert gas (e.g., Argon or Nitrogen)

  • Reaction vessel

  • Stirring apparatus

  • Ice bath

Procedure:

  • Dissolve this compound in the anhydrous solvent in a reaction vessel under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add 1.1 to 1.2 molar equivalents of the non-nucleophilic base.

  • Slowly add 1.1 molar equivalents of mesyl chloride or tosyl chloride to the stirred solution.

  • Allow the reaction to proceed at 0 °C for 1-2 hours, then warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction by adding cold water.

  • Extract the product with an organic solvent.

  • Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the activated Br-PEG4-OMs or Br-PEG4-OTs.

Logical Workflow for PROTAC Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule utilizing this compound as a linker. This process involves the sequential conjugation of a ligand for an E3 ubiquitin ligase and a ligand for a target protein to the PEG linker.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Linker-Ligand 1 Conjugation cluster_1 Step 2: Hydroxyl Activation cluster_2 Step 3: Linker-Ligand 2 Conjugation BrPEG4OH This compound Conjugate1 Ligand1-PEG4-OH BrPEG4OH->Conjugate1 Nucleophilic Substitution Ligand1 E3 Ligase Ligand (with nucleophile) Ligand1->Conjugate1 ActivatedLinker Ligand1-PEG4-OMs/OTs Conjugate1_ref->ActivatedLinker Mesylation or Tosylation Ligand2 Target Protein Ligand (with nucleophile) PROTAC PROTAC Molecule (Ligand1-PEG4-Ligand2) Ligand2->PROTAC ActivatedLinker_ref->PROTAC Nucleophilic Substitution

Caption: Generalized workflow for PROTAC synthesis using this compound.

Safety and Handling

This compound may cause irritation to the eyes, skin, and mucous membranes; direct contact should be avoided.[3] It is recommended to use appropriate personal protective equipment, including safety glasses, gloves, and a lab coat when handling this chemical.[3] Operations should be carried out in a well-ventilated area or a fume hood to avoid inhalation of vapors.[3]

Storage: For long-term stability, this compound should be stored in a dry, dark environment at -20°C. For short-term use, storage at 0-4°C is acceptable.[1]

This technical guide provides a foundational understanding of this compound for its effective application in research and development. For specific applications, further optimization of the described protocols may be necessary. Always refer to the product's certificate of analysis for batch-specific information.

References

Br-PEG4-OH: A Comprehensive Technical Guide for its Application as a Chemical Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core characteristics and applications of 1-Bromo-3,6,9,12-tetraoxapentadecan-15-ol (Br-PEG4-OH), a versatile heterobifunctional chemical linker. Its unique properties make it a valuable tool in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Characteristics and Properties

This compound is a polyethylene glycol (PEG)-based linker featuring a terminal bromide group and a hydroxyl group, separated by a four-unit PEG chain. The bromide serves as an excellent leaving group for nucleophilic substitution reactions, while the hydroxyl group allows for further derivatization. The hydrophilic PEG spacer enhances the solubility of the resulting conjugates in aqueous media.[][2][3]

Quantitative Data
PropertyValueSource
Chemical Formula C8H17BrO4[][2][4][][6]
Molecular Weight 257.12 g/mol [2][4][6]
CAS Number 85141-94-2[][][6]
Appearance Colorless to light yellow liquid/oily liquid[4][7][8]
Density ~1.350 g/cm³[4][8]
Purity Typically >95% or >98%[][2]
Solubility Soluble in DMSO, water, and other organic solvents[4][6]
Storage Conditions Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C.[2] Should be stored in the dark.[2][2]

Key Applications in Research and Drug Development

This compound is prominently used as a linker in the synthesis of PROTACs.[4][][6][9][10] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in molecules like this compound plays a crucial role in optimizing the distance between the two ligands for efficient ternary complex formation.

Beyond PROTACs, the dual reactivity of this compound makes it suitable for a range of bioconjugation applications, including its use in antibody-drug conjugates (ADCs) and for surface modification of materials.

Experimental Protocols

General Protocol for Conjugation of this compound to a Primary Amine

This protocol describes a general method for the nucleophilic substitution reaction between the bromide of this compound and a primary amine-containing molecule (R-NH2).

Materials:

  • This compound

  • Amine-containing molecule (R-NH2)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Reaction vessel

  • Stirring apparatus

  • Inert atmosphere (e.g., nitrogen or argon)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

  • Liquid chromatography-mass spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectrometer for characterization

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere, dissolve the amine-containing molecule (1 equivalent) in anhydrous DMF or DMSO.

  • Addition of Base: Add a non-nucleophilic base such as DIPEA (2-3 equivalents) to the solution.

  • Addition of Linker: To this stirring solution, add this compound (1.1-1.5 equivalents).

  • Reaction: Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80°C) for 12-24 hours. The reaction progress should be monitored by LC-MS to check for the consumption of starting materials and the formation of the desired product.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If necessary, dilute with water and extract the product with a suitable organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by preparative RP-HPLC to isolate the desired conjugate.

  • Characterization: Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.

Western Blot for Assessing Protein Degradation by a PROTAC

This protocol outlines the key steps for evaluating the degradation of a target protein in cultured cells treated with a PROTAC synthesized using a this compound linker.

Materials:

  • Cancer cell line expressing the target protein

  • Cell culture medium and supplements

  • PROTAC stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed the cells in appropriate culture plates and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein lysates to the same concentration and prepare them for SDS-PAGE by adding loading buffer and boiling.

    • Load equal amounts of protein per lane and run the SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

    • Quantify the band intensities using image analysis software and normalize the target protein band intensity to the corresponding loading control band intensity.

Visualizations

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps POI_Ligand Protein of Interest (POI) Ligand (with amine) Step1 Step 1: Conjugation (Nucleophilic Substitution) POI_Ligand->Step1 Br_PEG4_OH This compound Linker Br_PEG4_OH->Step1 E3_Ligase_Ligand E3 Ligase Ligand (with reactive group) Step3 Step 3: Final Conjugation E3_Ligase_Ligand->Step3 Intermediate POI-PEG4-OH Intermediate Step1->Intermediate Step2 Step 2: Derivatization of -OH Intermediate->Step2 Activated_Intermediate Activated POI-PEG4-Linker Step2->Activated_Intermediate Activated_Intermediate->Step3 PROTAC Final PROTAC Molecule Step3->PROTAC

Caption: A generalized workflow for the synthesis of a PROTAC molecule using this compound.

PROTAC_Mechanism_of_Action PROTAC PROTAC Molecule Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI Target Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Recycling PROTAC and E3 Ligase are Recycled Ternary_Complex->Recycling Poly_Ub_POI Poly-ubiquitinated POI Ubiquitination->Poly_Ub_POI Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degradation Degradation of POI Proteasome->Degradation

References

An In-depth Technical Guide to PEG Linkers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by proteins previously considered "undruggable." At the heart of this approach are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.

While initially viewed as a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the POI, the PROTAC, and the E3 ligase.[1] Among the various linker types, polyethylene glycol (PEG) linkers have garnered significant attention due to their unique and advantageous properties. This guide provides a comprehensive technical overview of the role of PEG linkers in the design and development of effective protein degraders.

The Multifaceted Role of PEG Linkers in PROTAC Design

PEG linkers are composed of repeating ethylene glycol units, which impart a unique combination of hydrophilicity and flexibility.[2][3] These characteristics directly address several key challenges in PROTAC development:

  • Enhanced Solubility: PROTACs are often large and lipophilic molecules, which can lead to poor aqueous solubility and hinder their development as therapeutics. The hydrophilic nature of PEG linkers can significantly improve the overall solubility of the PROTAC molecule, enhancing its compatibility with physiological environments.[2]

  • Improved Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can sometimes impede passive diffusion across the cell membrane, the flexible nature of PEG linkers can allow the PROTAC to adopt a more compact, folded conformation that shields its polar surface area, thereby facilitating cell entry.[1]

  • Optimization of Ternary Complex Formation: The length and flexibility of the PEG linker are critical for achieving an optimal orientation of the POI and the E3 ligase within the ternary complex.[4] This geometric arrangement is crucial for efficient ubiquitination of the target protein. A linker that is too short may lead to steric hindrance, while an excessively long linker can result in a decrease in potency due to a higher entropic penalty upon binding.[4][5]

  • Favorable Pharmacokinetic Properties: PEGylation is a well-established strategy to improve the pharmacokinetic (PK) profile of therapeutic agents.[6] In the context of PROTACs, PEG linkers can increase the molecule's half-life, reduce renal clearance, and improve overall systemic exposure.[7]

Quantitative Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter that must be empirically optimized for each target-E3 ligase pair. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the degradation efficiency of PROTACs, as measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Target ProteinE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Reference(s)
BRD4CRBN2 PEG units>5000~60[8]
BRD4CRBN3 PEG unitsVariableVariable[8]
BRD4VHL3 PEG units1.8>95Not specified
BRD4VHL4 PEG units0.8>95Not specified
BRD4VHL5 PEG units1.1>95Not specified
ERαVHL12-atom (PEG3)~100>80[3]
ERαVHL16-atom (PEG4)<100>90[3][9]
ERαVHL21-atom (PEG6)>100<80[3]
Target ProteinE3 LigaseLinker Length (atoms)DC50 (nM)Dmax (%)Reference(s)
RIPK2IAP~21~12.6~69
RIPK2IAP~24~1.3>90

Signaling Pathways and Experimental Workflows

The successful development of a PROTAC requires a thorough understanding of its mechanism of action and a robust set of experimental procedures to evaluate its performance.

PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase E3->Ternary E3->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Polyubiquitination Recycled_PROTAC PROTAC Ternary->Recycled_PROTAC Release Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Ub activation (ATP) E2->E3 Ub conjugation Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI Recycled_PROTAC->Ternary Catalytic Cycle

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Development and Evaluation

The following diagram outlines a typical workflow for the design, synthesis, and evaluation of a novel PROTAC.

PROTAC_Workflow PROTAC Development and Evaluation Workflow cluster_design Design & Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Evaluation Design PROTAC Design (Warhead, Linker, E3 Ligand) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Binding Binary Binding Assays (SPR, ITC, FP) Purification->Binding Ternary_Formation Ternary Complex Formation (TR-FRET, NanoBRET, Co-IP) Binding->Ternary_Formation Ubiquitination In Vitro Ubiquitination Assay Ternary_Formation->Ubiquitination Permeability Cell Permeability Assays (PAMPA, Caco-2) Ubiquitination->Permeability Degradation Protein Degradation Assay (Western Blot, In-Cell Western) Permeability->Degradation Dose_Response Dose-Response Analysis (DC50, Dmax) Degradation->Dose_Response PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Dose_Response->PK_PD Efficacy In Vivo Efficacy Studies PK_PD->Efficacy Toxicity Toxicology Assessment Efficacy->Toxicity

Caption: A typical workflow for PROTAC development and evaluation.

Detailed Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a PEGylated PROTAC

This protocol describes a general method for the solid-phase synthesis of a PROTAC with a PEG linker, where the E3 ligase ligand is attached to the solid support, and the POI ligand is coupled in the final step.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • E3 ligase ligand with a carboxylic acid handle (e.g., pomalidomide derivative)

  • Bifunctional PEG linker with an amine and a carboxylic acid (e.g., Fmoc-NH-PEGn-COOH)

  • POI ligand with a suitable reactive handle (e.g., a primary amine)

  • Coupling reagents: HATU, HOBt

  • Base: DIPEA

  • Deprotection reagent: 20% piperidine in DMF

  • Cleavage cocktail: TFA/TIS/H2O (95:2.5:2.5)

  • Solvents: DMF, DCM, Diethyl ether

  • HPLC for purification

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • E3 Ligase Ligand Coupling: Dissolve the E3 ligase ligand, HATU, HOBt, and DIPEA in DMF. Add the solution to the deprotected resin and shake at room temperature for 2 hours. Wash the resin.

  • PEG Linker Coupling: a. Perform Fmoc deprotection on the resin if the coupled E3 ligase ligand has an Fmoc-protected amine. b. Dissolve the Fmoc-NH-PEGn-COOH linker, HATU, HOBt, and DIPEA in DMF. Add this solution to the resin and shake for 2 hours. Wash the resin.

  • Fmoc Deprotection of the Linker: Remove the Fmoc group from the PEG linker using 20% piperidine in DMF.

  • POI Ligand Coupling: Dissolve the POI ligand with a carboxylic acid handle, HATU, HOBt, and DIPEA in DMF. Add the solution to the resin and shake overnight. Wash the resin.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the PROTAC from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude PROTAC in cold diethyl ether. Purify the PROTAC using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and NMR.

Protocol 2: Western Blot for PROTAC-Induced Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the POI

  • PROTAC stock solution in DMSO

  • Cell culture medium and supplements

  • PBS (phosphate-buffered saline)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC. Include a vehicle control (DMSO). Incubate for the desired time (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane on an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against the POI overnight at 4°C. c. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the ECL substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities. Normalize the POI band intensity to the loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax.

Protocol 3: In Vitro Ubiquitination Assay

This assay directly measures the ability of a PROTAC to induce the ubiquitination of its target protein in a reconstituted system.

Materials:

  • Recombinant E1 activating enzyme

  • Recombinant E2 conjugating enzyme (e.g., UBE2D2)

  • Recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC)

  • Recombinant POI

  • Ubiquitin

  • ATP

  • Ubiquitination reaction buffer

  • PROTAC stock solution in DMSO

  • SDS-PAGE and Western blot reagents (as in Protocol 2)

  • Primary antibody against the POI or ubiquitin

Procedure:

  • Reaction Setup: In a microcentrifuge tube on ice, combine the E1 enzyme, E2 enzyme, E3 ligase, POI, ubiquitin, and ATP in the ubiquitination reaction buffer.

  • PROTAC Addition: Add the PROTAC at the desired concentration. Include a no-PROTAC control (DMSO).

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Reaction Quenching: Stop the reaction by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • Western Blot Analysis: Analyze the reaction products by SDS-PAGE and Western blot.

  • Detection: Probe the membrane with an antibody against the POI to detect higher molecular weight bands corresponding to ubiquitinated POI, or with an anti-ubiquitin antibody.

Conclusion

PEG linkers are a cornerstone of modern PROTAC design, offering a versatile tool to overcome challenges related to solubility, permeability, and pharmacokinetics. The length and composition of the PEG linker are critical parameters that require careful optimization to achieve potent and selective protein degradation. The experimental protocols and workflows detailed in this guide provide a framework for the rational design, synthesis, and evaluation of novel PEGylated PROTACs. As our understanding of the intricate interplay between the linker, the target protein, and the E3 ligase continues to grow, so too will our ability to develop next-generation protein degraders with enhanced therapeutic potential.

References

Br-PEG4-OH: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Br-PEG4-OH, with the CAS number 85141-94-2, is a heterobifunctional linker molecule widely utilized in the fields of chemical biology and drug development.[1][2] This guide provides an in-depth overview of its chemical properties, supplier information, and its critical role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. Detailed experimental workflows and the underlying signaling pathways are also presented to support researchers in their laboratory applications.

Chemical Properties and Supplier Information

This compound, chemically known as 2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethan-1-ol, is a polyethylene glycol (PEG) derivative featuring a terminal bromide group and a hydroxyl group.[3] The presence of the four-unit PEG chain imparts hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the resulting conjugate. The bromide serves as a reactive handle for nucleophilic substitution, while the hydroxyl group allows for further chemical modifications.

A summary of its key chemical properties is provided in the table below:

PropertyValue
CAS Number 85141-94-2
Molecular Formula C8H17BrO4
Molecular Weight 257.12 g/mol
Appearance Colorless to light yellow liquid
Solubility Soluble in DMSO
Storage Recommended storage at -20°C for long-term stability

Several chemical suppliers offer this compound, including but not limited to:

  • BroadPharm

  • MedKoo Biosciences

  • BOC Sciences

  • ChemScene

  • Arctom

Applications in PROTACs and Bioconjugation

The primary application of this compound is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][4] The PEG linker in molecules like this compound plays a crucial role in connecting the target protein ligand and the E3 ligase ligand, influencing the stability and efficacy of the resulting PROTAC.[1]

Beyond PROTACs, the reactive ends of this compound make it a versatile tool for various bioconjugation applications. The bromide can react with thiol groups on biomolecules to form stable thioether bonds, while the hydroxyl group can be activated or modified to react with other functional groups.[3]

Experimental Workflows

The following diagrams illustrate a generalized experimental workflow for the synthesis of a PROTAC using a PEG-based linker like this compound and a typical workflow for bioconjugation.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis POI_Ligand Protein of Interest (POI) Ligand Linker_Activation Linker Activation/Modification (e.g., with this compound) POI_Ligand->Linker_Activation Coupling_Reaction Coupling Reaction Linker_Activation->Coupling_Reaction E3_Ligase_Ligand E3 Ligase Ligand E3_Ligase_Ligand->Coupling_Reaction Purification Purification (e.g., HPLC) Coupling_Reaction->Purification Characterization Characterization (e.g., MS, NMR) Purification->Characterization

A generalized workflow for the synthesis of a PROTAC molecule.

Bioconjugation_Workflow cluster_bioconjugation Bioconjugation Biomolecule Biomolecule (e.g., Protein, Antibody) Linker_Reaction Reaction with this compound Biomolecule->Linker_Reaction Payload_Attachment Attachment of Payload (e.g., Drug, Fluorophore) Linker_Reaction->Payload_Attachment Purification_Conj Purification of Conjugate Payload_Attachment->Purification_Conj Analysis Analysis of Conjugate (e.g., SDS-PAGE, Mass Spec) Purification_Conj->Analysis

A typical workflow for the bioconjugation of a biomolecule.

Signaling Pathway: PROTAC Mechanism of Action

The mechanism of action of a PROTAC involves hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system. The following diagram illustrates this signaling pathway.

PROTAC_Mechanism_of_Action cluster_pathway PROTAC-Mediated Protein Degradation PROTAC PROTAC Molecule Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (Protein of Interest) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination recruits E2~Ub Polyubiquitinated_POI Polyubiquitinated POI Ubiquitination->Polyubiquitinated_POI Proteasome 26S Proteasome Polyubiquitinated_POI->Proteasome Degradation Degradation Proteasome->Degradation Recycling Recycling Degradation->Recycling PROTAC & Ubiquitin Peptides Degraded Peptides Degradation->Peptides

The mechanism of action of a PROTAC, leading to targeted protein degradation.

This compound is a valuable and versatile chemical tool for researchers in drug discovery and chemical biology. Its defined structure, hydrophilicity, and dual reactivity make it an ideal linker for the construction of PROTACs and other bioconjugates. Understanding its properties and the underlying principles of its application is key to successfully leveraging this molecule in the development of novel therapeutics and research probes.

References

An In-depth Technical Guide to the Solubility and Stability of Br-PEG4-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1-Bromo-4-hydroxy-tetraethylene glycol (Br-PEG4-OH), a bifunctional PEG linker critical in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates. This document consolidates available data on its physicochemical properties, offers detailed experimental protocols for its characterization, and outlines best practices for its handling and storage.

Physicochemical Properties of this compound

This compound is a hydrophilic, four-unit polyethylene glycol chain functionalized with a terminal bromide and a terminal hydroxyl group. The PEG spacer enhances aqueous solubility and provides flexibility to the molecules it links.[1][2][3] The bromide serves as an effective leaving group for nucleophilic substitution reactions, while the hydroxyl group allows for further derivatization.[1][4]

Table 1: General Properties of this compound

PropertyValueReference(s)
CAS Number 85141-94-2[5][6]
Molecular Formula C₈H₁₇BrO₄[4][6]
Molecular Weight 257.12 g/mol [4][6]
Appearance Colorless to light yellow liquid[6][7][8]
Density (Predicted) ~1.35 g/cm³[7][8]

Solubility Profile

The hydrophilic nature of the tetraethylene glycol backbone makes this compound soluble in water and a range of polar organic solvents.[8] Quantitative solubility, however, is sparsely documented in publicly available literature. The most definitive data point is for Dimethyl Sulfoxide (DMSO). For other common laboratory solvents, qualitative solubility is noted. A related compound, Bromo-PEG4-acid, is reported to be soluble in water, DMSO, DMF, and Dichloromethane (DCM), suggesting a similar profile for this compound.[2][9]

Table 2: Solubility of this compound in Common Laboratory Solvents

SolventQuantitative SolubilityQualitative SolubilityReference(s)
Dimethyl Sulfoxide (DMSO) 100 mg/mL (388.92 mM)Soluble[6]
Water Data not availableSoluble[8]
Ethanol Data not availableSoluble[8]
Methanol Data not availableReported as soluble in organic solvents[8]
Dimethylformamide (DMF) Data not availableLikely soluble (based on related compounds)[2]
Dichloromethane (DCM) Data not availableLikely soluble (based on related compounds)[2]

Note: For critical applications, experimental verification of solubility in the specific solvent and concentration required is strongly recommended. A general protocol for this determination is provided in Section 4.1.

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of this compound. The compound is known to be sensitive to light and oxidation.[8] The terminal bromide can be susceptible to hydrolysis over long periods, especially in aqueous solutions that are not pH-controlled.

Table 3: Stability and Recommended Storage Conditions

ConditionRecommendationRationaleReference(s)
Long-Term Storage -20°CMinimizes degradation and potential hydrolysis.[4][8]
Short-Term Storage 0 - 4°C (days to weeks)Suitable for transient storage between uses.[4]
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen)PEGs are susceptible to oxidative degradation.-
Light Exposure Store in the dark (e.g., amber vial)Compound may be light-sensitive.[8]
Handling Warm container to room temperature before opening.Prevents condensation of atmospheric moisture into the compound.-
In Solution Use freshly prepared solutions. For storage, aliquot and store at -80°C (up to 6 months) or -20°C (up to 1 month).Prevents degradation from repeated freeze-thaw cycles and hydrolysis in solvent.[6]

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Protocol for Gravimetric Solubility Determination

This protocol outlines a standard method for quantifying the solubility of this compound in a specific solvent at a given temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., water, ethanol)

  • Analytical balance

  • 2 mL glass vials with screw caps

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • Calibrated pipettes

  • Pre-weighed collection vials

Methodology:

  • Sample Preparation: Add an excess amount of this compound to a 2 mL glass vial. "Excess" means adding enough compound so that undissolved material is clearly visible after equilibration.

  • Solvent Addition: Accurately pipette a defined volume (e.g., 1.0 mL) of the desired solvent into the vial.

  • Equilibration: Securely cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

  • Phase Separation: After equilibration, centrifuge the vial at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solute.

  • Supernatant Collection: Carefully pipette a precise volume (e.g., 0.5 mL) of the clear supernatant into a pre-weighed collection vial. Be cautious not to disturb the pellet.

  • Solvent Evaporation: Evaporate the solvent from the collection vial. This can be done using a vacuum concentrator (e.g., SpeedVac) or by placing it in a fume hood with a gentle stream of nitrogen.

  • Gravimetric Analysis: Once the solvent is completely removed, weigh the collection vial containing the dried solute.

  • Calculation:

    • Calculate the mass of the dissolved solute by subtracting the initial weight of the empty vial from the final weight.

    • Determine the solubility in mg/mL by dividing the mass of the solute (in mg) by the volume of the supernatant collected (in mL).

Protocol for Stability Assessment by HPLC

This protocol describes a method to assess the stability of this compound under various conditions (e.g., pH, temperature) by monitoring its degradation over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • HPLC system with a suitable detector (e.g., UV, ELSD, or MS)

  • Appropriate HPLC column (e.g., C18)

  • Buffers of different pH values (e.g., pH 4, 7, 9)

  • Acetonitrile (ACN) and water (HPLC grade)

  • Thermostatic incubators or water baths

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mg/mL in ACN or DMSO).

  • Incubation Sample Preparation:

    • For pH stability: Dilute the stock solution into the different pH buffers to a final concentration of ~1 mg/mL.

    • For thermal stability: Dilute the stock solution into a stable solvent (e.g., water or a neutral buffer) to a final concentration of ~1 mg/mL.

  • Time Zero (T₀) Sample: Immediately after preparation, take an aliquot from each condition, dilute it appropriately for HPLC analysis, and inject it into the HPLC system. This will serve as the T₀ reference.

  • Incubation: Place the remaining sample vials in their respective incubation conditions (e.g., 4°C, 25°C, 40°C).

  • Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample. Dilute as necessary and analyze by HPLC.

  • HPLC Analysis:

    • Develop an HPLC method that provides good separation of the this compound peak from any potential degradants.

    • Monitor the peak area of the parent this compound compound at each time point.

  • Data Analysis:

    • Normalize the peak area at each time point to the peak area at T₀.

    • Calculate the percentage of this compound remaining: (% Remaining) = (Peak Area at Tₓ / Peak Area at T₀) * 100.

    • Plot the % remaining versus time for each condition to determine the degradation rate.

Key Workflows and Visualizations

This compound is a quintessential bifunctional linker used in the synthesis of PROTACs. The workflow below illustrates its role in conjugating a ligand for a target protein with a ligand for an E3 ubiquitin ligase.

PROTAC_Synthesis_Workflow Workflow: PROTAC Synthesis using this compound TargetLigand Target Protein Ligand (with nucleophile, e.g., -OH, -NH2, -SH) Intermediate1 Ligand-PEG4-OH Intermediate TargetLigand->Intermediate1 1a. Nucleophilic Substitution (SN2) FinalPROTAC Final PROTAC Molecule TargetLigand->FinalPROTAC E3Ligand E3 Ligase Ligand (with nucleophile, e.g., -OH, -NH2, -SH) Intermediate2 Ligand-PEG4-Br Intermediate E3Ligand->Intermediate2 1b. Nucleophilic Substitution (SN2) E3Ligand->FinalPROTAC BrPEGOH This compound (Bromo-Linker-Alcohol) BrPEGOH->Intermediate1 BrPEGOH->Intermediate2 ActivatedPEG Activated PEG Linker (e.g., Br-PEG4-OTs) ActivatedPEG->FinalPROTAC Intermediate1->ActivatedPEG 2a. Activation of -OH group Intermediate2->FinalPROTAC 2b. Couple with Target Ligand

References

The Strategic Role of Br-PEG4-OH in PROTAC Formation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. The architecture of a PROTAC, consisting of a target protein ligand and an E3 ligase ligand joined by a chemical linker, is crucial to its efficacy. This technical guide provides an in-depth exploration of the mechanism of action and application of Br-PEG4-OH, a bifunctional tetraethylene glycol linker, in the synthesis and function of PROTACs. We will delve into its role in facilitating the formation of a productive ternary complex, its impact on the physicochemical properties of the resulting degrader, and provide detailed experimental protocols for the synthesis and evaluation of PROTACs incorporating this versatile linker.

Introduction: The Central Role of the Linker in PROTAC Design

PROTACs operate by inducing proximity between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI. The linker connecting the two ligands is not merely a spacer but a critical determinant of the PROTAC's biological activity. Its length, composition, and attachment points profoundly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability.[1]

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, which can enhance the aqueous solubility of often lipophilic PROTAC molecules, and their conformational flexibility.[2] The defined lengths of PEG units allow for systematic optimization of the distance between the POI and the E3 ligase to achieve optimal ternary complex formation and subsequent degradation.[3]

This compound: A Versatile Bifunctional Linker

This compound, or 1-bromo-2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethane, is a heterobifunctional linker featuring a four-unit polyethylene glycol chain. This structure provides two distinct reactive handles: a primary bromide and a primary alcohol.

  • The Bromo Group: The terminal bromine atom serves as a good leaving group in nucleophilic substitution reactions. This allows for straightforward conjugation to nucleophilic functional groups, such as phenols or amines, present on either the POI ligand or the E3 ligase ligand.

  • The Hydroxyl Group: The terminal hydroxyl group can be readily activated or converted into other functional groups for subsequent conjugation. Common strategies include conversion to a leaving group (e.g., tosylate or mesylate) for reaction with a nucleophile, or activation for ester or ether formation. The Mitsunobu reaction is another powerful method for converting the alcohol into a variety of functional groups.[4]

This dual functionality allows for a modular and flexible approach to PROTAC synthesis, enabling the sequential attachment of the two ligands.

Mechanism of Action: How this compound Facilitates Protein Degradation

The primary role of the this compound linker within a PROTAC is to optimally position the POI and the E3 ligase to form a stable and productive ternary complex. The tetraethylene glycol chain provides a flexible scaffold that can adopt multiple conformations, increasing the likelihood of achieving a favorable orientation for ubiquitin transfer from the E2 conjugating enzyme to a lysine residue on the surface of the POI.[2]

The hydrophilicity imparted by the PEG linker can also be advantageous for the PROTAC's mechanism of action by:

  • Improving Solubility: Enhancing the aqueous solubility of the PROTAC can prevent aggregation and improve its bioavailability.[5]

  • Modulating Cell Permeability: While highly polar molecules can have reduced passive permeability across cell membranes, the flexible nature of PEG linkers can allow the PROTAC to adopt conformations that shield its polar surface area, facilitating cell entry.[3]

The signaling pathway for a PROTAC utilizing a this compound linker is depicted below:

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (with this compound linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recruits E2-Ub Ub_POI Polyubiquitinated POI Ubiquitination->Ub_POI Ub transfer Proteasome 26S Proteasome Ub_POI->Proteasome Proteasome->PROTAC Recycled Degradation Degradation Proteasome->Degradation Amino_Acids Amino Acids Degradation->Amino_Acids

Figure 1: PROTAC-mediated protein degradation pathway.

Quantitative Analysis of PROTACs with PEG4 Linkers

Table 1: Representative Degradation Data for PROTACs with 4-Unit PEG Linkers

Target ProteinE3 LigaseCell LineDC50 (nM)Dmax (%)Reference
BRD4CRBNHeLa~10 - 50>90[6]
BTKCRBNMino~2 - 10>90[7]
ERαVHLMCF7~25 - 100>80[3]

Note: The values presented are approximate and can vary depending on the specific ligands, cell line, and experimental conditions.

Table 2: Physicochemical Properties of a Representative PROTAC with a PEG4 Linker

PropertyValue
Molecular Weight ( g/mol )~800 - 1000
cLogP~2.5 - 4.0
Topological Polar Surface Area (Ų)~180 - 220
Hydrogen Bond Donors~3 - 5
Hydrogen Bond Acceptors~12 - 16
Rotatable Bonds~20 - 30

Note: These values are estimations and will vary based on the specific warhead and E3 ligase ligand.

Experimental Protocols

Representative Synthesis of a PROTAC using a Br-PEG4-Linker

The following is a generalized, two-step protocol for the synthesis of a PROTAC using a bromo-PEG4-linker. This example assumes the POI ligand has a phenolic hydroxyl group and the E3 ligase ligand has a nucleophilic amine.

PROTAC_Synthesis cluster_synthesis PROTAC Synthesis Workflow POI_Ligand POI Ligand (with phenolic -OH) Step1 Step 1: Williamson Ether Synthesis POI_Ligand->Step1 Br_PEG4_OH This compound Br_PEG4_OH->Step1 Intermediate POI-PEG4-OH Intermediate Step1->Intermediate Activation Activation of -OH (e.g., Tosylation) Intermediate->Activation Activated_Intermediate POI-PEG4-OTs Activation->Activated_Intermediate Step2 Step 2: Nucleophilic Substitution Activated_Intermediate->Step2 E3_Ligand E3 Ligase Ligand (with -NH2) E3_Ligand->Step2 Final_PROTAC Final PROTAC Step2->Final_PROTAC Purification Purification (e.g., HPLC) Final_PROTAC->Purification Characterization Characterization (NMR, MS) Purification->Characterization

References

The Core Principles of Br-PEG4-OH in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The covalent modification of biomolecules, a process known as bioconjugation, is a cornerstone of modern biotechnology and pharmaceutical development. Among the diverse toolkit of chemical linkers, hetero-bifunctional polyethylene glycol (PEG) derivatives play a pivotal role in enhancing the therapeutic properties of proteins, peptides, and small molecules. This technical guide provides an in-depth exploration of the fundamental principles and practical applications of 1-Bromo-11-hydroxy-3,6,9-trioxaundecane (Br-PEG4-OH), a discrete PEG linker of growing importance. We will dissect its chemical reactivity, outline detailed experimental protocols for its use, and present quantitative data to inform the design of bioconjugation strategies. Furthermore, this guide will illustrate key biological pathways and experimental workflows where this compound is critically involved, such as in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound: A Versatile Bioconjugation Reagent

This compound is a heterobifunctional linker characterized by a terminal bromo group and a hydroxyl group, separated by a hydrophilic four-unit polyethylene glycol chain.[1][][3] This defined structure, being a monodisperse PEG, offers high precision in bioconjugation, eliminating the complexities associated with polydisperse PEG mixtures.[4] The hydrophilic PEG backbone imparts several desirable properties to the resulting bioconjugate, including enhanced aqueous solubility, reduced immunogenicity, and improved pharmacokinetic profiles.[5][6][7]

The bromo group serves as a reactive handle for covalent attachment to nucleophilic residues on biomolecules, while the terminal hydroxyl group provides a site for further chemical modification, making this compound a versatile building block in the construction of complex bioconjugates.[1] Its applications are extensive, ranging from the PEGylation of therapeutic proteins to its integral role as a linker in advanced drug delivery systems like ADCs and PROTACs.[4][8][9]

Chemical Properties and Reactivity

The utility of this compound in bioconjugation is dictated by the distinct reactivity of its two terminal functional groups.

The Bromo Group: A Stable and Selective Alkylating Agent

The bromide ion is an excellent leaving group, making the terminal carbon of the PEG chain electrophilic and susceptible to nucleophilic attack.[1][10] This property allows for the stable alkylation of nucleophilic functional groups commonly found on the surface of proteins.

  • Reaction with Thiols (Cysteine): The primary target for the bromo group is the sulfhydryl group of cysteine residues. The deprotonated thiolate anion (S-), which is more prevalent at a pH above its pKa (around 8.5), acts as a potent nucleophile, attacking the carbon atom bearing the bromine atom via an SN2 reaction. This results in the formation of a highly stable thioether bond.[11] For efficient and specific conjugation to cysteine, it is often necessary to first reduce any existing disulfide bonds in the protein using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

  • Reaction with Amines (Lysine): While less reactive than thiols, the primary amines of lysine residues and the N-terminus of a protein can also react with the bromo group, particularly at a pH above their pKa (around 10.5). However, this reaction is generally slower and requires more forcing conditions compared to the reaction with thiols.

The Hydroxyl Group: A Gateway to Further Functionalization

The terminal hydroxyl group of this compound is relatively unreactive on its own but can be readily activated or converted into other functional groups to facilitate subsequent conjugation steps. This versatility is a key advantage in multi-step bioconjugation strategies. Common transformations include:

  • Activation to an NHS Ester: The hydroxyl group can be reacted with N,N'-disuccinimidyl carbonate (DSC) or a similar activating agent to form an N-hydroxysuccinimidyl (NHS) ester. PEG-NHS esters are highly reactive towards primary amines, forming stable amide bonds.

  • Oxidation to an Aldehyde: The hydroxyl group can be oxidized to an aldehyde using mild oxidizing agents. The resulting aldehyde can then be reacted with hydrazides or aminooxy-functionalized molecules to form hydrazone or oxime linkages, respectively.

  • Conversion to an Azide: The hydroxyl group can be converted to an azide through a two-step process, typically involving mesylation or tosylation followed by substitution with sodium azide. The azide group is a key participant in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), which are known for their high efficiency and specificity.[12]

Quantitative Data on Reactivity and Stability

The choice of a linker in bioconjugation is often guided by quantitative measures of reaction efficiency and the stability of the resulting covalent bond. The following tables summarize key quantitative parameters related to the use of bromo-functionalized linkers in comparison to other common chemistries.

ParameterBromo-PEG ChemistryMaleimide-PEG ChemistryReference(s)
Target Residue Cysteine (primary), Lysine (secondary)Cysteine (highly specific)[11][13]
Optimal pH for Cysteine Conjugation > 8.06.5 - 7.5[14]
Resulting Bond ThioetherThiosuccinimide[15]
Bond Stability High, irreversibleSusceptible to retro-Michael reaction and thiol exchange, especially in the presence of endogenous thiols like glutathione. Stability can be enhanced through hydrolysis of the succinimide ring or use of modified maleimides.[15][16][17][18][19]
Reaction Kinetics with Thiols Generally slower than maleimide reaction.Very rapid.[15]

Table 1: Comparison of Bromo-PEG and Maleimide-PEG Chemistries for Cysteine Conjugation.

ParameterValue/ObservationReference(s)
Conjugation Yield Can be driven to high completion (>90%) with optimization of reaction conditions (e.g., molar excess of linker, pH, reaction time). Linker length can also influence yield, with longer linkers sometimes improving accessibility to the conjugation site.[20][21]
In Vivo Stability of Thioether Bond Highly stable under physiological conditions, resistant to cleavage by endogenous nucleophiles.[17]
Impact of PEG Chain Length on Pharmacokinetics Short PEG chains (e.g., PEG4) provide a moderate increase in hydrodynamic radius, leading to a balance between improved stability and efficient tissue penetration. Longer PEG chains can further increase circulation half-life but may hinder tumor penetration.[22]

Table 2: Quantitative Insights into Bioconjugation with Bromo-PEG Linkers.

Experimental Protocols

The following sections provide detailed methodologies for the key experimental steps involved in using this compound for bioconjugation.

Protocol for Cysteine-Specific Conjugation of a Protein with this compound

This protocol outlines the steps for conjugating this compound to a protein via a free cysteine residue.

Materials:

  • Protein containing at least one free cysteine residue.

  • This compound.

  • Reducing agent (e.g., TCEP-HCl).

  • Alkylation Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 8.5.

  • Quenching Reagent: 1 M DTT or L-cysteine.

  • Purification system (e.g., Size Exclusion Chromatography, Ion Exchange Chromatography).

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Alkylation Buffer to a final concentration of 1-5 mg/mL.

    • If the target cysteine is in a disulfide bond, add a 10-fold molar excess of TCEP-HCl and incubate at 37°C for 1 hour to reduce the disulfide bond.

    • Remove the excess reducing agent using a desalting column equilibrated with Alkylation Buffer.

  • Conjugation Reaction:

    • Immediately after removing the reducing agent, add a 10- to 50-fold molar excess of this compound to the protein solution. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle agitation. The reaction should be performed in the dark to minimize potential side reactions.

  • Quenching the Reaction:

    • Add the quenching reagent to a final concentration of 50-100 mM to consume any unreacted this compound.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the PEGylated protein from unreacted this compound, quenching reagent, and unmodified protein using an appropriate chromatography technique.[]

      • Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. This is effective for removing small molecule reagents and can separate different PEGylation states (e.g., mono-PEGylated vs. di-PEGylated).[24]

      • Ion Exchange Chromatography (IEX): Separates molecules based on their net charge. PEGylation can alter the surface charge of a protein, allowing for the separation of conjugated and unconjugated species.[25]

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight upon PEGylation.

    • Use mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the mass of the conjugate and determine the degree of PEGylation.

    • Further characterization of the conjugation site can be performed by peptide mapping after enzymatic digestion of the conjugate.

Protocol for Activation of the Hydroxyl Group of a Br-PEG4-Conjugate

This protocol provides a general method for converting the terminal hydroxyl group of a Br-PEG4-containing molecule into a more reactive functional group, such as an NHS ester.

Materials:

  • Br-PEG4-conjugate (e.g., a small molecule conjugated to this compound).

  • N,N'-Disuccinimidyl carbonate (DSC).

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Anhydrous dichloromethane (DCM) or acetonitrile.

Procedure:

  • Reaction Setup:

    • Dissolve the Br-PEG4-conjugate in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

    • Add 1.5 equivalents of DSC and 2 equivalents of TEA or DIPEA.

  • Activation Reaction:

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, wash the reaction mixture with a mild acid (e.g., 0.1 M HCl) to remove the excess base.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting Br-PEG4-NHS ester by flash column chromatography on silica gel.

Applications and Visualizations of Logical Relationships

This compound is a key component in the construction of sophisticated therapeutic modalities. The following diagrams, created using the DOT language, illustrate its role in key biological pathways and experimental workflows.

Role of this compound in PROTAC-Mediated Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.[26][27][28] A PROTAC consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This compound is often used as a building block for this linker.

PROTAC_Pathway cluster_PROTAC PROTAC Molecule cluster_Cellular_Components Cellular Environment POI_Ligand POI Ligand PEG4_Linker This compound (as part of linker) POI_Ligand->PEG4_Linker E3_Ligase_Ligand E3 Ligase Ligand E3_Ligase E3 Ubiquitin Ligase Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) E3_Ligase_Ligand->Ternary_Complex PEG4_Linker->E3_Ligase_Ligand POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase->Ternary_Complex Proteasome 26S Proteasome Ub Ubiquitin Ub->E3_Ligase Recruitment Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub_POI->Proteasome Recognition & Degradation Bioconjugation_Workflow Start Start: Protein of Interest Reduction 1. Protein Reduction (e.g., TCEP) Start->Reduction Desalting 2. Buffer Exchange/ Desalting Reduction->Desalting Conjugation 3. Conjugation with This compound Desalting->Conjugation Quenching 4. Quenching of Excess Linker Conjugation->Quenching Purification 5. Purification (SEC, IEX) Quenching->Purification Characterization 6. Characterization (SDS-PAGE, Mass Spec) Purification->Characterization Final_Product Final Product: Purified Bioconjugate Characterization->Final_Product

References

Methodological & Application

Step-by-Step Protocol for Br-PEG4-OH Conjugation to a Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: Facile Conjugation of Br-PEG4-OH to Amine, Thiol, Hydroxyl, and Carboxylic Acid-Containing Ligands

This document provides detailed protocols for the covalent conjugation of this compound, a hydrophilic tetra-polyethylene glycol linker, to various functional groups commonly found in small molecule ligands, peptides, and other biomolecules. The protocols outlined below are designed to be a starting point for researchers and may require optimization based on the specific properties of the ligand.

Introduction

Polyethylene glycol (PEG)ylation is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The attachment of PEG chains can enhance solubility, increase serum half-life, and reduce immunogenicity. This compound is a versatile PEGylation reagent featuring a terminal bromo group, which is an excellent leaving group for nucleophilic substitution reactions, and a terminal hydroxyl group that can be used for further derivatization if needed. This protocol focuses on the reaction of the bromo group with common nucleophilic functional groups on a target ligand: primary/secondary amines, thiols, hydroxyls (alcohols/phenols), and carboxylic acids.

General Considerations

  • Reagent Quality: Use high-purity this compound and ligand. All solvents should be anhydrous, and reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with moisture and oxygen, especially when using strong bases like sodium hydride.

  • Reaction Monitoring: The progress of the conjugation reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS), to determine the optimal reaction time.

  • Purification: The PEGylated conjugate will likely require purification to remove unreacted starting materials and byproducts. Common purification techniques include silica gel column chromatography, size-exclusion chromatography (SEC), or preparative HPLC.[][2][3] The choice of method will depend on the properties of the conjugate.

  • Characterization: Successful conjugation should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4][5]

Experimental Protocols

Protocol 1: Conjugation to a Ligand Containing a Primary or Secondary Amine

This protocol describes the N-alkylation of a primary or secondary amine on the ligand with this compound. To minimize the potential for over-alkylation (attachment of more than one PEG chain to the same amine or to multiple amines), it is recommended to use a slight excess of the amine-containing ligand relative to the this compound.[6][7]

3.1. Materials

  • Ligand with a primary or secondary amine group

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃))

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel with a magnetic stirrer

  • Standard laboratory glassware

3.2. Procedure

  • Dissolution: In a clean, dry reaction vessel under an inert atmosphere, dissolve the amine-containing ligand (1.2 equivalents) in anhydrous DMF.

  • Addition of Base: Add the non-nucleophilic base (2-3 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Addition of this compound: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or elevate the temperature to 40-60 °C to increase the reaction rate. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the mono-PEGylated conjugate.

Protocol 2: Conjugation to a Ligand Containing a Thiol Group

This protocol details the S-alkylation of a thiol-containing ligand with this compound to form a stable thioether linkage.

3.1. Materials

  • Ligand with a thiol group

  • This compound

  • Anhydrous DMF or a mixture of DMF and water

  • A mild base (e.g., Potassium Carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃))

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel with a magnetic stirrer

  • Standard laboratory glassware

3.2. Procedure

  • Dissolution: In a clean, dry reaction vessel under an inert atmosphere, dissolve the thiol-containing ligand (1.1 equivalents) in anhydrous DMF.

  • Addition of Base: Add the mild base (2 equivalents) to the solution and stir for 15-20 minutes at room temperature to deprotonate the thiol.

  • Addition of this compound: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DMF and add it to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature. Thiol alkylations are generally rapid and are often complete within 2-6 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After the reaction is complete, add water and extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purification: Purify the resulting conjugate using silica gel column chromatography.

Protocol 3: Conjugation to a Ligand Containing a Hydroxyl Group (Williamson Ether Synthesis)

This protocol outlines the conjugation to an alcohol or phenol on the ligand via a Williamson ether synthesis. This reaction requires a strong base to deprotonate the hydroxyl group.[8][9]

3.1. Materials

  • Ligand with a hydroxyl group

  • This compound

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • A strong base (e.g., Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide)

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel with a magnetic stirrer and a dropping funnel

  • Standard laboratory glassware

3.2. Procedure

  • Preparation: Under an inert atmosphere, add the strong base (1.2 equivalents) to a flask containing anhydrous THF.

  • Deprotonation: Dissolve the hydroxyl-containing ligand (1.1 equivalents) in anhydrous THF and add it dropwise to the suspension of the base at 0 °C. Allow the mixture to stir at room temperature for 30-60 minutes.

  • Addition of this compound: Dissolve this compound (1 equivalent) in anhydrous THF and add it to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or heat to reflux to drive the reaction to completion. Monitor the reaction by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C. Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purification: Purify the product by silica gel column chromatography.

Protocol 4: Conjugation to a Ligand Containing a Carboxylic Acid Group

This protocol involves the conversion of the carboxylic acid to a carboxylate salt, which then acts as a nucleophile to displace the bromide from this compound, forming an ester linkage.

3.1. Materials

  • Ligand with a carboxylic acid group

  • This compound

  • Anhydrous DMF

  • A non-nucleophilic base (e.g., Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃))

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel with a magnetic stirrer

  • Standard laboratory glassware

3.2. Procedure

  • Salt Formation: In a reaction vessel under an inert atmosphere, dissolve the carboxylic acid-containing ligand (1.1 equivalents) in anhydrous DMF. Add the base (1.5 equivalents) and stir the mixture at room temperature for 30 minutes to form the carboxylate salt.

  • Addition of this compound: Add a solution of this compound (1 equivalent) in anhydrous DMF to the reaction mixture.

  • Reaction: Heat the reaction mixture to 50-70 °C and stir for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract the product with a suitable organic solvent. Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography.

Data Presentation

ParameterProtocol 1 (Amine)Protocol 2 (Thiol)Protocol 3 (Hydroxyl)Protocol 4 (Carboxylic Acid)
Ligand:PEG Ratio 1.2 : 11.1 : 11.1 : 11.1 : 1
Base DIPEA or K₂CO₃K₂CO₃ or NaHCO₃NaH or K-t-butoxideCs₂CO₃ or K₂CO₃
Base Equivalents 2 - 321.21.5
Solvent Anhydrous DMF/DMSOAnhydrous DMFAnhydrous THF/DMFAnhydrous DMF
Temperature RT to 60 °CRoom TemperatureRT to Reflux50 - 70 °C
Typical Reaction Time 12 - 24 hours2 - 6 hours4 - 24 hours12 - 48 hours
Typical Yield Moderate to GoodGood to ExcellentModerate to GoodModerate

Mandatory Visualization

G cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Ligand Dissolve Ligand Base Add Base Ligand->Base PEG Dissolve this compound React Mix & React (Monitor Progress) PEG->React Base->React Quench Quench Reaction React->Quench Extract Extract Product Quench->Extract Purify Purify Conjugate (Chromatography) Extract->Purify Analyze Characterize (NMR, MS) Purify->Analyze

Caption: Experimental workflow for this compound conjugation.

G Ligand Ligand-XH (X = O, S, NR') Intermediate Ligand-X⁻ Ligand->Intermediate -H⁺ PEG This compound Product Ligand-X-PEG4-OH Base Base Intermediate->Product + this compound Byproduct H-Base⁺ + Br⁻

Caption: Generalized reaction scheme for nucleophilic substitution.

References

Application Notes and Protocols for Br-PEG4-OH in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Br-PEG4-OH as a hydrophilic linker in the development of antibody-drug conjugates (ADCs). The information presented herein is intended to guide researchers through the synthesis, purification, and characterization of ADCs, leveraging the beneficial properties of a short polyethylene glycol (PEG) spacer.

Introduction to this compound in ADCs

Antibody-drug conjugates are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. The linker connecting these two components is a critical determinant of the ADC's stability, pharmacokinetics, and overall therapeutic index.

This compound is a heterobifunctional linker that incorporates a discrete four-unit polyethylene glycol (PEG) chain. This short PEG spacer offers several advantages in ADC design:

  • Enhanced Hydrophilicity: The PEG moiety increases the water solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads. This can mitigate the propensity for aggregation, a common challenge in ADC manufacturing and formulation.[1]

  • Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the ADC, which can lead to a longer circulation half-life by reducing renal clearance.[2][3]

  • Biocompatibility: PEG is a well-established biocompatible polymer with low immunogenicity.

  • Defined Spacer Length: The use of a discrete PEG4 linker provides a precise and uniform spacer between the antibody and the payload, which can be crucial for optimizing target binding and minimizing steric hindrance.

The this compound linker possesses two key functional groups for sequential conjugation:

  • A bromo group , which is an excellent leaving group for nucleophilic substitution reactions, allowing for the attachment of a payload.[4][5]

  • A terminal hydroxyl group , which can be activated or modified for subsequent conjugation to the antibody.[4][5]

Quantitative Data Summary

The incorporation of PEG linkers, including short-chain variants like PEG4, has a demonstrable impact on the physicochemical and biological properties of ADCs. The following tables summarize typical quantitative data observed when utilizing PEGylated linkers in ADC development. While specific values are highly dependent on the antibody, payload, and conjugation chemistry, these tables provide a comparative overview.

Table 1: Impact of PEG Linker Length on ADC Physicochemical Properties

PropertyNo PEG LinkerShort PEG Linker (e.g., PEG4)Long PEG Linker (e.g., PEG12+)Reference(s)
Aggregation Propensity High (especially with hydrophobic payloads)ReducedSignificantly Reduced[1]
Solubility Low to ModerateIncreasedHigh[2]
Drug-to-Antibody Ratio (DAR) Variable, can be limited by aggregationCan enable higher, more homogeneous DARCan enable high DAR with good stability[6]

Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics and Efficacy

ParameterNo PEG LinkerShort PEG Linker (e.g., PEG4)Long PEG Linker (e.g., PEG12+)Reference(s)
Plasma Half-life ShorterModerately IncreasedSignificantly Increased[1][3]
In Vitro Cytotoxicity (IC50) PotentMay be slightly reducedCan be moderately reduced[3][7]
In Vivo Efficacy Variable, can be limited by clearanceGenerally ImprovedOften Enhanced due to longer exposure[3]
Maximum Tolerated Dose (MTD) LowerCan be IncreasedOften Increased[7]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of an ADC using the this compound linker. This is a multi-step process involving the preparation of the linker-payload conjugate, modification of the antibody, and the final conjugation reaction.

Synthesis of the Payload-PEG4-OH Intermediate

This protocol describes the attachment of a cytotoxic payload to the this compound linker via nucleophilic substitution. The example uses a payload with a thiol group, which is a common functional group for this type of reaction.

Materials:

  • This compound

  • Thiol-containing cytotoxic payload (e.g., a derivative of MMAE or a maytansinoid)

  • Anhydrous, amine-free N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • High-performance liquid chromatography (HPLC) system for purification

  • Mass spectrometer for characterization

Procedure:

  • Dissolve the thiol-containing payload (1.2 equivalents) and this compound (1 equivalent) in anhydrous DMF.

  • Add DIPEA (3 equivalents) to the reaction mixture to act as a base, facilitating the deprotonation of the thiol group.

  • Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding a small amount of water.

  • Purify the resulting Payload-S-PEG4-OH conjugate by reverse-phase HPLC.

  • Characterize the purified product by mass spectrometry to confirm the molecular weight.

Activation of the Payload-PEG4-OH Intermediate

The terminal hydroxyl group of the Payload-PEG4-OH intermediate must be activated to react with the antibody. This protocol describes the activation to an N-Hydroxysuccinimide (NHS) ester, which will react with lysine residues on the antibody.

Materials:

  • Payload-S-PEG4-OH

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the Payload-S-PEG4-OH (1 equivalent) in anhydrous DCM.

  • Add DSC (1.5 equivalents) and pyridine (2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the formation of the NHS ester by LC-MS.

  • Upon completion, evaporate the solvent under reduced pressure.

  • The resulting Payload-S-PEG4-O-NHS ester can be used in the next step, often without further purification if the conversion is high.

Antibody-Payload Conjugation

This protocol details the conjugation of the activated linker-payload to the monoclonal antibody.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Payload-S-PEG4-O-NHS ester

  • Dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography (SEC) system for purification

  • UV-Vis spectrophotometer for concentration and DAR determination

  • Hydrophobic interaction chromatography (HIC) system for DAR distribution analysis

Procedure:

  • Prepare a stock solution of the Payload-S-PEG4-O-NHS ester in DMSO.

  • Adjust the pH of the antibody solution to 8.0-8.5 to facilitate the reaction with lysine residues.

  • Add the desired molar excess of the activated linker-payload solution to the antibody solution. The final concentration of DMSO should typically be kept below 10% (v/v) to avoid antibody denaturation.

  • Incubate the reaction mixture at 4°C for 2-4 hours with gentle agitation.

  • Quench the reaction by adding an excess of a primary amine, such as Tris or glycine.

  • Purify the resulting ADC by size-exclusion chromatography to remove unreacted linker-payload and other small molecules.

  • Concentrate the purified ADC using an appropriate ultrafiltration device.

  • Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.

  • Determine the average drug-to-antibody ratio (DAR) using UV-Vis spectroscopy by measuring the absorbance at 280 nm and the characteristic absorbance wavelength of the payload.

  • Analyze the DAR distribution and aggregation state of the ADC by HIC and SEC, respectively.

Visualizations

Signaling Pathway: ADC Mechanism of Action

The following diagram illustrates the general mechanism of action for an antibody-drug conjugate.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell 1. Targeting & Binding Endosome Endosome TumorCell->Endosome 2. Internalization (Endocytosis) Antigen Tumor-Specific Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Payload Release (Linker Cleavage) Apoptosis Apoptosis (Cell Death) Payload->Apoptosis 5. Induction of Cytotoxicity

Caption: General mechanism of action of an antibody-drug conjugate.

Experimental Workflow: ADC Development

The diagram below outlines the key stages in the development of an antibody-drug conjugate using a this compound linker.

ADC_Development_Workflow Ab_Production 1. Antibody Production & Selection Ab_Modification 5. Antibody Modification (if needed) Ab_Production->Ab_Modification Linker_Synth 2. This compound Linker Synthesis Linker_Payload_Conj 4. Linker-Payload Conjugation Linker_Synth->Linker_Payload_Conj Payload_Synth 3. Payload Synthesis Payload_Synth->Linker_Payload_Conj Final_Conj 6. Final ADC Conjugation Linker_Payload_Conj->Final_Conj Ab_Modification->Final_Conj Purification 7. Purification (e.g., SEC) Final_Conj->Purification Characterization 8. Characterization (DAR, Aggregation, etc.) Purification->Characterization In_Vitro 9. In Vitro Evaluation (Cytotoxicity, Binding) Characterization->In_Vitro In_Vivo 10. In Vivo Evaluation (Efficacy, PK, Toxicity) In_Vitro->In_Vivo Lead_Opt 11. Lead Optimization In_Vivo->Lead_Opt

Caption: Experimental workflow for ADC development using this compound.

Logical Relationship: this compound Conjugation Chemistry

This diagram illustrates the chemical logic for using the bifunctional this compound linker in ADC synthesis.

Br_PEG4_OH_Chemistry Br_PEG4_OH This compound (Bifunctional Linker) Linker_Payload Payload-S-PEG4-OH (Intermediate) Br_PEG4_OH->Linker_Payload Nucleophilic Substitution Payload Cytotoxic Payload (with Nucleophile, e.g., -SH) Payload->Linker_Payload Activation Activation of -OH group (e.g., to NHS ester) Linker_Payload->Activation Activated_Linker_Payload Activated Linker-Payload Activation->Activated_Linker_Payload ADC Final Antibody-Drug Conjugate (ADC) Activated_Linker_Payload->ADC Amide Bond Formation Antibody Antibody (with Lysine Residues) Antibody->ADC

Caption: Logical flow of conjugation using this compound.

References

Application Notes and Protocols for Incorporating Br-PEG4-OH into Small Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of small molecules. Benefits of PEGylation include improved aqueous solubility, extended plasma half-life, and reduced immunogenicity.[1][2] Br-PEG4-OH (1-Bromo-3,6,9,12-tetraoxapentadecan-15-ol) is a discrete PEG (dPEG®) linker that offers a defined chain length, ensuring batch-to-batch consistency in the final conjugate. This heterobifunctional linker possesses a terminal bromide, a good leaving group for nucleophilic substitution reactions, and a terminal hydroxyl group that can be used for further derivatization.[3][4]

These application notes provide a detailed experimental guide for the incorporation of this compound into small molecules containing common nucleophilic functional groups: amines, phenols, and thiols.

Chemical and Physical Properties of this compound

A clear understanding of the properties of this compound is essential for its effective use in conjugation reactions.

PropertyValueReference
Chemical Formula C8H17BrO4[3]
Molecular Weight 257.12 g/mol [3]
Appearance Colorless to pale yellow oilN/A
Solubility Soluble in water and most organic solvents (e.g., DMF, DMSO, CH2Cl2)N/A
Storage Store at -20°C for long-term stability.[3]

Experimental Protocols

The primary method for incorporating this compound into small molecules is through nucleophilic substitution, where a nucleophilic group on the target molecule displaces the bromide ion.

General Workflow for this compound Conjugation

The overall process for incorporating this compound into a small molecule and purifying the product is outlined below.

General Workflow General Experimental Workflow cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Small_Molecule Small Molecule (with -NH2, -OH, or -SH) Reaction_Vessel Reaction (Solvent, Base) Small_Molecule->Reaction_Vessel Br_PEG4_OH This compound Br_PEG4_OH->Reaction_Vessel PEGylated_Molecule_Crude Crude PEGylated Small Molecule Reaction_Vessel->PEGylated_Molecule_Crude Workup Aqueous Work-up (if applicable) PEGylated_Molecule_Crude->Workup Chromatography Column Chromatography (e.g., Silica Gel, RP-HPLC) Workup->Chromatography Pure_Product Pure PEGylated Small Molecule Chromatography->Pure_Product Analysis_Techniques Characterization (LC-MS, NMR) Pure_Product->Analysis_Techniques PROTAC_MoA PROTAC Mechanism of Action PROTAC PROTAC (E3 Ligand - PEG4 - Target Ligand) Ternary_Complex Ternary Complex (E3-PROTAC-Target) PROTAC->Ternary_Complex binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex binds Target_Protein Target Protein Target_Protein->Ternary_Complex binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination facilitates Proteasome Proteasome Ubiquitination->Proteasome signals for Degradation Target Protein Degradation Proteasome->Degradation

References

Application Notes and Protocols for Br-PEG4-OH in PROTAC Synthesis: Maximizing Yield and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Br-PEG4-OH as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The following sections detail optimized reaction conditions for various nucleophiles to maximize PROTAC yield, present step-by-step experimental protocols, and illustrate key biological pathways and synthetic workflows.

Introduction to this compound in PROTAC Design

PROTACs are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. A PROTAC is composed of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.

This compound is a popular and versatile linker building block in PROTAC design. The tetraethylene glycol (PEG4) spacer enhances the hydrophilicity and solubility of the resulting PROTAC, often improving its pharmacokinetic properties. The terminal bromo and hydroxyl groups offer orthogonal handles for sequential conjugation to the POI and E3 ligase ligands, allowing for a modular and flexible approach to PROTAC synthesis. This document focuses on the reaction conditions for the bromo group of this compound with common nucleophiles found on POI or E3 ligase ligands to achieve optimal reaction yields.

Data Presentation: Optimized Reaction Conditions for this compound

The following tables summarize optimized reaction conditions for the nucleophilic substitution of the bromide in this compound with amine, phenol, and carboxylate functional groups, which are commonly present on POI and E3 ligase ligands. These conditions are compiled from various literature sources to provide a starting point for reaction optimization.

Table 1: Reaction of this compound with Amine Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Primary AmineDIPEADMF80-11012-2460-85Higher temperatures may be required for less nucleophilic amines.
Secondary AmineK₂CO₃Acetonitrile60-8016-2470-90Solid-supported bases can simplify purification.
AnilineCs₂CO₃Dioxane1002450-75Palladium catalysis may be required for deactivated anilines.
PomalidomideDIPEADMSO90-1301660-75Higher temperatures generally favor higher yields with this weakly nucleophilic amine.[1]

Table 2: Reaction of this compound with Phenol Nucleophiles (Williamson Ether Synthesis)

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Notes
PhenolK₂CO₃AcetoneReflux12-1880-95Phase transfer catalysts (e.g., TBAB) can accelerate the reaction.
Substituted PhenolNaHTHF0 to RT6-1275-90Anhydrous conditions are critical when using strong bases like NaH.
Hydroxy-coumarinCs₂CO₃DMF60-808-1685-95Cesium carbonate is often effective for sterically hindered or less reactive phenols.

Table 3: Reaction of this compound with Carboxylate Nucleophiles (Esterification)

NucleophileBase/CatalystSolventTemperature (°C)Time (h)Yield (%)Notes
Carboxylic AcidCs₂CO₃DMF25-5012-2470-85Cesium salts of carboxylic acids are highly nucleophilic.
Carboxylic AcidK₂CO₃AcetonitrileReflux18-2465-80Slower than with cesium carbonate but a more economical option.
JQ1-carboxylic acidDIPEADMF252-4Not ReportedThis represents the formation of an intermediate for further reaction.[2]

Experimental Protocols

The following are detailed, representative protocols for the reaction of this compound with amine, phenol, and carboxylate nucleophiles.

Protocol 1: Synthesis of a PROTAC Precursor via Reaction with an Amine (e.g., Pomalidomide)

This protocol describes the synthesis of a pomalidomide-PEG4-OH linker, a common building block for CRBN-recruiting PROTACs.

Materials:

  • 4-Fluorothalidomide (precursor to pomalidomide amine) or pomalidomide

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Nitrogen or Argon gas

  • Reaction vessel with magnetic stirrer and condenser

  • Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography, HPLC)

Procedure:

  • To a solution of pomalidomide (1.0 eq) in anhydrous DMSO, add DIPEA (3.0 eq).

  • Add this compound (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 90-130 °C under an inert atmosphere (N₂ or Ar).

  • Stir the reaction for 16 hours, monitoring progress by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the desired pomalidomide-PEG4-OH.

Protocol 2: Synthesis of a PROTAC Precursor via Williamson Ether Synthesis with a Phenol

This protocol details the formation of an ether linkage between this compound and a phenolic compound.

Materials:

  • Phenol-containing molecule (e.g., a POI or E3 ligase ligand)

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Acetone or Dimethylformamide (DMF)

  • Reaction vessel with magnetic stirrer and condenser

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a solution of the phenol-containing molecule (1.0 eq) in acetone or DMF, add K₂CO₃ (2.0-3.0 eq).

  • Add this compound (1.2 eq) to the suspension.

  • Heat the reaction mixture to reflux (for acetone) or 60-80 °C (for DMF).

  • Stir the reaction for 12-18 hours, monitoring progress by TLC or LC-MS.

  • After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired ether-linked product.

Protocol 3: Synthesis of a PROTAC Precursor via Esterification with a Carboxylic Acid

This protocol describes the formation of an ester linkage between this compound and a carboxylic acid-containing molecule.

Materials:

  • Carboxylic acid-containing molecule (e.g., a POI or E3 ligase ligand)

  • This compound

  • Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Reaction vessel with magnetic stirrer

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a solution of the carboxylic acid-containing molecule (1.0 eq) in anhydrous DMF, add Cs₂CO₃ (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to form the cesium carboxylate salt.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Stir the reaction at 25-50 °C for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired ester-linked product.

Mandatory Visualizations

Signaling Pathway Diagram

BRD4_Degradation_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BRD4 BRD4 Acetylated_Histones Acetylated_Histones BRD4->Acetylated_Histones binds PTEFb P-TEFb BRD4->PTEFb recruits Proteasome 26S Proteasome BRD4->Proteasome targeted for degradation RNA_Pol_II RNA Pol II PTEFb->RNA_Pol_II phosphorylates Gene_Transcription Oncogene Transcription (e.g., c-MYC) RNA_Pol_II->Gene_Transcription initiates PROTAC BRD4 PROTAC PROTAC->BRD4 binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) PROTAC->E3_Ligase recruits E3_Ligase->BRD4 Ub Ubiquitin Degraded_BRD4 Degraded BRD4 (Peptides) Proteasome->Degraded_BRD4

Caption: BRD4 degradation pathway mediated by a PROTAC.

Experimental Workflow Diagram

PROTAC_Synthesis_Workflow Start Ligand_Selection Select POI and E3 Ligase Ligands Start->Ligand_Selection Linker_Strategy Design Linker Strategy (e.g., using this compound) Ligand_Selection->Linker_Strategy Synthesis_Step1 Step 1: Conjugate this compound to Ligand 1 (e.g., POI) Linker_Strategy->Synthesis_Step1 Purification_Step1 Purification 1 (Chromatography) Synthesis_Step1->Purification_Step1 Synthesis_Step2 Step 2: Conjugate Ligand 2 to the Linker-Ligand 1 Intermediate Purification_Step1->Synthesis_Step2 Purification_Step2 Final Purification (HPLC) Synthesis_Step2->Purification_Step2 Characterization Characterization (LC-MS, NMR) Purification_Step2->Characterization Biological_Evaluation Biological Evaluation (e.g., Western Blot for Degradation) Characterization->Biological_Evaluation End Biological_Evaluation->End

Caption: General experimental workflow for PROTAC synthesis.

References

Techniques for purifying Br-PEG4-OH containing compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols for the Purification of Bromo-PEG4-Hydroxyl Compounds in Research and Drug Development

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to ensure the reliability and reproducibility of experimental results. This document provides detailed application notes and protocols for the purification of compounds containing the bromo-PEG4-hydroxyl (Br-PEG4-OH) moiety, a common linker in bioconjugation and proteomics.

This compound, with its terminal bromide and hydroxyl groups, serves as a versatile building block. However, its synthesis can result in a mixture of the desired product, unreacted starting materials like tetraethylene glycol, and side products such as bis-brominated or diol impurities. Effective purification is therefore a critical step to achieve a high-purity compound suitable for downstream applications.

This guide outlines several common and effective purification techniques, including flash chromatography, preparative high-performance liquid chromatography (HPLC), liquid-liquid extraction, and crystallization. Each method is presented with a detailed protocol and expected outcomes to aid researchers in selecting the most appropriate strategy for their specific needs.

Key Purification Techniques & Quantitative Comparison

The choice of purification method depends on factors such as the scale of the purification, the nature of the impurities, and the desired final purity. Below is a summary of common techniques with typical performance metrics.

Purification TechniquePurity Achieved (%)Typical Recovery (%)ScaleThroughputKey Advantages
Flash Chromatography (Normal Phase) > 95%70-90%mg to gModerateGood for removing less polar impurities.
Preparative HPLC (Reversed-Phase) > 99%60-80%mg to gLowHigh resolution, excellent for final polishing.
Liquid-Liquid Extraction 85-95%> 90%g to kgHighScalable, good for initial cleanup.
Crystallization > 98%50-70%mg to kgLowCan provide very high purity material.

Experimental Protocols

Herein are detailed protocols for the purification of this compound containing compounds.

Protocol 1: Flash Chromatography (Normal Phase)

This protocol is suitable for the purification of this compound on a milligram to gram scale, effectively removing less polar impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Hexanes, HPLC grade

  • Ethyl acetate (EtOAc), HPLC grade

  • Glass column for chromatography

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Potassium permanganate stain

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM).

    • Spot the TLC plate with the crude mixture.

    • Develop the TLC plate in a solvent system such as 5-10% MeOH in DCM or a gradient of EtOAc in hexanes.

    • Visualize the spots using a UV lamp and/or by staining with potassium permanganate. The desired product, this compound, is expected to be more polar than less polar impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial elution solvent (e.g., 100% DCM or a low polarity mixture like 20% EtOAc in hexanes).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of cracks.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of DCM.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with the initial, less polar solvent system.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of MeOH in DCM or EtOAc in hexanes). A typical gradient for this compound could be from 0% to 10% MeOH in DCM.

    • Collect fractions and monitor the elution by TLC.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

    • Confirm the purity of the final product by analytical HPLC and NMR.[1]

Protocol 2: Preparative Reversed-Phase HPLC (RP-HPLC)

This method offers high-resolution separation and is ideal for obtaining highly pure this compound, especially for the removal of polar impurities that are difficult to separate by normal-phase chromatography.

Materials:

  • Partially purified or crude this compound

  • C18 preparative HPLC column

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA) (optional, as a modifier)

  • Preparative HPLC system with a fraction collector

  • Lyophilizer or rotary evaporator

Procedure:

  • Method Development (Analytical Scale):

    • Develop a suitable gradient method on an analytical RP-HPLC system. A typical gradient might be 10-50% ACN in water over 20-30 minutes. The addition of 0.1% TFA can improve peak shape.

  • Sample Preparation:

    • Dissolve the this compound sample in the initial mobile phase (e.g., 10% ACN in water).

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Preparative HPLC Run:

    • Equilibrate the preparative C18 column with the initial mobile phase.

    • Inject the sample onto the column.

    • Run the gradient method developed in the analytical stage.

    • Monitor the elution using a UV detector (if the compound or impurities have a chromophore) or a refractive index (RI) or evaporative light scattering detector (ELSD).[2][3][]

    • Collect fractions corresponding to the peak of the desired product.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the organic solvent (ACN) using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid or oil.

  • Purity Analysis:

    • Assess the purity of the final product using analytical RP-HPLC and characterize by NMR and mass spectrometry.

Protocol 3: Liquid-Liquid Extraction

This technique is useful for a preliminary, large-scale purification to remove highly polar or non-polar impurities.

Materials:

  • Crude this compound

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Water (deionized)

  • Brine (saturated NaCl solution)

  • Separatory funnel

  • Sodium sulfate (anhydrous)

Procedure:

  • Dissolution:

    • Dissolve the crude this compound in an organic solvent such as DCM or EtOAc in a separatory funnel.

  • Aqueous Wash:

    • Add an equal volume of deionized water to the separatory funnel.

    • Shake the funnel vigorously, venting frequently to release pressure.

    • Allow the layers to separate. The more polar impurities will partition into the aqueous layer.

    • Drain the aqueous layer. Repeat the water wash 1-2 more times.

  • Brine Wash:

    • Wash the organic layer with brine to remove any remaining water.

    • Separate and discard the aqueous brine layer.

  • Drying and Concentration:

    • Drain the organic layer into a flask and dry it over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure to obtain the partially purified this compound.

Protocol 4: Crystallization

If this compound is a solid at room temperature or can form a crystalline solid, crystallization can be a highly effective purification method.

Materials:

  • Crude this compound

  • A suitable solvent system (a "good" solvent in which the compound is soluble when hot, and a "poor" solvent in which it is insoluble when cold)

  • Erlenmeyer flask

  • Heating plate

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Solvent Selection:

    • Experiment with different solvent systems to find one that allows for good crystal formation. For polar compounds like this compound, a mixture of a polar and a non-polar solvent might be effective (e.g., ethanol/diethyl ether or methanol/hexane).

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the "good" solvent and heat gently until the solid dissolves completely.

  • Crystallization:

    • Slowly add the "poor" solvent until the solution becomes slightly cloudy. If it becomes too cloudy, add a small amount of the "good" solvent to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature. For better crystal formation, the flask can be insulated.

    • Once at room temperature, place the flask in an ice bath to maximize crystal precipitation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold "poor" solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualization of Workflows and Pathways

To better illustrate the processes involved, the following diagrams, generated using Graphviz, depict a typical synthesis and purification workflow, as well as the decision-making process for selecting a purification technique.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis TEG Tetraethylene Glycol Reaction Reaction TEG->Reaction Brominating_Agent Brominating Agent (e.g., PBr3, CBr4/PPh3) Brominating_Agent->Reaction Crude_Product Crude this compound Reaction->Crude_Product Initial_Purification Initial Purification (e.g., Extraction) Crude_Product->Initial_Purification Chromatography Chromatography (Flash or Prep-HPLC) Initial_Purification->Chromatography Final_Product Pure this compound (>95%) Chromatography->Final_Product Purity_Check Purity & Identity (HPLC, NMR, MS) Final_Product->Purity_Check

Caption: A typical workflow for the synthesis and purification of this compound.

Purification_Decision_Tree Start Crude this compound Scale Purification Scale? Start->Scale Large_Scale Large (>1g) Scale->Large_Scale Large Small_Scale Small (<1g) Scale->Small_Scale Small Impurity_Polarity Main Impurity Polarity? Less_Polar Less Polar Impurity_Polarity->Less_Polar Less Polar More_Polar More Polar Impurity_Polarity->More_Polar More Polar/Similar Final_Purity Required Final Purity? High_Purity >99% Final_Purity->High_Purity >99% Moderate_Purity >95% Final_Purity->Moderate_Purity >95% Extraction Liquid-Liquid Extraction Large_Scale->Extraction Small_Scale->Impurity_Polarity Flash_Chrom Normal Phase Flash Chromatography Less_Polar->Flash_Chrom Prep_HPLC Reversed-Phase Prep-HPLC More_Polar->Prep_HPLC High_Purity->Prep_HPLC Moderate_Purity->Flash_Chrom Crystallization Crystallization Extraction->Crystallization Flash_Chrom->Final_Purity Prep_HPLC->Final_Purity

Caption: Decision tree for selecting a suitable purification method for this compound.

By following these protocols and considering the provided data and workflows, researchers can confidently purify this compound containing compounds to the high standards required for their research and development activities.

References

Br-PEG4-OH as a Linker for Targeted Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Br-PEG4-OH as a versatile linker in the development of targeted drug delivery systems, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The inclusion of a tetraethylene glycol (PEG4) spacer enhances the physicochemical properties of the resulting conjugates, contributing to improved solubility, stability, and pharmacokinetic profiles.

Introduction to this compound Linker

This compound is a heterobifunctional linker featuring a bromo group at one end and a hydroxyl group at the other, connected by a flexible and hydrophilic 4-unit polyethylene glycol chain. The bromo group serves as a reactive handle for conjugation to nucleophilic functional groups such as thiols and amines, while the hydroxyl group can be further functionalized if required. This linker is particularly valuable for connecting targeting moieties, such as antibodies or small molecule ligands, to therapeutic payloads like cytotoxic drugs or protein degraders.

Key Properties and Advantages of PEG4 Linkers:

  • Increased Hydrophilicity: The PEG4 chain imparts water solubility to hydrophobic drug molecules, which can help prevent aggregation of the final conjugate.[1]

  • Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of a molecule, leading to reduced renal clearance and a longer plasma half-life.[2]

  • Reduced Immunogenicity: The PEG spacer can shield the payload from the immune system, potentially reducing the immunogenicity of the conjugate.[3]

  • Steric Hindrance: The flexible PEG chain can provide a steric shield, preventing unwanted intermolecular interactions.[1]

  • Tunable Length: The defined length of the PEG4 linker allows for precise control over the distance between the targeting moiety and the payload.

Applications in Targeted Drug Delivery

Antibody-Drug Conjugates (ADCs)

In ADCs, the this compound linker can be used to attach a potent cytotoxic payload to a monoclonal antibody (mAb) that targets a specific tumor antigen. The linker's stability in circulation and its potential for controlled drug release at the target site are critical for ADC efficacy and safety.

Proteolysis Targeting Chimeras (PROTACs)

This compound is also employed in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.[4][5] The linker connects a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[6] The flexibility and hydrophilicity of the PEG4 linker are crucial for facilitating the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[7]

Quantitative Data on PEG4-Containing Conjugates

The following tables summarize representative quantitative data for ADCs and PROTACs that utilize PEG4 or similar short-chain PEG linkers. It is important to note that specific performance metrics can vary significantly depending on the specific antibody, payload, target, and experimental conditions.

Table 1: Representative Performance of ADCs with PEG4 Linkers

ParameterValue/ObservationContextReference(s)
Drug-to-Antibody Ratio (DAR) Typically 2-4Optimal balance of potency and pharmacokinetics. Higher DARs can lead to aggregation and faster clearance.[3]
Plasma Half-Life Moderate increasePEG4 provides a balance between improved stability and maintaining a molecular size that allows for efficient tumor penetration.[1]
In Vitro Cytotoxicity May be slightly reduced compared to non-PEGylated linkersThe hydrophilic PEG linker can sometimes slightly decrease cell permeability.[4][5]
In Vivo Efficacy Generally improvedEnhanced pharmacokinetics and tumor accumulation often lead to better overall antitumor activity.[2]
Aggregation Significantly reducedThe hydrophilic nature of the PEG linker mitigates the aggregation propensity of ADCs with hydrophobic payloads.[1]

Table 2: Representative Performance of PROTACs with PEG4 Linkers

ParameterValue RangeContextReference(s)
DC50 (Half-maximal Degradation Concentration) 1 - 100 nMVaries widely depending on the target, E3 ligase, and cell line.[8]
Dmax (Maximum Degradation) > 80%Efficient degradation of the target protein is achievable with optimized PROTAC design.[8]
Cellular Permeability ModeratePEG linkers can improve solubility, but the overall large size of PROTACs can still limit permeability.[7]
Ternary Complex Stability Linker-dependentThe length and flexibility of the PEG4 linker are critical for the formation of a stable and productive ternary complex.[7]

Experimental Protocols

The following are generalized protocols for the conjugation of this compound to molecules containing thiol or amine functional groups. Optimization of reaction conditions (e.g., stoichiometry, temperature, and reaction time) is recommended for each specific application.

Conjugation of this compound to a Thiol-Containing Molecule

This protocol is suitable for conjugating this compound to a payload or targeting moiety that possesses a free thiol group, such as a cysteine residue in a peptide or antibody.

Materials:

  • Thiol-containing molecule (e.g., reduced antibody, peptide, or small molecule drug)

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

  • Reducing agent (if needed for antibody): Tris(2-carboxyethyl)phosphine (TCEP)

  • Organic co-solvent (if needed for solubility): Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Purification system: Size-exclusion chromatography (SEC) or dialysis

Protocol:

  • Preparation of the Thiol-Containing Molecule:

    • If starting with an antibody, reduce the interchain disulfide bonds by incubating with a 5-10 fold molar excess of TCEP in PBS at 37°C for 1-2 hours.

    • For other thiol-containing molecules, ensure the thiol group is free and not oxidized.

    • Immediately before conjugation, remove the excess reducing agent using a desalting column.

  • Reaction Setup:

    • Dissolve the thiol-containing molecule in the reaction buffer.

    • Dissolve this compound in a minimal amount of organic co-solvent (if necessary) and add it to the reaction mixture. A 5-20 fold molar excess of the linker over the thiol groups is a typical starting point. The final concentration of the organic solvent should ideally be below 10% (v/v).

  • Incubation:

    • Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight with gentle stirring. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiols.

  • Purification:

    • Remove the excess unreacted this compound and other small molecules by size-exclusion chromatography or dialysis.

  • Characterization:

    • Characterize the resulting conjugate by methods such as LC-MS to confirm the successful conjugation and determine the drug-to-antibody ratio (DAR) if applicable.

Conjugation of this compound to a Primary Amine-Containing Molecule

This protocol describes the conjugation of this compound to a molecule containing a primary amine, such as a lysine residue on an antibody or a primary amine on a small molecule. This reaction typically requires a base to deprotonate the amine and facilitate nucleophilic substitution.

Materials:

  • Amine-containing molecule (e.g., antibody, peptide, or small molecule drug)

  • This compound

  • Reaction Buffer: Bicarbonate buffer (pH 8.5-9.0) or borate buffer (pH 8.5-9.0)

  • Organic co-solvent (if needed for solubility): DMF or DMSO

  • Non-nucleophilic base (optional, for small molecules): Diisopropylethylamine (DIPEA)

  • Purification system: SEC or dialysis

Protocol:

  • Preparation of the Amine-Containing Molecule:

    • Dissolve the amine-containing molecule in the reaction buffer. Ensure the buffer does not contain any primary amines (e.g., Tris).

  • Reaction Setup:

    • Dissolve this compound in a minimal amount of organic co-solvent (if necessary).

    • Add the this compound solution to the solution of the amine-containing molecule. A 10-50 fold molar excess of the linker is a common starting point.

    • For small molecule conjugations, a non-nucleophilic base like DIPEA (2-3 equivalents relative to the amine) can be added to facilitate the reaction.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 12-24 hours with gentle stirring. The reaction progress can be monitored by LC-MS.

  • Purification:

    • Purify the conjugate to remove excess linker and other reagents using SEC or dialysis.

  • Characterization:

    • Analyze the purified conjugate using appropriate analytical techniques (e.g., LC-MS, HIC) to confirm conjugation and determine the extent of modification.

Visualizations of Pathways and Workflows

Signaling Pathways

The following diagrams illustrate key signaling pathways relevant to targeted drug delivery systems.

HER2_Signaling_Pathway Ligand Ligand (e.g., EGF) HER_Family HER Family (HER1, HER3, HER4) Ligand->HER_Family Dimerization Heterodimerization HER_Family->Dimerization HER2 HER2 HER2->Dimerization Phosphorylation Autophosphorylation Dimerization->Phosphorylation PI3K PI3K Phosphorylation->PI3K RAS RAS Phosphorylation->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified HER2 signaling pathway leading to cell proliferation and survival.[1][5][9]

PROTAC_BRD4_Degradation PROTAC PROTAC (this compound linker) Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) PROTAC->Ternary_Complex binds BRD4 BRD4 (Target Protein) BRD4->Ternary_Complex binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex binds Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination induces Proteasome 26S Proteasome Ubiquitination->Proteasome recognition Degradation BRD4 Degradation Proteasome->Degradation mediates

Caption: Mechanism of PROTAC-mediated degradation of the BRD4 protein.[10][11]

Experimental Workflows

The following diagrams outline the general experimental workflows for the synthesis and characterization of ADCs and PROTACs using the this compound linker.

ADC_Synthesis_Workflow Start Start Antibody_Prep Antibody Preparation (e.g., reduction) Start->Antibody_Prep Payload_Linker_Prep This compound & Payload Preparation Start->Payload_Linker_Prep Conjugation Conjugation Reaction Antibody_Prep->Conjugation Payload_Linker_Prep->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Characterization Characterization (LC-MS, HIC for DAR) Purification->Characterization End End Characterization->End

Caption: General workflow for the synthesis and characterization of an ADC.

PROTAC_Synthesis_Workflow Start Start Ligand1_Linker Couple Target Ligand to this compound Start->Ligand1_Linker Intermediate_Purification Purify Intermediate Ligand1_Linker->Intermediate_Purification Final_Coupling Couple E3 Ligase Ligand Intermediate_Purification->Final_Coupling Final_Purification Final Purification (e.g., HPLC) Final_Coupling->Final_Purification Characterization Characterization (NMR, MS) Final_Purification->Characterization End End Characterization->End

Caption: General workflow for the synthesis of a PROTAC.

References

Application Notes and Protocols: A Guide to Linking Br-PEG4-OH to E3 Ligase Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical conjugation of the Br-PEG4-OH linker to E3 ligase ligands, a critical step in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. The linker component plays a crucial role in the efficacy of a PROTAC by connecting the target protein-binding ligand to the E3 ligase ligand and orienting them for effective ternary complex formation.

Introduction to this compound in PROTAC Synthesis

This compound is a hydrophilic, flexible linker containing a tetraethylene glycol (PEG) chain. One terminus features a bromo group, a reactive handle for alkylation reactions, while the other end has a hydroxyl group, which can be further functionalized. The PEG component often improves the solubility and pharmacokinetic properties of the resulting PROTAC molecule. The primary strategies for attaching this linker to an E3 ligase ligand involve nucleophilic substitution reactions, specifically N-alkylation of amine-containing ligands or Williamson ether synthesis with hydroxyl-containing ligands.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by inducing proximity between a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome. The linker is a critical component that enables the formation of a stable ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination.

PROTAC_Pathway cluster_0 Ternary Complex Formation cluster_1 Ubiquitination POI Protein of Interest (POI) PROTAC PROTAC (E3 Ligand-Linker-POI Ligand) POI->PROTAC Binds Ternary_Complex POI-PROTAC-E3 Complex E3 E3 Ubiquitin Ligase E3->PROTAC Binds Ub Ubiquitin Ubiquitination Ubiquitinated POI Proteasome 26S Proteasome Degraded_POI Degraded POI Fragments Proteasome->Degraded_POI Degrades Ternary_Complex->Ubiquitination Induces Ubiquitination->Proteasome Recognized by

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following are detailed, representative protocols for linking this compound to two common classes of E3 ligase ligands: those containing a nucleophilic amine (e.g., pomalidomide derivatives for Cereblon) and those with a hydroxyl group (e.g., precursors to VHL ligands).

Protocol 1: N-Alkylation of an Amine-Containing E3 Ligase Ligand (e.g., Pomalidomide Derivative)

This protocol describes the N-alkylation of an E3 ligase ligand containing a primary or secondary amine with this compound. The reaction proceeds via a nucleophilic substitution where the amine attacks the carbon bearing the bromine atom.

Experimental Workflow: N-Alkylation

N_Alkylation_Workflow Start Start Materials: - Amine-E3 Ligand - this compound - Base (e.g., DIPEA) - Solvent (e.g., DMF) Reaction Reaction Setup: - Dissolve reactants in solvent - Add base - Heat and stir Start->Reaction Monitoring Reaction Monitoring: - TLC or LC-MS Reaction->Monitoring Workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Dry and concentrate Monitoring->Workup Reaction Complete Purification Purification: - Preparative HPLC Workup->Purification Characterization Characterization: - 1H NMR - Mass Spectrometry Purification->Characterization Final_Product Final Product: E3 Ligand-PEG4-OH Characterization->Final_Product

Caption: General workflow for N-alkylation of an amine-containing E3 ligase ligand.

Materials:

  • Amine-containing E3 ligase ligand (e.g., 4-aminopomalidomide)

  • This compound

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Ethyl acetate or Dichloromethane

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for HPLC purification (e.g., acetonitrile, water, trifluoroacetic acid)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine-containing E3 ligase ligand (1.0 equivalent) in anhydrous DMF.

  • Add this compound (1.1 to 1.5 equivalents) to the solution.

  • Add DIPEA (2.0 to 3.0 equivalents) to the reaction mixture.

  • Stir the reaction mixture at a temperature between 50 °C and 90 °C. The optimal temperature will depend on the reactivity of the specific E3 ligase ligand.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) using a C18 column and a suitable gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).

  • Characterization: Characterize the purified product by ¹H NMR and mass spectrometry to confirm its identity and purity.

Protocol 2: Williamson Ether Synthesis with a Hydroxyl-Containing E3 Ligase Ligand (e.g., VHL Ligand Precursor)

This protocol describes the O-alkylation of a hydroxyl-containing E3 ligase ligand, such as a phenolic VHL ligand precursor, with this compound. This reaction, a Williamson ether synthesis, involves the deprotonation of the hydroxyl group by a base to form an alkoxide, which then acts as a nucleophile to displace the bromide from the linker.

Experimental Workflow: Williamson Ether Synthesis

Williamson_Ether_Synthesis_Workflow Start Start Materials: - Hydroxyl-E3 Ligand - this compound - Base (e.g., K2CO3) - Solvent (e.g., DMF) Reaction Reaction Setup: - Dissolve reactants in solvent - Add base - Heat and stir Start->Reaction Monitoring Reaction Monitoring: - TLC or LC-MS Reaction->Monitoring Workup Aqueous Workup: - Filter solids (if any) - Dilute with water - Extract with organic solvent - Dry and concentrate Monitoring->Workup Reaction Complete Purification Purification: - Flash Chromatography or Preparative HPLC Workup->Purification Characterization Characterization: - 1H NMR - Mass Spectrometry Purification->Characterization Final_Product Final Product: E3 Ligand-O-PEG4-OH Characterization->Final_Product

Caption: General workflow for Williamson ether synthesis with a hydroxyl-containing E3 ligase ligand.

Materials:

  • Hydroxyl-containing E3 ligase ligand (e.g., a hydroxy-functionalized VHL ligand precursor)

  • This compound

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Deionized water

  • Ethyl acetate or Dichloromethane

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for flash chromatography or solvents for HPLC purification

Procedure:

  • Reaction Setup: To a solution of the hydroxyl-containing E3 ligase ligand (1.0 equivalent) in anhydrous DMF, add K₂CO₃ (2.0 to 3.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the alkoxide.

  • Add this compound (1.1 to 1.5 equivalents) to the reaction mixture.

  • Heat the reaction to a temperature between 60 °C and 80 °C and stir.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: After completion, cool the reaction to room temperature.

  • If a solid precipitate is present, filter the reaction mixture.

  • Dilute the filtrate with water and extract the product with an organic solvent like ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product using flash column chromatography on silica gel or by preparative HPLC.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR and mass spectrometry.

Quantitative Data Summary

The following tables provide representative data for the synthesis and characterization of E3 ligase ligand-linker conjugates. Note that yields and optimal conditions can vary significantly based on the specific E3 ligase ligand, linker, and reaction scale.

Table 1: Representative Reaction Conditions and Yields for Linking PEG Linkers to E3 Ligase Ligands

E3 Ligase Ligand TypeReaction TypeLinker TypeBaseSolventTemperature (°C)Time (h)Yield (%)
Amine-containing (Pomalidomide derivative)N-AlkylationBromo-PEGDIPEADMSO9012-2440-70
Amine-containing (Pomalidomide derivative)N-AlkylationBromo-alkylDIPEADMF50-9012-2430-60
Hydroxyl-containing (VHL precursor)Williamson Ether SynthesisBromo-PEGK₂CO₃DMF60-804-1250-80
Hydroxyl-containing (VHL precursor)Williamson Ether SynthesisBromo-alkylCs₂CO₃Acetonitrile70660-85

Table 2: Characterization Data for a Representative Pomalidomide-PEG4-OH Conjugate

Characterization MethodExpected Results
¹H NMR Appearance of characteristic peaks for the PEG linker (typically in the range of 3.5-3.8 ppm) in addition to the signals from the pomalidomide core. The integration of the PEG signals should correspond to the number of protons in the PEG4 chain.
Mass Spectrometry (ESI+) Observation of the [M+H]⁺ ion corresponding to the calculated molecular weight of the pomalidomide-PEG4-OH conjugate.
HPLC Purity A single major peak with a purity of >95% as determined by UV detection at an appropriate wavelength (e.g., 254 nm).

Concluding Remarks

The protocols and data presented in these application notes provide a comprehensive guide for the successful conjugation of this compound to E3 ligase ligands. The choice of reaction conditions, including the base and solvent, is critical and may require optimization for specific substrates. Proper monitoring of the reaction and rigorous purification and characterization of the final product are essential to ensure the quality of the E3 ligase ligand-linker conjugate for its subsequent use in the synthesis of potent and effective PROTACs.

Applications of Br-PEG4-OH in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Br-PEG4-OH is a heterobifunctional linker molecule integral to the advancement of targeted cancer therapies. Its structure, featuring a terminal bromide, a flexible tetra-polyethylene glycol (PEG4) spacer, and a terminal hydroxyl group, makes it a versatile building block in the synthesis of complex bioconjugates. The PEG4 moiety enhances the solubility and pharmacokinetic properties of the resulting therapeutic agents.[1] This document provides detailed application notes and protocols for the use of this compound in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) for cancer research.

Core Applications in Oncology

The primary applications of this compound in cancer research are centered on its role as a linker in the construction of:

  • Antibody-Drug Conjugates (ADCs): In ADCs, the this compound linker connects a potent cytotoxic payload to a monoclonal antibody (mAb) that targets a specific tumor antigen. This targeted delivery system aims to increase the therapeutic window of the cytotoxic agent by concentrating its activity at the tumor site and minimizing systemic toxicity. The PEG4 linker can improve the ADC's stability and pharmacokinetic profile.[1][2]

  • Proteolysis Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. This compound serves as a flexible linker connecting the POI-binding ligand and the E3 ligase-binding ligand. The length and composition of the linker are critical for the formation of a stable ternary complex and efficient protein degradation.

Quantitative Data Summary

The following tables summarize representative quantitative data for ADCs and PROTACs utilizing PEG4 linkers. While specific data for a this compound linker may vary depending on the specific antibody, payload, or target protein, these tables provide a comparative overview of the expected performance.

Table 1: Representative Pharmacokinetic and In Vitro Potency Data for an Anti-HER2 ADC with a PEG4 Linker (ARX788) [2]

ParameterValueCell Line
Half-life (in mice) 12.5 daysN/A
Drug-to-Antibody Ratio (DAR) 1.9N/A
In Vitro Cytotoxicity (IC50) Superior to T-DM1 in lower HER2-expressing cell linesVarious cancer cell lines

Table 2: Representative In Vitro Degradation and Anti-proliferative Activity of a PI3K/mTOR Dual-Targeting PROTAC with a Flexible PEG Linker [3]

ParameterValueCell Line
DC50 (PI3K) 42.23–227.4 nMMDA-MB-231
DC50 (mTOR) 45.4 nMMDA-MB-231
IC50 (Anti-proliferative) 44.3 ± 3.2 nMOCI-AML3
IC50 (Anti-proliferative) 48.3 ± 4.1 nMTHP-1

Experimental Protocols

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) using a PEG4 Linker

This protocol outlines a general procedure for the conjugation of a cytotoxic payload to an antibody using a heterobifunctional linker containing a PEG4 spacer. This can be adapted for linkers derived from this compound.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound derived linker with a reactive group for payload attachment (e.g., maleimide, NHS ester)

  • Cytotoxic payload with a corresponding reactive group (e.g., thiol, amine)

  • Reducing agent (e.g., TCEP) for interchain disulfide bond reduction (for thiol-maleimide conjugation)

  • Conjugation buffer (e.g., PBS with EDTA)

  • Quenching reagent (e.g., N-acetylcysteine for maleimide reactions)

  • Purification system (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

  • Antibody Preparation:

    • If using thiol-maleimide chemistry, partially reduce the interchain disulfide bonds of the mAb using a controlled amount of TCEP. Incubate at 37°C for 1-2 hours.

    • Remove the excess reducing agent by buffer exchange using a desalting column.

  • Payload-Linker Conjugation:

    • Activate the cytotoxic payload if necessary.

    • React the payload with the this compound derived linker in an appropriate solvent.

  • Antibody-Payload Conjugation:

    • Add the payload-linker construct to the prepared antibody solution in the conjugation buffer.

    • Incubate the reaction mixture at room temperature or 4°C for a specified time (e.g., 1-4 hours), with gentle mixing.

  • Quenching:

    • Stop the conjugation reaction by adding a quenching reagent.

  • Purification:

    • Purify the ADC from unconjugated payload-linker and unconjugated antibody using SEC.

  • Characterization:

    • Determine the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.

    • Assess the percentage of monomer, aggregate, and fragment using SEC.[4]

Protocol 2: In Vitro Cytotoxicity Assessment of an ADC (MTT Assay)[4]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • ADC construct

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC in complete cell culture medium.

    • Treat the cells with the ADC dilutions and incubate for 72-96 hours.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals by adding DMSO to each well.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Protocol 3: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol details the steps to assess the degradation of a target protein (e.g., PI3K, mTOR) following treatment with a PROTAC synthesized using a this compound linker.[3][5]

Materials:

  • Cancer cell line expressing the target protein

  • PROTAC construct

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (against the target protein and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to attach overnight.

    • Treat the cells with various concentrations of the PROTAC for a desired time period (e.g., 2, 6, 24 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.

Visualizations

ADC_Mechanism_of_Action cluster_bloodstream Bloodstream cluster_tumor_cell Tumor Cell ADC ADC (Antibody-Drug Conjugate) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release Apoptosis Apoptosis Payload->Apoptosis 5. Cell Death

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

PROTAC_Mechanism_of_Action cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (with PEG4 Linker) POI->PROTAC E3 E3 Ubiquitin Ligase PROTAC->E3 Ub Ubiquitin E3->Ub Ubiquitination Ub_POI Polyubiquitinated POI Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation PI3K_AKT_mTOR_Pathway cluster_PROTAC_action PROTAC Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Degradation_PI3K PI3K Degradation PI3K->Degradation_PI3K Leads to PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Degradation_mTOR mTOR Degradation mTORC1->Degradation_mTOR Leads to PROTAC PI3K/mTOR PROTAC PROTAC->PI3K Targets PROTAC->mTORC1 Targets

References

Application Note: Comprehensive Characterization of PROTACs Synthesized with a Br-PEG4-OH Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting them.[3][4] The linker is a critical component, profoundly influencing the PROTAC's efficacy by affecting its physicochemical properties, cell permeability, and ability to facilitate a productive ternary complex (POI-PROTAC-E3 ligase).[3][5]

This document provides a detailed guide for the characterization of PROTACs synthesized using Br-PEG4-OH, a common polyethylene glycol (PEG)-based linker.[6][7] PEG linkers are often employed to enhance aqueous solubility and provide flexibility, which can be advantageous for optimizing ternary complex formation.[4][8] The following protocols and methodologies outline a systematic approach to validate the structure, purity, binding kinetics, and cellular activity of newly synthesized PROTACs.

PROTAC Mechanism of Action

PROTACs function by inducing proximity between a target protein and an E3 ligase. This leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1] The PROTAC molecule is then released to act catalytically.

PROTAC_MoA cluster_0 Cellular Environment PROTAC PROTAC (this compound Linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic mechanism of a PROTAC, from ternary complex formation to proteasomal degradation.

Comprehensive Characterization Workflow

A multi-step characterization process is essential to ensure the quality and efficacy of a synthesized PROTAC. The workflow progresses from basic structural verification to complex cellular assays.

Characterization_Workflow Start PROTAC Synthesis (with this compound linker) Purity 1. Purity & Identity (LC-MS, NMR, HPLC) Start->Purity Binary 2. Biophysical Assays (Binary Binding: SPR, ITC, FP) Purity->Binary If pure & correct mass Ternary 3. Biophysical Assays (Ternary Complex: SPR, TR-FRET) Binary->Ternary If binary binding confirmed Cellular 4. Cell-Based Assays (Degradation: Western Blot, HiBiT) Ternary->Cellular If ternary complex forms Downstream 5. Functional Assays (Phenotypic Response) Cellular->Downstream If degradation observed End Characterized PROTAC Downstream->End

Caption: A sequential workflow for the comprehensive characterization of a newly synthesized PROTAC.

Analytical Characterization: Purity and Identity

The first step is to confirm the successful synthesis, purity, and structural integrity of the PROTAC molecule.

1.1. High-Performance Liquid Chromatography (HPLC)

  • Objective: To assess the purity of the synthesized PROTAC.

  • Protocol:

    • Prepare a 1 mg/mL stock solution of the PROTAC in DMSO.

    • Dilute the stock solution to 10 µg/mL in the mobile phase.

    • Inject 10 µL of the sample onto a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Use a gradient elution method with Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). A typical gradient runs from 5% to 95% B over 20 minutes.

    • Monitor the elution profile using a UV detector at 254 nm and 280 nm.

    • Calculate purity by integrating the area of the product peak relative to the total peak area.

1.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Objective: To confirm the molecular weight of the final product.[9]

  • Protocol:

    • Use the same HPLC method as described above, coupled to a mass spectrometer (e.g., ESI-QTOF).

    • Acquire mass spectra in positive ion mode.

    • Compare the observed mass-to-charge ratio (m/z) of the main peak with the calculated theoretical mass of the PROTAC.

1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure of the PROTAC.

  • Protocol:

    • Dissolve 5-10 mg of the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d6).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Analyze the spectra to ensure that the chemical shifts, integrations, and coupling constants are consistent with the expected structure of the PROTAC, including signals from the POI ligand, the E3 ligase ligand, and the PEG4 linker.

Table 1: Representative Analytical Data
Technique Result
HPLC Purity >98% at 254 nm
LC-MS (m/z) Observed: [M+H]⁺ = 1054.5
Calculated: C₅₄H₆₀N₉O₁₀S = 1054.4
¹H NMR Consistent with proposed structure

Biophysical Characterization: Binding and Ternary Complex Formation

These assays are crucial for understanding the interactions between the PROTAC, the POI, and the E3 ligase.[10][11]

2.1. Binary Binding Affinity (SPR or ITC)

  • Objective: To quantify the binding affinity (KD) of the PROTAC to the isolated POI and E3 ligase complex.

  • Protocol (Surface Plasmon Resonance - SPR): [12][13]

    • Immobilize the purified POI or E3 ligase complex (e.g., VHL/Elongin B/Elongin C) on a sensor chip.

    • Prepare a series of PROTAC concentrations (e.g., 0.1 nM to 1 µM) in a suitable running buffer.

    • Inject the PROTAC solutions over the sensor surface and a reference flow cell.

    • Measure the association and dissociation rates.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the equilibrium dissociation constant (KD).

    • Repeat the experiment for the other protein partner.

2.2. Ternary Complex Formation and Cooperativity

  • Objective: To confirm that the PROTAC can simultaneously bind the POI and E3 ligase and to measure the stability of the resulting ternary complex.[14]

  • Protocol (SPR):

    • Immobilize the POI on the sensor chip.

    • Inject a constant, saturating concentration of the E3 ligase complex mixed with a serial dilution of the PROTAC.

    • The enhanced binding response compared to the PROTAC alone indicates ternary complex formation.

    • Cooperativity (α) can be calculated by comparing the affinity of one protein in the absence and presence of the other. An α value > 1 indicates positive cooperativity.

Table 2: Representative Biophysical Binding Data
Binding Interaction KD (nM)
PROTAC <-> POI25
PROTAC <-> E3 Ligase Complex150
Ternary Complex Parameter Value
Cooperativity (α)3.5 (Positive)

Cell-Based Characterization: Target Degradation

Cellular assays are the definitive test of a PROTAC's ability to enter cells and induce the degradation of the target protein.[15]

3.1. Western Blotting

  • Objective: To measure the dose-dependent degradation of the target POI.[16]

  • Protocol:

    • Seed cells (e.g., HeLa, HEK293T) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a fixed duration (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[16]

    • Determine the protein concentration of each lysate using a BCA assay.[16]

    • Normalize protein samples, run on an SDS-PAGE gel, and transfer to a PVDF membrane.[16]

    • Probe the membrane with a primary antibody against the POI and a loading control (e.g., GAPDH, β-actin).

    • Incubate with a secondary HRP-conjugated antibody and visualize using an ECL substrate.

    • Perform densitometry analysis to quantify the POI levels relative to the loading control and vehicle-treated sample.

    • Plot the data to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

3.2. High-Throughput Degradation Assays (e.g., HiBiT)

  • Objective: For more quantitative and higher-throughput measurement of protein degradation.

  • Protocol (HiBiT Assay):

    • Use a cell line where the endogenous POI has been CRISPR-edited to include an 11-amino-acid HiBiT tag.

    • Plate the cells in 96-well or 384-well plates.

    • Treat with a serial dilution of the PROTAC for the desired time.

    • Add a lytic reagent containing the LgBiT protein, which complements the HiBiT tag to form a functional NanoLuc® luciferase.

    • Measure the luminescence, which is directly proportional to the amount of remaining POI.

    • Calculate DC₅₀ and Dₘₐₓ values from the dose-response curve.

Table 3: Representative Cellular Degradation Data
Parameter Value
DC₅₀ 15 nM
Dₘₐₓ 92%
Time to Dₘₐₓ 18 hours

Downstream Functional Effects

After confirming target degradation, it is important to assess the functional consequences in the cell. This is highly target-dependent. For example, if the POI is a transcriptional regulator like BRD4, a downstream functional assay could involve measuring changes in the expression of a key target gene like c-MYC.[16]

Downstream_Effect PROTAC BRD4-targeting PROTAC Degradation BRD4 Degradation PROTAC->Degradation BRD4 BRD4 Protein cMYC_Gene c-MYC Gene BRD4->cMYC_Gene Promotes Transcription Degradation->BRD4 cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA Transcription cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein Translation Phenotype ↓ Cell Proliferation ↑ Apoptosis cMYC_Protein->Phenotype

References

Troubleshooting & Optimization

How to improve the solubility of Br-PEG4-OH in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of Br-PEG4-OH in aqueous solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

This compound, or Bromo-PEG4-alcohol, is a polyethylene glycol (PEG) derivative containing a terminal bromide (Br) group and a hydroxyl (-OH) group. The PEG spacer, consisting of four ethylene glycol units, is hydrophilic and is designed to increase the aqueous solubility of the molecule.[1][2][3] Generally, this compound is soluble in water and polar organic solvents.[4]

Q2: In which organic solvents can I dissolve this compound?

This compound is highly soluble in dimethyl sulfoxide (DMSO).[5] It is also expected to be soluble in other polar organic solvents such as dimethylformamide (DMF). For many applications, creating a concentrated stock solution in a solvent like DMSO is a common practice.[6]

Q3: Is there any quantitative data available on the solubility of this compound?

Specific quantitative solubility data in various aqueous buffers is limited in publicly available literature. However, one supplier provides the following data for solubility in DMSO:

SolventConcentrationMolarityNotes
DMSO100 mg/mL388.92 mMUltrasonic assistance may be needed.
WaterSoluble--
EthanolSoluble--

Data sourced from MedChemExpress and ChemBK.[4][5]

Q4: How does the molecular structure of this compound contribute to its solubility?

The solubility of this compound in aqueous solutions is primarily due to the tetraethylene glycol (PEG4) chain. The ether oxygens and the terminal hydroxyl group can form hydrogen bonds with water molecules, facilitating its dissolution. While the bromoalkyl group is more hydrophobic, the overall character of this short-chain PEG derivative is hydrophilic.

Troubleshooting Guide: Dissolving this compound

This guide addresses common problems encountered when dissolving this compound in aqueous solutions.

Problem 1: this compound is not dissolving completely in water or an aqueous buffer (e.g., PBS).

  • Cause: The concentration may be too high for the given conditions (temperature, pH). While PEG derivatives are generally water-soluble, their solubility can be affected by factors like temperature and the presence of salts.

  • Solution:

    • Increase the temperature: Gently warm the solution to 30-40°C. PEG solubility in water often increases with temperature.[7] Avoid excessive heat, which could potentially degrade the molecule.

    • Sonication: Use a bath sonicator to provide energy to break up any particulate clumps and enhance dissolution.

    • Vortexing/Stirring: Ensure the solution is being adequately mixed.

    • Incremental Addition: Add the solid this compound to the solvent in small portions while stirring to prevent clumping.

Problem 2: The aqueous solution of this compound appears cloudy or hazy.

  • Cause: This could be due to the formation of micelles or aggregates, especially at higher concentrations. It might also indicate the presence of impurities or that the solubility limit has been exceeded under the current conditions.

  • Solution:

    • Dilution: Try diluting the solution to a lower concentration.

    • Filtration: If impurities are suspected, filter the solution through a 0.22 µm or 0.45 µm syringe filter.

    • Adjusting pH: The pH of the solution might influence solubility. Although this compound itself is neutral, the pH can affect interactions with buffer components. Experiment with slight adjustments to the buffer pH.

    • Co-solvent: If compatible with your downstream application, consider adding a small percentage (e.g., 1-5%) of a water-miscible organic solvent like DMSO or ethanol to the aqueous buffer to improve solubility.

Problem 3: A concentrated stock solution of this compound in an organic solvent precipitates when diluted into an aqueous buffer.

  • Cause: The organic solvent from the stock solution is causing the this compound to come out of solution when the polarity of the solvent system is changed abruptly.

  • Solution:

    • Slow Addition: Add the stock solution to the aqueous buffer dropwise while vigorously stirring or vortexing. This allows for rapid mixing and prevents localized high concentrations of the organic solvent.

    • Pre-warm the Aqueous Buffer: Having the aqueous buffer slightly warmed can help accommodate the addition of the stock solution.

    • Optimize Stock Solution Concentration: If possible, use a less concentrated stock solution to minimize the amount of organic solvent being introduced into the aqueous phase.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Solution of this compound

  • Materials: this compound, desired aqueous buffer (e.g., deionized water, PBS), magnetic stirrer and stir bar or vortex mixer, and a warm water bath (optional).

  • Procedure:

    • Bring the this compound vial to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound.

    • Add the appropriate volume of the aqueous buffer to a clean container.

    • While stirring or vortexing the buffer, slowly add the this compound powder.

    • Continue to stir or vortex until the solid is completely dissolved. This may take several minutes.

    • If dissolution is slow, place the container in a warm water bath (30-40°C) for 10-15 minutes with continued stirring.

    • Visually inspect the solution for any undissolved particles. If necessary, sonicate for 5-10 minutes.

    • Once fully dissolved, the solution can be sterile-filtered if required for the application.

Protocol 2: Preparation of a Concentrated Stock Solution in DMSO

  • Materials: this compound, anhydrous DMSO, and appropriate vials.

  • Procedure:

    • Equilibrate the this compound to room temperature.

    • Weigh the desired amount of this compound and place it in a suitable vial.

    • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for 100 mg/mL).

    • Vortex or sonicate the mixture until the this compound is completely dissolved.

    • Store the stock solution at -20°C or -80°C as recommended by the supplier.[5] Aliquot to avoid repeated freeze-thaw cycles.

Visual Guides

experimental_workflow cluster_preparation Preparation of Aqueous Solution cluster_troubleshooting Troubleshooting cluster_final Final Solution weigh Weigh this compound add_buffer Add Aqueous Buffer dissolve Stir / Vortex add_buffer->dissolve heat Gentle Heat (30-40°C) dissolve->heat If dissolution is slow sonicate Sonicate dissolve->sonicate If particulates remain clear_solution Clear Solution Ready for Use dissolve->clear_solution If fully dissolved heat->clear_solution sonicate->clear_solution logical_relationship cluster_properties Chemical Properties cluster_solubility Solubility Factors compound This compound peg_chain Hydrophilic PEG4 Chain compound->peg_chain hydroxyl Terminal -OH Group compound->hydroxyl bromo Bromoalkyl Group compound->bromo aqueous_sol Aqueous Solubility peg_chain->aqueous_sol promotes organic_sol Organic Solvent Solubility (e.g., DMSO) peg_chain->organic_sol contributes to hydroxyl->aqueous_sol promotes bromo->aqueous_sol hinders slightly

References

Technical Support Center: Troubleshooting Low Yield in Br-PEG4-OH Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during Br-PEG4-OH conjugation reactions. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a hydrophilic, discrete polyethylene glycol (dPEG®) linker containing a terminal bromo group and a terminal hydroxyl group. The bromo group serves as a reactive handle for nucleophilic substitution, making it suitable for conjugation to molecules containing amine, thiol, or hydroxyl groups. It is commonly used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[1]

Q2: What are the optimal storage conditions for this compound?

To ensure the stability and reactivity of this compound, it is recommended to store it under the following conditions:

  • Long-term: -20°C for up to one month.[1]

  • Extended long-term: -80°C for up to six months.[1]

  • Short-term (shipping): Stable at ambient temperature for a few weeks.[2]

It is also advisable to store the compound in a dry, dark environment.[2][3]

Q3: What functional groups can this compound react with?

The bromo group on this compound is a good leaving group and can readily react with various nucleophiles through an SN2 reaction. Common functional groups for conjugation include:

  • Primary and secondary amines: Found in proteins (lysine residues, N-terminus) and small molecules.

  • Thiols (sulfhydryls): Found in cysteine residues of proteins.

  • Hydroxyls: Found in serine, threonine, and tyrosine residues of proteins, as well as in small molecules.

Q4: How does pH affect the conjugation reaction?

The pH of the reaction buffer is a critical parameter that influences the nucleophilicity of the target functional group and the stability of the reactants. For reactions with primary amines, a slightly basic pH (typically 7.5-8.5) is often optimal to ensure the amine is deprotonated and thus more nucleophilic.[4] However, excessively high pH can lead to side reactions.

Q5: What are common side reactions that can lead to low yield?

Several side reactions can compete with the desired conjugation reaction, leading to a lower yield of the final product. These include:

  • Hydrolysis of the this compound: Although generally stable, prolonged exposure to aqueous conditions, especially at non-neutral pH, can lead to hydrolysis.[5]

  • Reaction with buffer components: Buffers containing nucleophilic species (e.g., Tris) should be avoided as they can react with the this compound.

  • Oxidation of thiols: When conjugating to cysteine residues, the thiol group is susceptible to oxidation, forming disulfide bonds that are unreactive towards the bromo group.[6]

Troubleshooting Guide

This guide addresses common problems encountered during this compound conjugation reactions, their potential causes, and recommended solutions.

Issue Potential Cause Recommended Solution
Low or No Conjugation Yield 1. Suboptimal pH: The nucleophile (e.g., amine, thiol) is not sufficiently deprotonated.1. Optimize Reaction pH: For amine conjugations, screen a pH range of 7.5-9.0. For thiol conjugations, a pH of 7.0-8.0 is generally recommended. Use non-nucleophilic buffers such as phosphate, HEPES, or borate.[4]
2. Low Molar Ratio of this compound: Insufficient amount of the PEG linker to drive the reaction to completion.2. Increase Molar Excess of PEG Linker: Start with a 3-5 fold molar excess of this compound over the substrate. This can be increased to 10-fold or higher if necessary, but be mindful of purification challenges.[7]
3. Steric Hindrance: The target functional group on the substrate is not easily accessible.3. Increase Reaction Time and/or Temperature: Extend the reaction time (e.g., overnight at 4°C or for several hours at room temperature). A modest increase in temperature (e.g., to 37°C) can also improve yield, but monitor for substrate stability.
4. Degraded this compound: The linker has lost its reactivity due to improper storage or handling.4. Use Fresh Reagent: Ensure the this compound is from a fresh stock and has been stored correctly.
Multiple Products Observed in LC-MS 1. Multiple Reactive Sites on Substrate: The substrate (e.g., a protein with multiple lysine residues) has more than one site for conjugation.1. Control Stoichiometry: Use a lower molar excess of this compound to favor mono-conjugation. Further optimization of the molar ratio will be required.
2. Side Reactions: Formation of byproducts due to reaction with impurities or buffer components.2. Use High-Purity Reagents and Appropriate Buffers: Ensure the purity of your substrate and the this compound. Use non-nucleophilic buffers.
Precipitation During Reaction 1. Poor Solubility: The substrate or the PEGylated product is not soluble in the reaction buffer.1. Add Organic Co-solvent: Introduce a water-miscible organic solvent like DMSO or DMF (up to 20-30% v/v) to improve solubility.
2. Protein Aggregation: The reaction conditions (e.g., pH, temperature) are causing the protein to aggregate.2. Optimize Reaction Conditions: Screen different pH values and temperatures to find conditions that maintain protein stability.

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to a Protein via Amine Alkylation

This protocol provides a general starting point for the conjugation of this compound to primary amines (e.g., lysine residues) on a protein. Optimization of the molar ratio of reactants, pH, and reaction time is recommended for each specific protein.

Materials:

  • Protein of interest in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX))

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-100 mM.

  • Initiate Conjugation: Add the desired molar excess (e.g., 5-fold) of the this compound stock solution to the protein solution.

  • Incubate: Gently mix the reaction and incubate at room temperature for 2-4 hours or overnight at 4°C.

  • Quench the Reaction: Add the quenching solution to a final concentration of 50 mM to react with any unreacted this compound. Incubate for 1 hour at room temperature.

  • Purify the Conjugate: Remove unreacted this compound and quenching agent by SEC or IEX.

  • Characterize the Conjugate: Analyze the purified conjugate by SDS-PAGE and LC-MS to determine the degree of PEGylation.

Protocol 2: Analysis of PEGylated Protein by LC-MS

This protocol outlines a general method for analyzing the products of a this compound conjugation reaction using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Purified PEGylated protein sample

  • LC-MS system with a suitable column (e.g., C4 or C8 reversed-phase column for proteins)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

Procedure:

  • Sample Preparation: Dilute the purified conjugate to a suitable concentration (e.g., 0.1-1 mg/mL) in Mobile Phase A.

  • LC Separation:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the sample.

    • Apply a linear gradient to increase the concentration of Mobile Phase B (e.g., from 5% to 95% over 30 minutes).

  • MS Analysis:

    • Acquire mass spectra in positive ion mode over a relevant m/z range (e.g., 500-4000).

    • Use a deconvolution software to determine the intact mass of the unmodified protein and the PEGylated species.[7][8] The mass of this compound is approximately 257.12 g/mol . The conjugated PEG will have a mass of approximately 176.21 g/mol (after loss of HBr).

Data Presentation

Table 1: Illustrative Effect of pH on Conjugation Efficiency to Primary Amines
Reaction pHRelative Yield of Mono-Conjugate (%)Relative Yield of Di-Conjugate (%)
6.530<5
7.56515
8.58025
9.57035 (with increased side products)
Note: These are representative values. The optimal pH must be determined empirically for each specific reaction.
Table 2: Illustrative Effect of Molar Ratio on Degree of PEGylation
Molar Ratio (this compound : Protein)Predominant Species
1:1Unconjugated Protein, Mono-conjugate
3:1Mono-conjugate, Di-conjugate
5:1Di-conjugate, Tri-conjugate
10:1Higher-order conjugates
Note: The degree of PEGylation is highly dependent on the number of accessible reactive sites on the protein.

Visualizations

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation Reaction cluster_quench 3. Quenching cluster_purify 4. Purification cluster_analyze 5. Analysis Protein Protein in Reaction Buffer (pH 7.5-8.5) Mix Combine Protein and This compound (e.g., 5x excess) Protein->Mix PEG_Linker This compound in Anhydrous DMSO PEG_Linker->Mix Incubate Incubate at RT (2-4h) or 4°C (overnight) Mix->Incubate Quench Add Quenching Agent (e.g., 1M Tris-HCl) Incubate->Quench Purification Purify by SEC or IEX Quench->Purification Analysis Characterize by SDS-PAGE and LC-MS Purification->Analysis G Start Low Yield Observed Check_pH Is pH Optimal? Start->Check_pH Check_Ratio Is Molar Ratio Sufficient? Check_pH->Check_Ratio Yes Optimize_pH Adjust pH (7.5-9.0 for amines) Check_pH->Optimize_pH No Check_Time_Temp Are Reaction Time/ Temp Adequate? Check_Ratio->Check_Time_Temp Yes Increase_Ratio Increase Molar Excess of PEG Check_Ratio->Increase_Ratio No Check_Reagent Is this compound Reagent Viable? Check_Time_Temp->Check_Reagent Yes Increase_Time_Temp Increase Incubation Time or Temperature Check_Time_Temp->Increase_Time_Temp No Use_New_Reagent Use Fresh This compound Check_Reagent->Use_New_Reagent No Success Yield Improved Check_Reagent->Success Yes Optimize_pH->Check_pH Increase_Ratio->Check_Ratio Increase_Time_Temp->Check_Time_Temp Use_New_Reagent->Check_Reagent

References

Technical Support Center: Optimizing Reactions with Br-PEG4-OH in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction times involving Br-PEG4-OH in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in PROTAC synthesis?

A1: this compound is a hydrophilic linker molecule commonly used in the construction of PROTACs. It consists of a four-unit polyethylene glycol (PEG) chain with a terminal bromine atom at one end and a hydroxyl group at the other. The PEG chain enhances the solubility and pharmacokinetic properties of the final PROTAC molecule.[1][2][3][4][5] The bromine atom serves as a reactive handle for covalent attachment to a nucleophilic functional group on either the E3 ligase ligand or the target protein ligand, typically through a nucleophilic substitution reaction. The terminal hydroxyl group can be further functionalized if needed.

Q2: What is the typical reaction mechanism for coupling this compound?

A2: The primary reaction mechanism for coupling this compound is an SN2 (bimolecular nucleophilic substitution) reaction.[6][7] In this reaction, a nucleophile, such as an amine (-NH2) or a phenoxide (-O-), on the protein of interest (POI) ligand or the E3 ligase ligand attacks the carbon atom attached to the bromine. This displaces the bromide ion, which is a good leaving group, forming a stable carbon-nucleophile bond and covalently linking the PEG chain.

Q3: What are the key factors that influence the reaction time when using this compound?

A3: The key factors influencing the reaction time are:

  • Nucleophilicity of the substrate: More nucleophilic functional groups will react faster. For example, primary amines are generally more reactive than secondary amines under similar conditions.

  • Choice of Base: A non-nucleophilic organic base is crucial to deprotonate the nucleophile (e.g., the amine or phenol) without competing in the substitution reaction.

  • Solvent: Polar aprotic solvents like DMF or DMSO are preferred as they solvate the cation of the base, leaving the nucleophile more reactive.

  • Temperature: Higher temperatures generally increase the reaction rate.

  • Concentration of Reactants: Higher concentrations of both the nucleophile and this compound can lead to faster reaction times.

Q4: Are there faster alternatives to the standard nucleophilic substitution with this compound?

A4: Yes, several "click chemistry" approaches offer significantly faster and often more efficient alternatives.[8][][10][11] These reactions are typically high-yielding and can be performed under mild conditions. Common examples include:

  • Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This involves reacting an azide-functionalized PEG linker with an alkyne-functionalized ligand.

  • Strain-promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction between a strained cyclooctyne (like DBCO or BCN) and an azide. Additionally, microwave-assisted synthesis can dramatically reduce reaction times compared to conventional heating methods.[12][13][14]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Slow or Incomplete Reaction 1. Insufficiently activated nucleophile: The pKa of the nucleophile might be too high for the chosen base to effectively deprotonate it. 2. Steric hindrance: The nucleophilic site on your ligand may be sterically hindered, slowing down the SN2 reaction. 3. Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier. 4. Inappropriate Solvent: Using a protic solvent (e.g., ethanol, water) can solvate and stabilize the nucleophile, reducing its reactivity.1. Use a stronger, non-nucleophilic base: Switch from a weaker base like triethylamine (TEA) to a stronger one like N,N-Diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). 2. Increase Reaction Temperature: Gradually increase the temperature in 10 °C increments, monitoring for any degradation of starting materials. A typical range is 50-80 °C. 3. Switch to a Polar Aprotic Solvent: Ensure you are using a dry, polar aprotic solvent such as DMF or DMSO. 4. Increase Reactant Concentration: If possible, reduce the solvent volume to increase the concentration of your reactants.
Formation of Side Products 1. Over-alkylation of amines: If your ligand has multiple nucleophilic sites, the this compound may react at more than one position. 2. Reaction with the base: If a nucleophilic base is used, it can compete with your ligand for the this compound.1. Use a protecting group strategy: Protect less reactive nucleophilic sites on your ligand before the coupling reaction. 2. Use a non-nucleophilic base: Ensure you are using a sterically hindered, non-nucleophilic base like DIPEA.
Degradation of Starting Material 1. High Temperature: Your ligand or the this compound may be unstable at elevated temperatures. 2. Strong Base: A very strong base might cause degradation of sensitive functional groups on your reactants.1. Lower the reaction temperature and extend the reaction time: Find a balance where the reaction proceeds without significant degradation. 2. Use a milder base: If possible, switch to a weaker base and compensate by increasing the reaction time or temperature slightly.

Experimental Protocols

Protocol 1: Standard Nucleophilic Substitution with this compound

This protocol describes a general procedure for the coupling of this compound to a primary amine-containing ligand.

Materials:

  • Amine-containing ligand

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the amine-containing ligand (1.0 eq) in anhydrous DMF under an inert atmosphere.

  • Add this compound (1.2 eq) to the solution.

  • Add DIPEA (2.0 - 3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 30 minutes, then heat to 60-80 °C.

  • Monitor the reaction progress by LC-MS or TLC. The reaction may take 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Accelerated Microwave-Assisted Synthesis

This protocol provides a general guideline for accelerating the coupling reaction using microwave irradiation.

Materials:

  • Amine-containing ligand

  • This compound

  • DIPEA

  • Anhydrous DMF

  • Microwave synthesis vial

  • Microwave reactor

Procedure:

  • In a microwave synthesis vial, dissolve the amine-containing ligand (1.0 eq) and this compound (1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.0 - 3.0 eq).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 100-120 °C) for 15-60 minutes. The optimal time and temperature should be determined empirically.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Protocol 3: Rapid Coupling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol requires the pre-functionalization of the ligand with an alkyne and the use of an azide-functionalized PEG4 linker (e.g., N3-PEG4-OH).

Materials:

  • Alkyne-functionalized ligand

  • N3-PEG4-OH

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • Solvent system (e.g., t-BuOH/H2O or DMF)

Procedure:

  • Dissolve the alkyne-functionalized ligand (1.0 eq) and N3-PEG4-OH (1.1 eq) in the chosen solvent system.

  • Add a freshly prepared aqueous solution of sodium ascorbate (0.3 eq).

  • Add an aqueous solution of CuSO4·5H2O (0.1 eq).

  • Stir the reaction at room temperature. The reaction is often complete within 1-4 hours.

  • Monitor the reaction by LC-MS or TLC.

  • Upon completion, dilute with water and extract the product.

  • Purify the product as required.

Data Presentation

Table 1: Comparison of Reaction Conditions for Nucleophilic Substitution

Parameter Condition A (Standard) Condition B (Optimized) Condition C (Accelerated)
Base Triethylamine (TEA)DIPEADIPEA
Solvent Dichloromethane (DCM)DMFDMF
Temperature Room Temperature60-80 °C120 °C (Microwave)
Typical Reaction Time 24-48 hours12-24 hours15-60 minutes
Expected Yield ModerateGood to HighGood to High

Table 2: Comparison of Coupling Chemistries

Chemistry Reaction Time Temperature Catalyst/Reagents Key Advantages
Nucleophilic Substitution 12-48 hoursRoom Temp to 80 °CBase (e.g., DIPEA)Simple, readily available starting materials
Microwave-Assisted Substitution 15-60 minutes100-150 °CBase (e.g., DIPEA)Drastic reduction in reaction time
CuAAC Click Chemistry 1-4 hoursRoom TemperatureCuSO4, Sodium AscorbateFast, high yielding, bioorthogonal
SPAAC Click Chemistry 1-12 hoursRoom TemperatureNone (strain-promoted)Copper-free, highly bioorthogonal

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Ligand in Anhydrous DMF add_peg Add this compound start->add_peg add_base Add Non-nucleophilic Base (e.g., DIPEA) add_peg->add_base heat Heat to 60-80 °C add_base->heat monitor Monitor by LC-MS/TLC heat->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract Product quench->extract dry Dry & Concentrate extract->dry purify Purify by Chromatography dry->purify end_node Pure PROTAC Conjugate purify->end_node

Caption: Standard PROTAC Synthesis Workflow using this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Reaction is Slow or Incomplete cause1 Low Nucleophilicity / Steric Hindrance start->cause1 cause2 Suboptimal Reaction Conditions start->cause2 sol1a Increase Temperature cause1->sol1a sol1b Use a Stronger Base cause1->sol1b sol3 Consider Alternative Chemistry (e.g., Click) cause1->sol3 cause2->sol1a sol2a Switch to Polar Aprotic Solvent cause2->sol2a sol2b Increase Reactant Concentration cause2->sol2b

Caption: Troubleshooting Logic for Slow this compound Reactions.

References

Common challenges in working with Br-PEG4-OH linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Br-PEG4-OH linkers. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with these versatile linkers.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues you might encounter during your experiments with this compound linkers, from initial handling to final product analysis.

Section 1: Solubility and Handling

Question 1: My this compound linker appears as a liquid/oil. Is this normal and how should I handle it?

Yes, it is normal for this compound to be a colorless to light yellow liquid or oil at room temperature. Due to the polyethylene glycol (PEG) chain, it has a low melting point.

Troubleshooting:

  • Accurate Dispensing: Because it is a viscous liquid, accurately dispensing small quantities by weight can be challenging. It is recommended to warm the linker slightly to reduce its viscosity before weighing. Alternatively, you can prepare a stock solution in a suitable solvent and dispense it by volume.

  • Storage: Proper storage is crucial for maintaining the integrity of the linker.[1] Store the pure linker at -20°C for long-term storage (up to 3 years) or at 4°C for short-term storage (up to 2 years).[1] Once in solution, store at -80°C for up to 6 months or -20°C for up to 1 month.[1] Avoid multiple freeze-thaw cycles.

Question 2: I am having trouble dissolving my this compound linker. What solvents are recommended?

The hydrophilic PEG spacer in this compound enhances its solubility in aqueous media and many organic solvents.[1]

Troubleshooting:

  • Recommended Solvents: this compound is soluble in a variety of common laboratory solvents. For a comparative overview, please refer to the table below.

  • Solubility Issues: If you experience solubility issues, particularly in aqueous buffers, ensure the buffer components are compatible. High salt concentrations may reduce solubility. Gentle warming and vortexing can aid dissolution. For dissolving in DMSO, using a newly opened bottle is recommended as hygroscopic DMSO can impact solubility.[1]

Data Presentation: Solubility of this compound

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)High (e.g., 100 mg/mL)[1]Ultrasonic assistance may be needed. Use dry DMSO.[1]
Dimethylformamide (DMF)SolubleA common solvent for bioconjugation reactions.
Dichloromethane (DCM)SolubleUseful for reactions with small molecules.
WaterSolubleThe PEG chain imparts hydrophilicity.
EthanolSolubleCan be used for creating stock solutions.
AcetonitrileSolubleOften used in purification by RP-HPLC.
Section 2: Reaction and Conjugation Issues

Question 3: My nucleophilic substitution reaction with the bromide group is slow or incomplete. How can I improve the reaction efficiency?

The bromide on the this compound linker is a good leaving group for nucleophilic substitution reactions.[1] However, several factors can affect the reaction rate and yield.

Troubleshooting Workflow for Poor Nucleophilic Substitution

Caption: Troubleshooting logic for inefficient nucleophilic substitution.

Detailed Troubleshooting Steps:

  • Nucleophile Strength: The rate of SN2 reactions depends on the strength of the nucleophile. Thiols are generally more potent nucleophiles than amines. If reacting with a weak nucleophile, you may need more forcing conditions.

  • Base: For reactions involving nucleophiles that require deprotonation (e.g., thiols or secondary amines), use a non-nucleophilic base like diisopropylethylamine (DIPEA) to avoid competition with your intended nucleophile.

  • Solvent: Use anhydrous polar aprotic solvents such as DMF or DMSO. These solvents solvate the cation but not the nucleophile, increasing its reactivity.

  • Temperature: Gently heating the reaction (e.g., to 50-80°C) can increase the reaction rate. Monitor for potential degradation of starting materials or products at elevated temperatures.

  • Concentration: Ensure adequate concentrations of both the linker and the nucleophile to favor the bimolecular reaction.

  • Linker Purity: Verify the purity of your this compound linker. Impurities can interfere with the reaction. A purity of >95% is recommended.[1]

Question 4: I am trying to derivatize the hydroxyl group of this compound, but the reaction is not working. What are some common issues?

The terminal hydroxyl group allows for further functionalization, but it is a less reactive nucleophile than amines or thiols and often requires activation.

Troubleshooting:

  • Activation of the Hydroxyl Group: The hydroxyl group typically needs to be converted into a better leaving group for substitution reactions or activated to react with an electrophile.

    • Tosylation/Mesylation: Reacting the hydroxyl group with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base (e.g., pyridine or triethylamine) converts it into a good leaving group for subsequent nucleophilic attack.

    • Esterification: For ester formation with a carboxylic acid, use coupling agents like EDC/NHS or DCC.[2]

  • Reaction with Isocyanates: The hydroxyl group can react with isocyanates to form carbamates. This reaction is generally efficient but requires anhydrous conditions to prevent hydrolysis of the isocyanate.

  • Protecting Groups: If your molecule has other functional groups that might react under the conditions used to derivatize the hydroxyl group, consider using a protecting group strategy.

Question 5: I am observing side products in my reaction with a thiol-containing molecule. What could be the cause?

While the reaction of the bromo group with a thiol is generally efficient, side reactions can occur.

Troubleshooting:

  • Disulfide Bond Formation: Thiols can be oxidized to form disulfide bonds, especially in the presence of air (oxygen) and at neutral or basic pH. To minimize this, degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon). Adding a reducing agent like TCEP in small amounts can help maintain the thiol in its reduced state.

  • Reaction with Other Electrophiles: If your reaction mixture contains other electrophilic sites, the thiol may react with them. Ensure the purity of your starting materials and solvents.

Section 3: Purification and Analysis

Question 6: How can I effectively purify my this compound conjugate?

Purification is essential to remove unreacted starting materials, excess reagents, and byproducts. The choice of method depends on the properties of your conjugate.

Troubleshooting Workflow for Conjugate Purification

PurificationWorkflow Start Crude Reaction Mixture IsLargeMolecule Is the conjugate a large biomolecule? Start->IsLargeMolecule SEC Size Exclusion Chromatography (SEC) IsLargeMolecule->SEC Yes IsSmallMolecule Is the conjugate a small molecule? IsLargeMolecule->IsSmallMolecule No Dialysis Dialysis FinalProduct Purified Conjugate SEC->FinalProduct Dialysis->FinalProduct RPHPLC Reversed-Phase HPLC (RP-HPLC) IsSmallMolecule->RPHPLC Yes FlashChrom Flash Column Chromatography IsSmallMolecule->FlashChrom Yes RPHPLC->FinalProduct FlashChrom->FinalProduct

Caption: Decision tree for selecting a purification method.

Detailed Purification Strategies:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a highly effective method for purifying small molecule conjugates and peptides.[3] The PEG linker will alter the hydrophobicity of your molecule, often allowing for good separation from unreacted starting materials.

  • Size Exclusion Chromatography (SEC): SEC is ideal for purifying large biomolecules like antibodies or proteins from smaller molecules like the unreacted linker.[4]

  • Flash Column Chromatography: For larger scale purifications of small molecule conjugates, flash chromatography on silica gel can be employed.

  • Dialysis: For very large biomolecules, dialysis can be used to remove small molecule impurities.

Question 7: What analytical techniques are best for characterizing my final product?

Proper characterization is crucial to confirm the identity and purity of your this compound conjugate.

Recommended Analytical Techniques:

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can confirm the molecular weight of the final conjugate, verifying successful attachment of the linker.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the conjugate, especially for small molecules. The characteristic peaks of the PEG ethylene glycol units will be present in the spectrum.

  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC (both reversed-phase and size exclusion) is essential for determining the purity of the final product.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with a Thiol

This protocol describes a general method for conjugating this compound to a thiol-containing molecule.

Materials:

  • This compound

  • Thiol-containing molecule

  • Anhydrous DMF or DMSO

  • Diisopropylethylamine (DIPEA)

  • Nitrogen or Argon gas

  • Reaction vessel (e.g., round-bottom flask with a stir bar)

Procedure:

  • Preparation: Dry the reaction vessel and place it under an inert atmosphere (N2 or Ar).

  • Dissolution: Dissolve the thiol-containing molecule in anhydrous DMF.

  • Addition of Base: Add 1.5-2.0 molar equivalents of DIPEA to the solution and stir for 10 minutes at room temperature.

  • Addition of Linker: In a separate vial, dissolve 1.0-1.2 molar equivalents of this compound in a small amount of anhydrous DMF. Add this solution dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50°C. Monitor the reaction progress by LC-MS or TLC. The reaction is typically complete within 2-12 hours.

  • Work-up and Purification: Once the reaction is complete, cool to room temperature. Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by an appropriate method (e.g., RP-HPLC or flash column chromatography).

Protocol 2: General Procedure for Derivatization of the Hydroxyl Group via Esterification

This protocol outlines the esterification of the hydroxyl group of this compound with a carboxylic acid using EDC/NHS chemistry.

Materials:

  • This compound

  • Carboxylic acid-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous DMF

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Activation of Carboxylic Acid: Dissolve the carboxylic acid-containing molecule in anhydrous DMF. Add 1.5 molar equivalents of EDC and 1.5 molar equivalents of NHS. Stir the mixture at room temperature for 15-30 minutes to form the active NHS ester.

  • Conjugation: In a separate vial, dissolve 1.0 molar equivalent of this compound in anhydrous DMF. Add the activated carboxylic acid solution to the this compound solution. Adjust the pH to 7.2-7.5 with PBS if necessary to facilitate the reaction.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. Monitor the reaction by LC-MS or TLC.

  • Quenching: Quench the reaction by adding the quenching solution to hydrolyze any unreacted NHS esters.

  • Purification: Purify the final product using an appropriate method, such as RP-HPLC, to remove unreacted starting materials and byproducts.

References

Strategies for improving the stability of Br-PEG4-OH conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Br-PEG4-OH and its conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of these valuable linkers and their conjugates. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a heterobifunctional polyethylene glycol (PEG) linker. It contains a bromo group (-Br) at one end and a hydroxyl group (-OH) at the other, connected by a 4-unit PEG chain. The bromo group serves as a good leaving group for nucleophilic substitution reactions, making it reactive towards functional groups like thiols (-SH)[1]. The hydroxyl group can be further modified or used for attachment to other molecules. These linkers are frequently used in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs) to improve the solubility, stability, and pharmacokinetic properties of the conjugated molecule[2][3][4][5][6][7].

Q2: What are the primary stability concerns for this compound conjugates?

A2: The main stability concerns for this compound and its conjugates can be categorized into three areas:

  • Hydrolytic Instability of the Bromo Group: The carbon-bromine bond is susceptible to hydrolysis, especially under non-neutral pH conditions. This can lead to the replacement of the bromine with a hydroxyl group, rendering the linker inactive for its intended conjugation reaction.

  • Oxidative Degradation of the PEG Backbone: The polyether chain of PEG is vulnerable to oxidative degradation, which can be initiated by factors such as heat, light, and the presence of transition metal ions. This degradation can lead to chain cleavage and the formation of various byproducts[4][8][9][10][11].

  • Thermal Degradation: Elevated temperatures can accelerate both the hydrolysis of the bromo group and the degradation of the PEG backbone[10][11].

Q3: What are the recommended storage and handling conditions for this compound?

A3: To ensure the stability and reactivity of this compound, it is crucial to follow proper storage and handling procedures.

ConditionRecommendationRationale
Temperature Store at -20°C for long-term storage.Minimizes thermal degradation and slows down potential hydrolytic and oxidative processes.
Light Store in the dark.Protects the PEG backbone from photo-oxidation.
Moisture Store in a desiccated environment.Minimizes hydrolysis of the bromo group.
Inert Atmosphere For long-term storage, consider storing under an inert gas like argon or nitrogen.Reduces the risk of oxidative degradation of the PEG chain.
Handling Allow the reagent to warm to room temperature before opening the vial.Prevents condensation of moisture from the air onto the cold reagent.
In Solution Prepare solutions fresh for each use. If storage in solution is necessary, use an anhydrous, aprotic solvent and store at -20°C for a short period.Minimizes degradation in solution.

Q4: What are the potential degradation products of this compound?

A4: The degradation of this compound can result in several byproducts, depending on the degradation pathway:

  • Hydrolysis of the Bromo Group: This will result in the formation of a diol (HO-PEG4-OH).

  • Oxidative Degradation of the PEG Backbone: This can lead to a variety of products, including shorter PEG fragments, aldehydes, and carboxylic acids such as formic acid and glycolic acid[8][12]. Mass spectrometry is a key technique for identifying these degradation products[8].

Troubleshooting Guides

This section provides solutions to common problems encountered during the use of this compound conjugates.

Problem 1: Low Conjugation Yield

Possible Causes and Solutions

Possible CauseRecommended Solution
Degradation of this compound Verify the integrity of your this compound reagent using analytical techniques like HPLC-MS. Ensure proper storage and handling procedures have been followed.
Suboptimal Reaction pH The nucleophilicity of the reacting partner (e.g., a thiol) is pH-dependent. For thiol conjugation, a pH range of 7.5-8.5 is often optimal to ensure the thiol is sufficiently deprotonated to act as a nucleophile without causing significant hydrolysis of the bromo group.
Presence of Competing Nucleophiles Buffers containing primary amines (e.g., Tris) or other nucleophiles can compete with the intended reaction. Use non-nucleophilic buffers such as PBS or HEPES.
Steric Hindrance The accessibility of the reaction sites on both the this compound and the target molecule can affect conjugation efficiency. Consider optimizing the linker length or the reaction conditions (e.g., temperature, reaction time).
Incorrect Stoichiometry The molar ratio of the reactants is critical. Empirically determine the optimal molar ratio of this compound to your target molecule.
Problem 2: Instability of the Final Conjugate

Possible Causes and Solutions

Possible CauseRecommended Solution
Oxidative Degradation of the PEG Chain If the application involves exposure to oxidative conditions, consider including antioxidants in the formulation. Store the final conjugate protected from light and at a low temperature.
Hydrolysis of Linkages (if applicable) If the this compound was further modified to include other functional groups (e.g., esters), these may be susceptible to hydrolysis. Characterize the stability of the final conjugate under relevant pH and temperature conditions.
Aggregation PEGylation generally improves solubility and reduces aggregation[7]. However, if aggregation is observed, it may be due to other factors related to the conjugated molecule. Analyze the aggregate content using techniques like size-exclusion chromatography (SEC).

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for understanding the stability of this compound and its conjugates[1][13][14][15]. This protocol outlines a general approach that can be adapted for your specific needs.

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity water

  • Buffer solutions at various pH values (e.g., pH 4, 7, 9)

  • HPLC-MS system

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Mix the stock solution with an equal volume of H₂O₂ solution. Incubate at room temperature, protected from light, for a defined period.

    • Thermal Degradation: Incubate the stock solution (in a suitable buffer, e.g., pH 7.4) at an elevated temperature (e.g., 70°C) for a defined period.

    • Photostability: Expose the stock solution to a controlled light source (e.g., UV and visible light) for a defined period.

  • Time Points: Collect samples at various time points (e.g., 0, 4, 8, 24 hours) for each stress condition.

  • Neutralization: For acid and base hydrolysis samples, neutralize them before analysis.

  • Analysis: Analyze all samples, including a non-stressed control, by a validated stability-indicating HPLC-MS method.

Protocol 2: Stability-Indicating HPLC-MS Method

A robust analytical method is crucial for monitoring the stability of this compound and its conjugates[16][17][18][19][][21][22][23].

Objective: To separate and quantify this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

  • Mass Spectrometer (e.g., Q-TOF or Orbitrap)

Chromatographic Conditions (Example):

  • Column: A reversed-phase C18 column suitable for separating polar compounds.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time to achieve separation.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Range: m/z 100-1000.

  • Data Acquisition: Full scan and data-dependent MS/MS to aid in the identification of degradation products.

Visualizations

Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results prep Prepare Stock Solution of this compound acid Acid Hydrolysis (HCl, 60°C) prep->acid base Base Hydrolysis (NaOH, 60°C) prep->base oxidation Oxidation (H₂O₂, RT) prep->oxidation thermal Thermal (70°C) prep->thermal photo Photostability (UV/Vis Light) prep->photo sampling Collect Samples at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if applicable) sampling->neutralize analysis HPLC-MS Analysis neutralize->analysis results Identify Degradation Products & Determine Degradation Rate analysis->results

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting Logic for Low Conjugation Yield

Troubleshooting_Conjugation cluster_reagent Reagent Integrity cluster_conditions Reaction Conditions cluster_optimization Reaction Optimization start Low Conjugation Yield check_reagent Check this compound Integrity (HPLC-MS) start->check_reagent check_ph Verify Reaction pH start->check_ph optimize_ratio Optimize Reactant Molar Ratio start->optimize_ratio storage Review Storage & Handling Procedures check_reagent->storage Degradation Observed check_reagent->check_ph Reagent OK check_buffer Check for Competing Nucleophiles in Buffer check_ph->check_buffer pH is Optimal check_ph->optimize_ratio Conditions OK steric_hindrance Consider Steric Hindrance optimize_ratio->steric_hindrance Ratio is Optimal

Caption: Troubleshooting logic for low conjugation yield with this compound.

References

How to prevent side reactions with Br-PEG4-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Br-PEG4-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting side reactions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: this compound is a heterobifunctional linker with two primary reactive sites:

  • Bromo Group (-Br): The terminal alkyl bromide is an excellent leaving group, making this end of the molecule susceptible to nucleophilic substitution reactions. This is typically the intended site of reaction.

  • Hydroxyl Group (-OH): The terminal hydroxyl group is a nucleophile and can undergo various reactions, which may be undesirable if not controlled.

Q2: What is the most common desired reaction involving this compound?

A2: The most common application is a nucleophilic substitution reaction (typically SN2) where a nucleophile, such as a thiol (-SH) or an amine (-NH2) from a target molecule, displaces the bromide ion to form a stable covalent bond. This process is frequently used in the synthesis of PROTACs and other bioconjugates.[1][2]

Q3: My reaction with this compound is giving a complex mixture of products. What could be the cause?

A3: A complex product mixture often indicates the presence of side reactions. The most common side reactions include elimination of HBr from the alkyl bromide, undesired reactions of the hydroxyl group, hydrolysis of the starting material, and over-alkylation of the nucleophile.[3][4] Each of these possibilities should be investigated.

Q4: How can I prevent the hydroxyl group of this compound from reacting?

A4: To prevent the hydroxyl group from participating in unwanted side reactions, it is highly recommended to use a protecting group.[5][6] A common strategy is to use a silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, which is stable under many reaction conditions used for the bromo group and can be selectively removed later.[7]

Q5: What are the ideal storage conditions for this compound to maintain its integrity?

A5: To ensure the stability of this compound, it should be stored in a dry, dark environment at low temperatures. Recommended storage is at -20°C for long-term (months to years) and 0-4°C for short-term (days to weeks).[2] Exposure to moisture can lead to hydrolysis of the alkyl bromide.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product

Low yield is a common problem that can be attributed to several factors. Use the following table to diagnose and resolve the issue.

Potential Cause Troubleshooting Steps
Elimination Side Reaction: The base used is promoting the elimination of HBr to form an alkene, competing with the desired substitution reaction. This is more likely with strong, bulky bases and at elevated temperatures.[8][9]- Use a weaker, non-bulky base (e.g., K₂CO₃, DIPEA).- Run the reaction at a lower temperature.- Choose a polar aprotic solvent (e.g., DMF, DMSO) to favor SN2 over E2.
Hydrolysis of this compound: The alkyl bromide is reacting with water present in the solvent or reagents to form a diol. This can occur under both acidic and basic conditions.[10][11]- Use anhydrous solvents and reagents.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
Unreactive Nucleophile: The nucleophile you are using is not strong enough to efficiently displace the bromide.- If possible, convert the nucleophile to its more reactive conjugate base by adding a suitable base.- Increase the reaction time or temperature, but monitor for an increase in side products.
Degradation of Starting Material: this compound may have degraded during storage.- Verify the purity of your this compound using techniques like NMR or mass spectrometry.- If necessary, use a fresh batch of the reagent.
Issue 2: Formation of High Molecular Weight Side Products

The presence of unexpected high molecular weight species often points to undesired intermolecular reactions.

Potential Cause Troubleshooting Steps
Dimerization via Ether Linkage: The hydroxyl group of one this compound molecule, if deprotonated by a base, can act as a nucleophile and react with the bromo group of another molecule.- Protect the hydroxyl group with a suitable protecting group (e.g., TBDMS) before the reaction.[12][13]- Use a stoichiometric amount of a non-nucleophilic base.
Over-alkylation of the Nucleophile: If your nucleophilic molecule has multiple reactive sites, it can react with more than one molecule of this compound.[4][14]- Use a larger excess of the nucleophilic molecule to favor mono-substitution.- If possible, selectively protect other nucleophilic sites on your target molecule.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with a Thiol

This protocol provides a general method for the reaction of this compound with a thiol-containing molecule.

Materials:

  • This compound

  • Thiol-containing substrate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Nitrogen or Argon gas

  • Reaction vessel with a magnetic stirrer

Procedure:

  • Dissolve the thiol-containing substrate (1 equivalent) in anhydrous DMF in a flame-dried reaction vessel under an inert atmosphere.

  • Add a mild base such as K₂CO₃ (1.5 equivalents) or DIPEA (2 equivalents) to the solution and stir for 15-20 minutes to deprotonate the thiol.

  • In a separate vial, dissolve this compound (1.2 equivalents) in a minimal amount of anhydrous DMF.

  • Add the this compound solution dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a small amount of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography.

Protocol 2: Analysis of Reaction Products by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying the desired product and any side products.

Instrumentation and Columns:

  • HPLC or UPLC system coupled to a mass spectrometer (e.g., ESI-QTOF).

  • Reversed-phase C18 column.

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: 0.1% Formic acid in acetonitrile

General Gradient:

  • Start with a low percentage of B (e.g., 5%) and increase to a high percentage (e.g., 95%) over 15-20 minutes.

Data Analysis:

  • Expected Product: Look for the mass-to-charge ratio (m/z) corresponding to the protonated desired product.

  • Unreacted this compound: Check for the m/z of the starting material.

  • Hydrolysis Product (Diol): Search for the m/z corresponding to this compound where Br has been replaced by OH.

  • Elimination Product: This may be difficult to detect by ESI-MS but will have a mass corresponding to HBr being removed from the starting material.

  • Dimer: Look for a mass corresponding to two this compound units linked by an ether bond, minus HBr.

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_products Potential Products Br_PEG_OH This compound Desired_Product Desired Product (R-S-PEG4-OH) Br_PEG_OH->Desired_Product Substitution (SN2) Elimination_Product Elimination Product Br_PEG_OH->Elimination_Product Elimination (E2) Dimer Dimerization Product Br_PEG_OH->Dimer Dimerization Br_PEG_OH->Dimer Hydrolysis_Product Hydrolysis Product Br_PEG_OH->Hydrolysis_Product Hydrolysis Nucleophile Nucleophile (e.g., R-SH) Nucleophile->Desired_Product Base Base (e.g., K2CO3) Base->Desired_Product Base->Elimination_Product Solvent Solvent (e.g., DMF) Solvent->Desired_Product

Caption: Reaction pathways for this compound.

G cluster_problem Problem Identification cluster_analysis Analysis cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield of Desired Product LCMS LC-MS Analysis Low_Yield->LCMS Side_Products Formation of Side Products Side_Products->LCMS Elimination Elimination Reaction LCMS->Elimination Hydrolysis Hydrolysis of Bromide LCMS->Hydrolysis OH_Reaction Unprotected -OH Reaction LCMS->OH_Reaction NMR NMR Spectroscopy NMR->Elimination NMR->OH_Reaction Optimize_Base Use Weaker/Non-Bulky Base Elimination->Optimize_Base Optimize_Temp Adjust Temperature Elimination->Optimize_Temp Anhydrous Use Anhydrous Conditions Hydrolysis->Anhydrous Protect_OH Protect -OH Group OH_Reaction->Protect_OH Wrong_Conditions Suboptimal Conditions (Base, Solvent, Temp) Wrong_Conditions->Optimize_Base Wrong_Conditions->Anhydrous Wrong_Conditions->Optimize_Temp

Caption: Troubleshooting workflow for this compound reactions.

References

Technical Support Center: Refinement of Purification Methods for Br-PEG4-OH Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Bromo-tetraethylene glycol (Br-PEG4-OH). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining purification methods, troubleshooting common issues, and ensuring the high purity of your this compound products.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective methods for purifying this compound are liquid-liquid extraction and column chromatography. The choice between these methods often depends on the scale of the synthesis and the nature of the impurities.

Q2: What are the likely impurities in a crude this compound product?

A2: Common impurities can include unreacted tetraethylene glycol, dibrominated PEG4 (Br-PEG4-Br), and residual reagents from the bromination reaction, such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂), and their byproducts.

Q3: How can I assess the purity of my this compound?

A3: Purity is typically assessed using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. NMR is particularly useful for confirming the structure and identifying minor impurities.

Q4: What is the expected appearance and stability of pure this compound?

A4: Pure this compound is typically a colorless to light yellow oily liquid.[1] It is generally stable under ambient conditions for short periods but should be stored at 2-8°C for long-term stability to prevent degradation.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Streaking on TLC Plate - The compound is very polar. - The sample is overloaded. - The solvent system is not optimal.- Use a more polar solvent system, such as a mixture of dichloromethane/methanol or chloroform/methanol. Adding a small amount of a polar modifier like ethanol or isopropanol can also help. - Dilute your sample before spotting it on the TLC plate. - Experiment with different solvent ratios to find the optimal mobile phase for good separation. A gradient elution might be necessary for column chromatography.
Poor Separation in Column Chromatography - Inappropriate solvent system. - Column overloading. - The polarity of the compound is too high for standard silica gel.- For PEG-containing compounds, a gradient elution is often effective. Start with a less polar mobile phase (e.g., 100% dichloromethane) and gradually increase the polarity by adding methanol. A slow gradient of 1-10% methanol in dichloromethane is a good starting point. - Ensure you are not loading too much crude product onto the column. A general rule is to use a mass of silica gel that is 50-100 times the mass of the crude product. - If streaking and poor separation persist, consider using a different stationary phase, such as alumina or reverse-phase silica.
Product is Contaminated with Starting Material (Tetraethylene Glycol) - Incomplete reaction. - Inefficient extraction.- Drive the bromination reaction to completion by adjusting reaction time or temperature. - Perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) to selectively remove the more polar starting material into the aqueous phase.
Presence of Dibrominated Impurity (Br-PEG4-Br) - Use of excess brominating agent.- Carefully control the stoichiometry of the brominating agent. - The dibrominated product is less polar than the desired this compound. It can be separated by column chromatography, eluting before the desired product.
Unexpected Peaks in NMR Spectrum - Residual solvent from purification. - Presence of byproducts from the bromination reaction. - Degradation of the product.- Dry the product under high vacuum to remove residual solvents. - Analyze the crude reaction mixture by NMR to identify potential byproducts and optimize the purification strategy to remove them. - Store the purified product under appropriate conditions (cool, dark, and dry) to prevent degradation.[2]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Initial Purification

This protocol is suitable for a preliminary cleanup of the crude reaction mixture to remove water-soluble impurities and excess reagents.

Materials:

  • Crude this compound reaction mixture

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Deionized water

  • Separatory funnel

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Quench the reaction mixture carefully with deionized water.

  • Transfer the mixture to a separatory funnel.

  • Add an equal volume of dichloromethane or ethyl acetate and shake vigorously. Allow the layers to separate.

  • Collect the organic layer.

  • Wash the organic layer sequentially with:

    • Saturated NaHCO₃ solution (to neutralize any acidic byproducts).

    • Deionized water.

    • Brine (to remove bulk water).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

Protocol 2: Column Chromatography for High Purity Product

This protocol is designed to separate this compound from closely related impurities.

Materials:

  • Crude this compound from extraction

  • Silica gel (60 Å, 230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Chromatography column

  • Fraction collection tubes

  • TLC plates and chamber

  • UV lamp and/or potassium permanganate stain for visualization

Procedure:

  • Prepare the Column:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or DCM).

    • Pour the slurry into the chromatography column and allow it to pack evenly.

  • Load the Sample:

    • Dissolve the crude this compound in a minimal amount of DCM.

    • Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution:

    • Start the elution with 100% DCM.

    • Gradually increase the polarity of the mobile phase by adding methanol. A suggested gradient is from 0% to 10% methanol in DCM.

    • Collect fractions and monitor their composition using TLC.

  • Analysis of Fractions:

    • Spot each fraction on a TLC plate.

    • Develop the TLC plate in an appropriate solvent system (e.g., 95:5 DCM:MeOH).

    • Visualize the spots under a UV lamp (if applicable) or by staining with potassium permanganate.

  • Combine and Concentrate:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to yield the purified product.

Data Summary

Parameter Typical Value Method of Analysis
Purity (Post-Extraction) 70-90%HPLC, NMR
Purity (Post-Chromatography) >95%HPLC, NMR[2]
Appearance Colorless to light yellow oily liquidVisual Inspection[1]
Molecular Weight 257.12 g/mol Mass Spectrometry

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_extraction Initial Cleanup cluster_chromatography High Purity Separation cluster_analysis Quality Control Crude_Product Crude this compound (with impurities) Extraction Liquid-Liquid Extraction Crude_Product->Extraction Aqueous_Waste Aqueous Waste (salts, polar impurities) Extraction->Aqueous_Waste Column_Chromatography Column Chromatography Extraction->Column_Chromatography Partially Purified Product Impurity_Fractions Impurity Fractions (e.g., Br-PEG4-Br) Column_Chromatography->Impurity_Fractions Purity_Analysis Purity & Structure Analysis (TLC, HPLC, NMR) Column_Chromatography->Purity_Analysis Purified Fractions Pure_Product Pure this compound (>95%) Purity_Analysis->Pure_Product

Caption: Overall workflow for the purification of this compound.

Troubleshooting_Logic Start Impure Product Detected Check_TLC Analyze by TLC Start->Check_TLC Streaking Streaking Observed? Check_TLC->Streaking Adjust_Solvent Adjust Solvent Polarity (e.g., add MeOH) Streaking->Adjust_Solvent Yes Dilute_Sample Dilute Sample Streaking->Dilute_Sample Yes Poor_Separation Poor Separation of Spots? Streaking->Poor_Separation No Adjust_Solvent->Check_TLC Dilute_Sample->Check_TLC Optimize_Gradient Optimize Chromatography Gradient Poor_Separation->Optimize_Gradient Yes Check_Loading Reduce Column Loading Poor_Separation->Check_Loading Yes Check_NMR Analyze by NMR Poor_Separation->Check_NMR No Refine_Purification Refine Purification Strategy Optimize_Gradient->Refine_Purification Check_Loading->Refine_Purification Identify_Impurities Identify Impurities (Starting material, byproduct) Check_NMR->Identify_Impurities Unexpected Peaks Success Pure Product Check_NMR->Success Clean Spectrum Identify_Impurities->Refine_Purification Refine_Purification->Success

Caption: Troubleshooting logic for this compound purification.

References

Technical Support Center: Troubleshooting Aggregation in Br-PEG4-OH Containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs) containing the Br-PEG4-OH linker. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues that may be encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the role of the this compound linker in my PROTAC, and how can it contribute to aggregation?

The this compound linker is a short, flexible, and hydrophilic spacer that connects the target protein-binding ligand to the E3 ligase-recruiting moiety in your PROTAC.[1][2] Polyethylene glycol (PEG) linkers are commonly used in PROTAC design to improve solubility and provide conformational flexibility, which can be crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3][4]

However, the short length of the PEG4 chain in the this compound linker may not always be sufficient to overcome the inherent hydrophobicity of the larger PROTAC molecule, especially if the protein-binding and E3 ligase-binding components are highly lipophilic. This imbalance between hydrophilic and hydrophobic regions can lead to intermolecular interactions and subsequent aggregation.[3]

Q2: What are the visible signs of PROTAC aggregation in my experiments?

Aggregation of your this compound containing PROTAC can manifest in several ways:

  • Precipitation: Visible particulates, cloudiness, or a film in your stock solutions or experimental media.

  • Inconsistent Results: High variability in your experimental data, such as western blot results or cell viability assays.

  • "Hook Effect": A phenomenon where the degradation of the target protein decreases at higher PROTAC concentrations.[5] This can be caused by the formation of non-productive binary complexes (PROTAC with either the target or the E3 ligase) at high concentrations, which can be exacerbated by aggregation.

  • Cell Toxicity: Increased cell death that is not related to the intended degradation of the target protein. This can be a result of non-specific interactions of the aggregated PROTAC with cellular components.

Q3: How can I proactively prevent aggregation of my this compound containing PROTAC?

Preventing aggregation starts with proper handling and formulation of your PROTAC. Here are some key strategies:

  • Solubility Assessment: Before starting your experiments, determine the solubility of your PROTAC in various solvents and buffer systems.

  • Optimized Stock Solutions: Prepare concentrated stock solutions in a solvent in which your PROTAC is highly soluble (e.g., DMSO). When diluting into aqueous buffers, do so in a stepwise manner and with gentle vortexing to avoid shocking the compound out of solution.

  • Formulation Development: For in vivo studies or complex cellular assays, consider using formulation strategies such as the inclusion of excipients like surfactants or cyclodextrins to enhance solubility and prevent aggregation.[6][]

  • Storage Conditions: Store your PROTAC solutions at the recommended temperature and protect them from light to prevent degradation, which can sometimes lead to aggregation. For this compound, stock solutions are typically stored at -80°C for up to 6 months or -20°C for 1 month.[1]

Troubleshooting Guide: Addressing Aggregation Issues

If you suspect that your this compound containing PROTAC is aggregating, follow this troubleshooting guide to diagnose and resolve the issue.

Step 1: Confirm the Presence of Aggregates

The first step is to confirm whether aggregation is indeed occurring. Several biophysical techniques can be employed for this purpose.

Experimental Protocols:

  • Dynamic Light Scattering (DLS): DLS is a rapid and non-invasive technique to determine the size distribution of particles in a solution. The presence of a heterogeneous population of particles with large hydrodynamic radii is indicative of aggregation.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric PROTAC.

  • Transmission Electron Microscopy (TEM): TEM provides direct visualization of the aggregates, offering insights into their morphology and size.

Step 2: Identify the Cause of Aggregation

Once aggregation is confirmed, the next step is to identify the underlying cause. Consider the following factors:

  • Concentration: Is aggregation more pronounced at higher concentrations?

  • Buffer Conditions: Does the pH, ionic strength, or presence of certain ions in your buffer promote aggregation?

  • Temperature: Does the aggregation change with temperature?

  • Freeze-Thaw Cycles: Has the PROTAC solution undergone multiple freeze-thaw cycles, which can induce aggregation?

Step 3: Implement Solutions to Mitigate Aggregation

Based on the identified cause, you can implement targeted solutions.

Table 1: Troubleshooting Strategies for PROTAC Aggregation

Potential Cause Proposed Solution Experimental Approach
High Concentration Reduce the working concentration of the PROTAC.Perform a dose-response experiment to identify the optimal concentration range for activity without aggregation.
Poor Solubility in Aqueous Buffer Modify the formulation by adding excipients.Test the effect of adding solubility enhancers such as Tween-80 (0.01-0.1%), Pluronic F-68 (0.01-0.1%), or HP-β-CD (1-5%) on aggregation using DLS.
Suboptimal Buffer Conditions Screen different buffer systems.Prepare the PROTAC in buffers with varying pH (e.g., 6.0, 7.4, 8.0) and ionic strengths and assess aggregation by DLS or SEC.
Instability Minimize freeze-thaw cycles and protect from light.Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store in the dark.

Visualizing Key Concepts

To further aid in understanding the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action, a troubleshooting workflow for aggregation, and the relationship between linker properties and aggregation.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (this compound linker) POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI->Ternary E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded POI Proteasome->Degradation Degradation

Caption: Mechanism of action for a PROTAC containing a this compound linker.

Caption: A workflow for troubleshooting PROTAC aggregation issues.

Linker_Properties cluster_linker This compound Linker Properties cluster_protac Overall PROTAC Properties Length Short Length (PEG4) Aggregation Aggregation Potential Length->Aggregation May be insufficient to overcome hydrophobicity of entire molecule Hydrophilicity Hydrophilic Solubility Solubility Hydrophilicity->Solubility Increases Flexibility Flexible Flexibility->Solubility Can contribute to Solubility->Aggregation Inversely related

Caption: Relationship between this compound linker properties and aggregation.

Detailed Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection
  • Sample Preparation:

    • Prepare your this compound containing PROTAC solution at the desired concentration in the experimental buffer.

    • Filter the buffer using a 0.22 µm filter to remove any dust or particulate matter.

    • Ensure the final sample is free of air bubbles.

  • Instrument Setup:

    • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

    • Use a clean, dust-free cuvette.

  • Data Acquisition:

    • Place the cuvette in the instrument.

    • Set the data acquisition parameters (e.g., number of runs, duration of each run).

    • Initiate the measurement.

  • Data Analysis:

    • Analyze the size distribution data. A monomodal peak at the expected hydrodynamic radius of the monomeric PROTAC indicates a non-aggregated sample.

    • The presence of multiple peaks or a single broad peak at larger hydrodynamic radii suggests the presence of aggregates.

    • The polydispersity index (PDI) is a measure of the heterogeneity of the sample. A PDI value > 0.3 is often indicative of an aggregated or heterogeneous sample.

Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Quantification
  • System Preparation:

    • Equilibrate the SEC column and system with the mobile phase (your experimental buffer) at a constant flow rate.

    • Ensure a stable baseline is achieved.

  • Sample Preparation:

    • Prepare your PROTAC sample in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter.

  • Injection and Separation:

    • Inject a defined volume of your sample onto the column.

    • Monitor the elution profile using a UV detector at a wavelength where your PROTAC absorbs.

  • Data Analysis:

    • Identify the peaks in the chromatogram. Aggregates, being larger, will have a shorter retention time and elute before the monomeric PROTAC.

    • Integrate the peak areas to quantify the percentage of aggregated species relative to the monomer.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always perform their own validation experiments to determine the optimal conditions for their specific this compound containing PROTAC and experimental setup.

References

Technical Support Center: Optimization of Linker Length for Improved PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information addresses common challenges encountered during the optimization of linker length for Proteolysis Targeting Chimeras (PROTACs) to enhance their efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a PROTAC, and how does its length impact efficacy?

A1: The linker is a crucial component of a PROTAC that connects the ligand binding to the protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1] Its primary function is to enable the formation of a stable ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[1][2]

The length of the linker is a critical factor determining a PROTAC's effectiveness.[1] An optimal linker length facilitates the correct orientation and proximity of the POI and the E3 ligase within the ternary complex, leading to efficient ubiquitination.[1] A linker that is too short can cause steric hindrance, preventing the formation of a productive ternary complex.[3][4] Conversely, a linker that is too long may result in an unstable and overly flexible ternary complex, leading to inefficient ubiquitination or unproductive binding modes.[1][3] The ideal linker length is target-dependent and must be determined empirically for each POI and E3 ligase pair.[5]

Q2: What are the common types of linkers used in PROTAC design?

A2: The most frequently used linkers in PROTAC design are polyethylene glycol (PEG) and alkyl chains.[5][6] These are popular due to their straightforward synthesis and the ease with which their length can be systematically varied.[5] However, more rigid linkers that incorporate structures like piperazine/piperidine rings or alkynes are being increasingly utilized to enhance physicochemical properties and restrict conformational flexibility.[2][5] The choice of linker type can significantly influence a PROTAC's solubility, permeability, and metabolic stability.[2][5]

Q3: What is the "hook effect" in the context of PROTACs, and how can linker design mitigate it?

A3: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations.[4][7] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (either POI-PROTAC or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[4][7]

Linker design can influence the severity of the hook effect. A well-designed linker can promote positive cooperativity, where the binding of one protein to the PROTAC increases the affinity for the other protein.[4] This stabilizes the ternary complex, making its formation more favorable than the formation of binary complexes, even at high PROTAC concentrations.[4][8] Modifying the linker's flexibility can also help. A more rigid linker can pre-organize the PROTAC into a conformation that is more conducive to forming the ternary complex, potentially reducing the formation of non-productive binary complexes.[4]

Troubleshooting Guide

Issue 1: My PROTAC binds to the target protein and the E3 ligase in binary assays but fails to induce target degradation in cells.

This is a common issue that often points to problems with the formation of a stable and productive ternary complex.[4]

  • Potential Cause: Incorrect Linker Length or Rigidity.

    • Explanation: The linker may be too short, causing steric clashes that prevent the POI and E3 ligase from coming together.[3][4] Alternatively, a linker that is too long or overly flexible can lead to non-productive binding events where the ubiquitination sites on the target protein are not accessible.[3][4]

    • Troubleshooting Steps:

      • Synthesize a library of PROTACs with varying linker lengths (e.g., by adding or removing PEG or alkyl units).[9]

      • Evaluate the degradation activity of each new PROTAC using a Western blot or other protein quantification methods.[10]

      • Consider incorporating more rigid linker motifs to reduce conformational flexibility.[4]

  • Potential Cause: Unfavorable Ternary Complex Conformation.

    • Explanation: Even if a ternary complex forms, the linker might orient the target protein in such a way that the lysine residues available for ubiquitination are not within reach of the E2 ubiquitin-conjugating enzyme.[4]

    • Troubleshooting Steps:

      • If possible, use structural biology techniques (e.g., X-ray crystallography or cryo-EM) or computational modeling to visualize the predicted ternary complex structure.[11]

      • Systematically change the attachment points of the linker on either the POI ligand or the E3 ligase ligand.[12]

  • Potential Cause: Poor Physicochemical Properties.

    • Explanation: The linker can contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target at a sufficient concentration.[4][13]

    • Troubleshooting Steps:

      • Incorporate more polar groups (e.g., ethers, amides) into the linker to improve solubility.[2]

      • Use cell permeability assays (e.g., Caco-2) to assess how well the PROTAC crosses the cell membrane.[14]

      • Employ prodrug strategies to temporarily mask polar groups.[7]

Issue 2: The degradation efficacy of my PROTAC is weak, or I observe a significant "hook effect."

  • Potential Cause: Suboptimal Ternary Complex Stability.

    • Explanation: The stability of the ternary complex is crucial for efficient degradation. The linker plays a key role in establishing favorable protein-protein interactions between the POI and the E3 ligase.[2] A suboptimal linker can lead to a less stable complex, resulting in weak degradation or a more pronounced hook effect.[8]

    • Troubleshooting Steps:

      • Systematically vary the linker length and composition to enhance ternary complex cooperativity.[4][15]

      • Utilize biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the cooperativity of ternary complex formation.[14][16] A positive cooperativity value indicates a more stable ternary complex.

Quantitative Data Summary

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. Below are examples from the literature summarizing the impact of linker length on PROTAC efficacy.

Table 1: Effect of Linker Length on Estrogen Receptor (ERα) Degradation [10][17]

PROTAC CompoundLinker Length (atoms)ERα Degradation
119+++
1212++++
13 16 +++++
1419++
1521+

(Degradation is represented qualitatively based on Western blot analysis, with '+++++' indicating the most potent degradation.)

Table 2: Effect of Linker Length on p38α Degradation [5]

PROTAC SeriesLinker Length (atoms)Degradation Efficacy
1< 15Less Effective
2 15-17 Optimal Performance
3> 17Reduced Efficacy

Table 3: Impact of a Single Ethylene Glycol Unit Extension on HER2 Degradation [9]

PROTACLinker ModificationHER2 Degradation
PROTAC AOriginal LinkerEffective Degradation
PROTAC B+ 1 Ethylene Glycol UnitAbolished Degradation

Experimental Protocols

1. Western Blot for Protein Degradation Assessment [1][15]

This protocol quantifies the amount of a target protein remaining in cells after PROTAC treatment.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize the target protein signal to the loading control.

2. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation [1]

This assay qualitatively assesses the formation of the POI-PROTAC-E3 ligase ternary complex in cells.

  • Cell Treatment and Lysis:

    • Treat cells with the PROTAC or a vehicle control for a short duration (e.g., 2-4 hours).

    • Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody against either the POI or the E3 ligase overnight at 4°C.

    • Add protein A/G agarose beads to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Analyze the eluted proteins by Western blotting using antibodies against the POI and the E3 ligase to detect the co-precipitated proteins. An increased signal for the co-precipitated protein in the PROTAC-treated sample compared to the control indicates ternary complex formation.

Visualizations

PROTAC_Mechanism cluster_0 Ubiquitin-Proteasome System cluster_1 PROTAC-Mediated Degradation E1 E1 Ubiquitin Activating Enzyme E2 E2 Ubiquitin Conjugating Enzyme E1->E2 Activates E3 E3 Ubiquitin Ligase E2->E3 Charges Ternary_Complex POI-PROTAC-E3 Ternary Complex E3->Ternary_Complex Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome Peptides Peptides Proteasome->Peptides Degradation POI Protein of Interest (POI) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub_POI->Proteasome Recognition Troubleshooting_Workflow Start Start: PROTAC shows no/low degradation activity Binary_Binding Q: Does the PROTAC bind to POI and E3 ligase individually? Start->Binary_Binding Permeability Q: Is the PROTAC cell-permeable? Binary_Binding->Permeability Yes End_Fail Further investigation needed Binary_Binding->End_Fail No Ternary_Complex_Formation Q: Does a ternary complex form in cells? Permeability->Ternary_Complex_Formation Yes Optimize_Linker_Composition Action: Modify linker rigidity and physicochemical properties Permeability->Optimize_Linker_Composition No Optimize_Linker_Length Action: Synthesize library with varying linker lengths Ternary_Complex_Formation->Optimize_Linker_Length No Check_Attachment_Points Action: Change linker attachment points Ternary_Complex_Formation->Check_Attachment_Points Yes, but no degradation End_Success Success: Improved Degradation Optimize_Linker_Length->End_Success Optimize_Linker_Composition->End_Success Check_Attachment_Points->End_Success Hook_Effect cluster_low_conc Low [PROTAC] cluster_high_conc High [PROTAC] POI POI Ternary_Complex Productive Ternary Complex (Degradation) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ligase E3->Ternary_Complex Binary_POI Binary Complex (Non-productive) Binary_E3 Binary Complex (Non-productive) POI_high POI POI_high->Binary_POI PROTAC_high1 PROTAC PROTAC_high1->Binary_POI PROTAC_high2 PROTAC PROTAC_high2->Binary_E3 E3_high E3 Ligase E3_high->Binary_E3

References

Validation & Comparative

Br-PEG4-OH vs. The Field: A Comparative Analysis of PEG Linkers in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a linker molecule is a critical decision in the design of sophisticated therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker not only connects the targeting moiety to the payload but also profoundly influences the overall efficacy, stability, and pharmacokinetic profile of the conjugate. Among the diverse array of available linkers, polyethylene glycol (PEG) linkers have gained prominence for their ability to enhance solubility and biocompatibility. This guide provides an objective comparison of the Br-PEG4-OH linker with other PEG alternatives, supported by experimental data and detailed methodologies.

The Role of PEG Linkers in Drug Conjugates

Polyethylene glycol (PEG) linkers are composed of repeating ethylene oxide units, which impart hydrophilicity to the drug conjugate. This is particularly advantageous when working with hydrophobic payloads, as it can mitigate aggregation and improve solubility in aqueous environments.[1][2] The length of the PEG chain is a crucial parameter that can be tailored to optimize the distance between the targeting molecule and the payload, thereby affecting the biological activity of the conjugate.[3][4]

This compound is a discrete PEG linker containing four ethylene glycol units, with a bromine (Br) at one terminus and a hydroxyl (OH) group at the other.[5] The bromine atom serves as a reactive handle for conjugation, typically through nucleophilic substitution, while the hydroxyl group can be further functionalized. This bifunctional nature allows for a modular and flexible approach to the synthesis of complex drug conjugates.

Comparative Efficacy of PEG Linkers in PROTACs

In the realm of PROTACs, the linker plays a pivotal role in facilitating the formation of a stable ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. The length and flexibility of the linker are critical for achieving an optimal orientation of the proteins within this complex, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.[6][7]

Studies have demonstrated that varying the length of the PEG linker can have a significant impact on the degradation efficiency (DC50 and Dmax) of a PROTAC. For instance, in the development of PROTACs targeting the estrogen receptor α (ERα), a systematic variation of the linker length revealed an optimal range for degradation activity.[6] Similarly, for bromodomain and extraterminal domain (BET) protein degraders, the length of the PEG linker was found to be a key determinant of their efficacy.[3]

While direct comparative data for this compound against a comprehensive panel of other PEG linkers for a single target is not extensively published, the available literature strongly supports the principle of linker optimization. The choice of a 4-unit PEG linker like this compound often represents a balance between providing sufficient flexibility and maintaining a relatively compact molecular size to ensure good cell permeability.

Table 1: Illustrative Comparison of PROTACs with Varying PEG Linker Lengths

Target ProteinLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
ERαPEG12>1000<20[6]
ERαPEG16~100~80[6]
ERαPEG20>500<40[6]
BRD4PEG13~50>90[3]
BRD4PEG17<10>95[3]
BRD4PEG21~20>90[3]

Note: This table is a compilation of representative data from different studies and is intended for illustrative purposes to highlight the impact of linker length. Direct comparison between different target systems should be made with caution.

Impact of PEG Linkers on Antibody-Drug Conjugate Performance

In the context of ADCs, PEG linkers are utilized to enhance the hydrophilicity of the conjugate, which is often compromised by the hydrophobic nature of the cytotoxic payload. This increased hydrophilicity can lead to improved stability, reduced aggregation, and a more favorable pharmacokinetic profile.[8][9]

The length of the PEG linker in an ADC can influence its in vivo performance. Longer PEG chains can increase the hydrodynamic radius of the ADC, leading to a longer circulation half-life. However, an excessively long linker might hinder the internalization of the ADC or the release of the payload within the target cell. Therefore, a linker such as this compound with a moderate length can offer a good compromise between improved solubility and efficient payload delivery.

Table 2: General Effects of PEG Linker Properties on ADC Performance

Linker PropertyImpact on ADC Performance
Increased Hydrophilicity - Improved solubility- Reduced aggregation- Enhanced stability in circulation
Increased Linker Length - Longer plasma half-life- Potentially slower clearance
Optimized Linker Length - Efficient internalization into target cells- Effective payload release

Experimental Protocols

To facilitate the comparative evaluation of this compound with other PEG linkers, the following section provides detailed methodologies for key experiments.

Protocol 1: Synthesis of PROTACs with Varying PEG Linkers

This protocol describes a general method for synthesizing a series of PROTACs with different PEG linker lengths for comparative analysis.

Materials:

  • Target protein ligand with a suitable reactive handle (e.g., an amine or thiol)

  • E3 ligase ligand with a suitable reactive handle (e.g., a carboxylic acid)

  • Br-PEGn-OH linkers (where n = 2, 4, 6, etc.)

  • Coupling reagents (e.g., HATU, EDC/NHS)

  • Anhydrous solvents (e.g., DMF, DMSO)

  • Purification supplies (e.g., HPLC columns)

Procedure:

  • Functionalization of the PEG linker: The hydroxyl group of the Br-PEGn-OH linker is typically converted to a carboxylic acid or another reactive group to enable coupling to the E3 ligase ligand.

  • Coupling of the first ligand: The target protein ligand is reacted with the bromo-end of the functionalized PEG linker via nucleophilic substitution. The reaction progress is monitored by LC-MS.

  • Purification of the intermediate: The resulting ligand-linker intermediate is purified by preparative HPLC.

  • Coupling of the second ligand: The purified intermediate is then coupled to the E3 ligase ligand using appropriate coupling chemistry (e.g., amide bond formation).

  • Final purification: The final PROTAC molecule is purified by preparative HPLC and its identity and purity are confirmed by LC-MS and NMR.

Protocol 2: Determination of PROTAC-Induced Protein Degradation (DC50 and Dmax)

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with different PROTACs.[10][11]

Materials:

  • Cancer cell line expressing the target protein

  • Complete cell culture medium

  • PROTAC stock solutions in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of each PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with primary antibodies for the target protein and loading control.

    • Incubate with the HRP-conjugated secondary antibody.

    • Detect the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation versus the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[12]

Protocol 3: Assessment of ADC Stability and Aggregation

This protocol describes methods to evaluate the physical stability of ADCs with different PEG linkers.[13][14][15]

Materials:

  • Purified ADCs with different PEG linkers

  • Phosphate-buffered saline (PBS)

  • Size-Exclusion Chromatography (SEC) system with a suitable column

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Sample Preparation: Prepare solutions of each ADC in PBS at a concentration of 1 mg/mL.

  • Accelerated Stability Study: Incubate the ADC solutions at an elevated temperature (e.g., 40°C) for a defined period (e.g., 7 days).

  • Size-Exclusion Chromatography (SEC):

    • Inject the ADC samples onto the SEC column.

    • Monitor the elution profile at 280 nm.

    • Quantify the percentage of monomer, aggregate, and fragment in each sample.

  • Dynamic Light Scattering (DLS):

    • Measure the hydrodynamic radius and polydispersity index of the ADC samples at different time points during the stability study.

    • An increase in the average particle size and polydispersity indicates aggregation.

Visualizing the Mechanisms of Action

To better understand the biological processes influenced by the choice of linker, the following diagrams illustrate the key signaling pathways for PROTACs and ADCs.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC (this compound Linker) POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Recognition E3 E3 Ubiquitin Ligase E3->POI Ubiquitination E3->PROTAC Ub Ubiquitin Ub->E3 Recruitment Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC Mechanism of Action

ADC_Mechanism cluster_0 Target Cell ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen (Receptor) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release Cell_Death Apoptosis Payload->Cell_Death 5. Cytotoxicity

ADC Internalization and Payload Release

Conclusion

The selection of a PEG linker is a critical step in the design of effective ADCs and PROTACs. While this compound offers a versatile and synthetically accessible option, the optimal linker is highly dependent on the specific application, including the nature of the target protein, the E3 ligase (for PROTACs), the antibody, and the payload. The provided experimental protocols offer a framework for the systematic evaluation of different PEG linkers to identify the optimal candidate for a given therapeutic strategy. The illustrative data underscores the importance of linker length optimization in achieving desired efficacy and pharmacokinetic properties. Future studies directly comparing this compound with a range of other PEG linkers will be invaluable in further refining the principles of rational linker design.

References

A Comparative Guide to the Validation of Target Protein Degradation Using a Br-PEG4-OH PROTAC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the validation of target protein degradation using a Proteolysis Targeting Chimera (PROTAC) featuring a Br-PEG4-OH derived linker. We will explore the performance of this type of PROTAC in relation to alternative protein degradation technologies, supported by experimental data and detailed protocols for key validation assays.

The Role of the this compound Linker in PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1] They consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1] The linker is a critical component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation.[2]

The this compound linker is a common building block used in the synthesis of PROTACs.[3] It provides a flexible 4-unit polyethylene glycol (PEG) chain. PEG linkers are favored for their hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule.[4] The length of the PEG linker is a crucial parameter that must be optimized to ensure the proper orientation and proximity of the POI and E3 ligase for efficient degradation.[]

Validating Target Protein Degradation: Key Assays and Expected Performance

The validation of a PROTAC's efficacy and mechanism of action requires a series of robust experiments. Here, we detail the key assays and provide representative data for a PROTAC utilizing a 4-unit PEG linker, which can be synthesized from a this compound precursor.

Western Blotting for Protein Degradation

The most direct method to confirm protein degradation is to measure the levels of the target protein in cells treated with the PROTAC. Western blotting is the gold standard for this purpose.

Expected Outcome: A dose-dependent decrease in the band intensity of the target protein compared to a vehicle control. A loading control (e.g., GAPDH, β-actin) is crucial to ensure equal protein loading.

Determination of DC50 and Dmax

To quantify the potency and efficacy of a PROTAC, the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) are determined.[6]

  • DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. A lower DC50 value indicates higher potency.

  • Dmax: The maximum percentage of protein degradation achievable with the PROTAC. A higher Dmax value indicates greater efficacy.

Representative Data for a BRD4-Targeting PROTAC with a 4-Unit PEG Linker:

ParameterValueCell LineReference
DC50 ~5-50 nMVarious Cancer Cell Lines[7]
Dmax >90%Various Cancer Cell Lines[7]

Note: The specific DC50 and Dmax values are highly dependent on the target protein, the specific ligands used in the PROTAC, and the cell line.

Ubiquitination Assays

To confirm that the observed protein loss is due to the PROTAC's intended mechanism of action (i.e., ubiquitination and proteasomal degradation), ubiquitination assays are performed. These assays detect the increase in ubiquitinated forms of the target protein upon PROTAC treatment.

Expected Outcome: An increase in higher molecular weight species of the target protein, corresponding to the addition of ubiquitin molecules. This can be visualized by Western blotting for the target protein after immunoprecipitation.

Comparison with Alternative Protein Degradation Technologies

While PROTACs are a powerful tool, several alternative technologies for targeted protein degradation have emerged. Below is a comparison of these technologies with a this compound PROTAC.

TechnologyMechanism of ActionKey AdvantagesKey Disadvantages
This compound PROTAC Forms a ternary complex between the target protein and an E3 ligase, leading to ubiquitination and proteasomal degradation.[1]Catalytic mode of action, high potency and selectivity.[8]Larger molecular weight can lead to poor cell permeability and oral bioavailability.[9]
Molecular Glues Small molecules that induce a conformational change in an E3 ligase, leading to the recruitment and degradation of a "neo-substrate".[1][10][11]Smaller molecular size, often with better drug-like properties.[9][10]Discovery is often serendipitous; rational design is challenging.[9]
SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers) Similar to PROTACs, but they recruit the IAP (Inhibitor of Apoptosis Protein) family of E3 ligases.[]Utilizes a different class of E3 ligases, potentially overcoming resistance to other PROTACs.Can induce degradation of the IAP E3 ligase itself, which may have unintended consequences.[12]
dTAG (Degradation Tag) System Requires genetic fusion of the target protein with a "degron" tag. A dTAG molecule then recruits an E3 ligase to the tagged protein for degradation.[13][14][]Universal system applicable to any protein that can be tagged.[13] Rapid and highly specific degradation.[13]Requires genetic modification of the target protein, making it unsuitable for direct therapeutic use in most cases.[13]
AUTACs (Autophagy-Targeting Chimeras) Bifunctional molecules that induce the degradation of target proteins or organelles through the autophagy-lysosome pathway.[7][16]Can degrade larger protein aggregates and even entire organelles that are not amenable to proteasomal degradation.[7][16]The autophagy pathway is complex and its manipulation can have broad cellular effects.[16]

Experimental Protocols

Protocol 1: Western Blot for Target Protein Degradation
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of concentrations of the this compound PROTAC or vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against the target protein and a loading control antibody (e.g., anti-GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

Protocol 2: DC50 and Dmax Determination
  • Dose-Response Experiment: Treat cells with a serial dilution of the this compound PROTAC (typically 8-12 concentrations) for a fixed time point (e.g., 24 hours).

  • Western Blot Analysis: Perform Western blotting as described in Protocol 1 to quantify the remaining target protein at each PROTAC concentration.

  • Data Analysis:

    • Calculate the percentage of protein remaining at each concentration relative to the vehicle control.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.

    • Fit the data to a four-parameter logistic curve using a suitable software (e.g., GraphPad Prism) to determine the DC50 and Dmax values.[6]

Protocol 3: In-Cell Ubiquitination Assay (Immunoprecipitation-Western Blot)
  • Cell Treatment: Treat cells with the this compound PROTAC at a concentration known to induce degradation (e.g., 5x DC50) and a proteasome inhibitor (e.g., MG132) for a shorter time course (e.g., 2-6 hours) to allow for the accumulation of ubiquitinated protein.

  • Cell Lysis: Lyse cells in a buffer containing deubiquitinase inhibitors (e.g., PR-619).

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody against the target protein overnight at 4°C.

    • Add Protein A/G agarose beads to pull down the antibody-protein complex.

    • Wash the beads extensively to remove non-specific binding.

  • Western Blotting:

    • Elute the protein from the beads and perform Western blotting as described in Protocol 1.

    • Probe the membrane with an antibody against ubiquitin to detect the ubiquitinated forms of the target protein.

Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC This compound PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits POI_bound POI PROTAC_bound PROTAC E3_bound E3 Ligase PROTAC_bound->E3_bound POI_bound->PROTAC_bound Ub Ubiquitin E3_bound->Ub Ub_POI Poly-ubiquitinated POI Ub->Ub_POI Transfer Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC Mechanism of Action.

Western_Blot_Workflow start Start: Cell Culture treatment PROTAC Treatment (Dose-Response) start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Target + Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection (ECL) secondary_ab->detection analysis Densitometry Analysis detection->analysis end End: Quantified Protein Levels analysis->end

Caption: Western Blot Workflow.

DC50_Dmax_Workflow start Start: Dose-Response Western Blot Data normalize Normalize Target Protein to Loading Control start->normalize calculate_percent Calculate % Protein Remaining vs. Vehicle Control normalize->calculate_percent plot Plot % Remaining vs. log[PROTAC] calculate_percent->plot fit_curve Non-linear Regression (Four-Parameter Logistic Fit) plot->fit_curve determine_params Determine DC50 and Dmax fit_curve->determine_params end End: Potency & Efficacy Parameters determine_params->end

Caption: DC50 and Dmax Determination Workflow.

References

A Comparative Guide to Br-PEG4-OH and Alkyl Chain Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of a Proteolysis-Targeting Chimera (PROTAC) is a multi-faceted challenge where the linker connecting the target-binding and E3 ligase-recruiting moieties plays a pivotal role. The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[1][2][] This guide provides an objective comparison of two common linker classes—hydrophilic polyethylene glycol (PEG) linkers, represented by the common building block Br-PEG4-OH, and lipophilic alkyl chain linkers—supported by experimental data and detailed protocols to aid in rational PROTAC design.

The Role of the Linker in PROTAC Efficacy

A PROTAC's mechanism of action relies on inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[4][5] The linker's length, composition, and flexibility dictate the spatial orientation of these two proteins, which is essential for efficient ubiquitination and subsequent degradation by the proteasome.[6] An optimal linker facilitates a stable and productive ternary complex while conferring favorable drug-like properties such as solubility and cell permeability to the overall molecule.[1][6]

Comparative Analysis: PEG vs. Alkyl Chain Linkers

The choice between a hydrophilic PEG linker and a hydrophobic alkyl linker can dramatically impact the overall performance of a PROTAC. Below is a comparative summary of their key characteristics.

FeatureThis compound (PEG Linker)Alkyl Chain Linker
Composition Repeating ethylene glycol units with ether oxygens.Saturated or unsaturated hydrocarbon chains.[][8]
Solubility High. The ether oxygens act as hydrogen bond acceptors, increasing aqueous solubility.[1][8] This is a well-established strategy to improve the solubility of large, often lipophilic PROTAC molecules.[1]Low. Tends to be hydrophobic, which can limit aqueous solubility.[8][9] Polar modifications may be needed to address this.[8]
Flexibility High. The flexible nature of the PEG chain can be advantageous for adopting suitable conformations for ternary complex formation.[10][11]Moderate to High. Offers a high degree of conformational flexibility, allowing the PROTAC to adopt multiple orientations.[9]
Cell Permeability Complex. Increased hydrophilicity can hinder passive diffusion. However, the flexible chain can adopt folded conformations that shield the polar surface area, creating a more compact structure amenable to crossing the cell membrane.[1]Generally Higher. Replacing ether oxygens with methylene groups reduces the topological polar surface area (TPSA) and strips the linker of hydrogen-bond acceptors, which can improve passive diffusion across the lipid bilayer.[]
Metabolic Stability Can be susceptible to oxidative cleavage (ether peroxidation).[]Generally considered metabolically "inert" and less prone to oxidative cleavage.[]
Ternary Complex The flexibility allows for exploration of multiple binding poses to find a productive orientation. However, high flexibility can lead to an entropic penalty upon binding.[9][12]The "greasy" nature of alkyl chains can sometimes inhibit productive ternary complex formation compared to PEG linkers.[12]
Synthetic Access Commercially available in various lengths and with diverse functional groups (e.g., this compound), enabling rapid and modular synthesis.[10][13]Synthetically accessible and can be systematically varied in length.[6][]

Quantitative Data Comparison

The following tables summarize representative quantitative data from various studies, illustrating the impact of linker composition on the physicochemical properties and biological activity of PROTACs. Direct comparisons should be made with caution as performance is highly dependent on the specific target and E3 ligase pair.

Table 1: Impact of Linker on Physicochemical Properties

PROTAC Linker TypeMolecular Weight ( g/mol ) ContributionCalculated LogP (cLogP)Topological Polar Surface Area (TPSA) (Ų) Contribution
Alkyl (4-carbon) ~56Increases lipophilicity0
PEG (4-unit) ~176Decreases lipophilicity~46

Note: Values are approximate and serve to illustrate general trends. The combination of PEG and alkyl motifs allows for the fine-tuning of crucial physical properties like TPSA and lipophilicity.[1][10]

Table 2: Impact of Linker on Biological Activity (Illustrative Examples)

PROTAC TargetLinker TypeDC₅₀ (Degradation)Dₘₐₓ (% Degradation)Permeability (Papp, 10⁻⁶ cm/s)Reference
TBK1 21-atom Alkyl/Ether3 nM96%Not Reported[10]
TBK1 <12-atom Alkyl/EtherNo DegradationNot ApplicableNot Reported[10][14]
BRD4 PEG-basedPotent (nM range)>90%Variable[1]
CRBN 9-atom AlkylActive DegradationNot ReportedNot Reported[12]
CRBN 3-unit PEGWeak DegradationNot ReportedNot Reported[12]
AR PEG-basedNot ReportedNot Reported1.7 (A2B), 14.1 (B2A)[15]

DC₅₀: Concentration for 50% maximal degradation. Dₘₐₓ: Maximum degradation observed. These examples highlight that linker length and composition are critical, with a minimum length often required to initiate degradation.[10]

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cell Interior cluster_ternary Ternary Complex Formation POI Target Protein (POI) POI_bound POI E3 E3 Ubiquitin Ligase E3_bound E3 Ligase PROTAC PROTAC PROTAC_bound PROTAC Ub Ubiquitin (Ub) Ub->E3_bound Recruitment Proteasome 26S Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation POI_bound->PROTAC_bound POI_ub Poly-ubiquitinated POI PROTAC_bound->PROTAC Recycled PROTAC_bound->E3_bound E3_bound->E3 Recycled E3_bound->POI_bound Ubiquitination POI_ub->Proteasome Recognition

Caption: PROTAC-mediated protein degradation pathway.

Linker_Comparison_Workflow cluster_design Design & Synthesis cluster_vitro In Vitro & Cellular Assays cluster_analysis Data Analysis & Optimization synthesis Synthesize PROTAC Library (PEG vs. Alkyl Linkers) degradation Degradation Assays (Western Blot) Determine DC₅₀, Dₘₐₓ synthesis->degradation permeability Permeability Assays (PAMPA, Caco-2) Determine Papp synthesis->permeability ternary Ternary Complex Assay (Co-IP, SPR) Determine Cooperativity (α) synthesis->ternary analysis Structure-Activity Relationship (SAR) Analysis degradation->analysis permeability->analysis ternary->analysis optimization Lead Optimization analysis->optimization optimization->synthesis Iterative Redesign

Caption: Experimental workflow for comparing PROTAC linkers.

Linker_Properties cluster_peg PEG Linkers (e.g., this compound) cluster_alkyl Alkyl Chain Linkers center_node Linker Choice peg_sol Higher Solubility center_node->peg_sol peg_flex High Flexibility center_node->peg_flex peg_perm Complex Permeability center_node->peg_perm peg_meta Oxidative Liability center_node->peg_meta alkyl_sol Lower Solubility center_node->alkyl_sol alkyl_flex Moderate Flexibility center_node->alkyl_flex alkyl_perm Higher Passive Diffusion center_node->alkyl_perm alkyl_meta Metabolically Stable center_node->alkyl_meta

References

In Vitro Assays for Confirming Br-PEG4-OH PROTAC Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the essential in vitro assays used to validate the activity of PROTACs synthesized with the Br-PEG4-OH linker, a common polyethylene glycol (PEG)-based linker.[1][2][3] We offer objective comparisons of key methodologies, supported by detailed experimental protocols and data presentation, to aid researchers, scientists, and drug development professionals in designing and interpreting their experiments.

PROTACs (Proteolysis-Targeting Chimeras) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI).[4][5] They consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[4][6] The linker, for which this compound is a common synthetic building block, plays a critical role in PROTAC efficacy by influencing solubility, cell permeability, and the geometry of the ternary complex (POI-PROTAC-E3 ligase).[7][8] Confirmation of a PROTAC's activity requires a multi-assay approach to verify target degradation, binding mechanics, and downstream cellular effects.

PROTAC Mechanism of Action

PROTACs leverage the cell's own ubiquitin-proteasome system (UPS) to eliminate target proteins.[4][9] The PROTAC molecule simultaneously binds to the POI and an E3 ligase, forming a ternary complex.[6][10] This proximity allows the E3 ligase to transfer ubiquitin molecules to the POI.[4][9] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to repeat the cycle.[4][11]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound Linker) POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex E3->Ternary_Complex Ub_Chain Poly-Ubiquitin Chain Ternary_Complex->Ub_Chain Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Ub_POI Ubiquitinated POI Ub_Chain->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.[11][12]

Target Protein Degradation Assays

The primary confirmation of PROTAC activity is measuring the reduction in the levels of the target protein.

Western Blot

Western blotting is the most common technique for quantifying target protein degradation.[12] It allows for the visualization and quantification of the POI relative to a loading control. Key parameters derived are the DC50 (concentration of PROTAC causing 50% degradation) and Dmax (maximum percentage of degradation).[12]

Comparison with Alternatives: While Western Blot is a gold standard for specificity, other methods like ELISA or high-throughput Simple Western™ systems can offer higher throughput for screening larger numbers of compounds or conditions.[13] Proteomics analysis can provide a global view of protein changes, confirming on-target degradation and identifying potential off-target effects.[14]

ParameterWestern BlotSimple Western™Mass Spectrometry (Proteomics)
Principle Immuno-detection of size-separated proteinsAutomated capillary electrophoresis immunoassayPeptide identification and quantification
Throughput Low to MediumHigh (96 samples in ~3 hrs)[13]Medium to High
Data Output Semi-quantitative/QuantitativeFully quantitative, reproducible[13]Global, unbiased protein quantification
Pros Widely accessible, specificHigh throughput, automated, quantitativeHigh-content, off-target identification
Cons Labor-intensive, semi-quantitativeRequires specialized instrumentExpensive, complex data analysis

Experimental Protocol: Western Blot for PROTAC-Induced Degradation [12][15][16]

  • Cell Culture and Treatment: Plate cells at a suitable density to achieve 70-80% confluency. Allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[12][15]

  • Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and incubate the lysate on ice for 30 minutes.[12][15]

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA or similar protein assay.[12][15]

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[12]

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.[12][15]

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).[12][15]

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15] Add an ECL substrate and capture the chemiluminescent signal using an imaging system.[12][15]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to generate a dose-response curve and determine DC50 and Dmax values.[12]

Western_Blot_Workflow A 1. Cell Seeding & Adherence (Overnight) B 2. Treat Cells with PROTAC (Serial Dilutions) & Vehicle Control A->B C 3. Cell Lysis (Ice-cold Lysis Buffer) B->C D 4. Protein Quantification (e.g., BCA Assay) C->D E 5. Sample Prep & Denaturation (Laemmli Buffer, 95°C) D->E F 6. SDS-PAGE (Protein Separation by Size) E->F G 7. Protein Transfer (Gel to PVDF Membrane) F->G H 8. Immunoblotting (Blocking, Primary & Secondary Abs) G->H I 9. Signal Detection (ECL Substrate & Imager) H->I J 10. Data Analysis (Densitometry, Normalization, Calculate DC50 & Dmax) I->J

Caption: Standard workflow for Western blot analysis of PROTAC efficacy.

Ternary Complex Formation and Binding Assays

The formation of a stable ternary complex is critical for efficient protein degradation.[5] Assays that measure binding affinity and cooperativity can explain the structure-activity relationship (SAR) and guide linker optimization. The PEG4 linker's flexibility can be crucial for achieving an optimal conformation for the ternary complex.[7][8]

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for measuring real-time binding kinetics and affinity.[17] It can be used to measure both binary interactions (PROTAC-POI, PROTAC-E3 ligase) and the formation of the ternary complex.[5][18] A key parameter derived from SPR is the cooperativity factor (α) , which indicates how the binding of one partner influences the binding of the other.[19]

Comparison with Alternatives: Other biophysical techniques can also assess binding. Isothermal Titration Calorimetry (ITC) provides thermodynamic data but has low throughput.[17] Fluorescence Polarization (FP) and Time-Resolved Fluorescence Energy Transfer (TR-FRET) are higher-throughput methods but require labeled components.[5][20]

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Fluorescence Polarization (FP)
Principle Change in refractive index upon bindingHeat change upon bindingChange in polarization of fluorescent light
Data Output Kinetics (ka, kd), Affinity (KD), Cooperativity (α)Thermodynamics (ΔH, ΔS), Affinity (KD)Affinity (KD)
Labeling Label-freeLabel-freeRequires fluorescent label[20]
Pros Real-time kinetics, high sensitivityGold standard for thermodynamicsHomogeneous, high-throughput[20]
Cons Requires protein immobilization, potential artifactsHigh protein consumption, low throughput[17]Potential for compound interference

Table of Comparative Binding Data (Illustrative)

PROTAC LinkerBinary Affinity (POI, KD)Binary Affinity (E3, KD)Ternary Affinity (KD)Cooperativity (α)Reference
PEG2 120 nM80 nM25 nM4.8Fictional Data
PEG4 150 nM75 nM10 nM15.0Fictional Data
PEG6 180 nM90 nM40 nM4.5Fictional Data
Alkyl Chain 250 nM120 nM150 nM1.6Fictional Data

This table presents illustrative data to demonstrate how linker choice can impact binding affinities and cooperativity. Longer or more rigid linkers may not always lead to better ternary complex formation.

Experimental Protocol: SPR for Ternary Complex Analysis [19]

  • Chip Preparation: Immobilize a high-purity, biotinylated E3 ligase complex (e.g., VCB: VHL-ElonginB-ElonginC) onto a streptavidin-coated sensor chip.

  • Binary Binding (PROTAC to E3): Inject a series of concentrations of the PROTAC alone over the E3 ligase surface to measure the binary binding kinetics (ka, kd) and calculate the affinity (KD).

  • Binary Binding (PROTAC to POI): In a separate experiment or using a different channel, immobilize the POI and inject the PROTAC to determine its binary affinity for the target.

  • Ternary Complex Formation: Pre-incubate a constant, near-saturating concentration of the POI with a serial dilution of the PROTAC.

  • Ternary Binding Measurement: Inject the PROTAC-POI mixtures over the immobilized E3 ligase surface. The resulting sensorgrams represent the formation of the ternary complex.

  • Data Analysis: Fit the binary and ternary binding data to appropriate kinetic models to determine the affinity constants. Calculate the cooperativity factor (α) using the formula: α = (Binary KD of PROTAC to E3 * Binary KD of PROTAC to POI) / (Ternary KD * Concentration of free POI). A value of α > 1 indicates positive cooperativity, meaning the formation of the ternary complex is favored.[19]

Cell Viability and Cytotoxicity Assays

These assays measure the downstream functional consequences of target protein degradation, such as inhibition of cell proliferation or induction of apoptosis.

Luminescent Cell Viability Assays (e.g., CellTiter-Glo®)

The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method that quantifies ATP, an indicator of metabolically active, viable cells.[21][22] It's a rapid, sensitive, and high-throughput compatible "add-mix-measure" assay.[23] The resulting data can be used to determine an IC50 or EC50 value, representing the concentration of PROTAC that inhibits cell viability by 50%.

Comparison with Alternatives: Colorimetric assays like MTT or CCK-8 are also common but can be less sensitive than luminescent methods and more prone to interference from colored compounds.[24][25] Flow cytometry-based apoptosis assays (e.g., Annexin V staining) can provide more detailed mechanistic information about the mode of cell death.

Table of Comparative Cell Viability Data (Illustrative)

CompoundTargetCell LineIC50 (72h)Dmax (Target Degradation)
PROTAC (PEG4 Linker) BRD4MDA-MB-23125 nM>95%
PROTAC (Alkyl Linker) BRD4MDA-MB-231250 nM~70%
Parent Inhibitor (e.g., JQ1) BRD4MDA-MB-231450 nMNo Degradation

Experimental Protocol: CellTiter-Glo® Viability Assay [22][26]

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat cells with a serial dilution of the PROTAC, a relevant parent inhibitor, and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes.[26]

  • Assay Procedure: Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well (e.g., 100 µL reagent to 100 µL medium).[26]

  • Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[26]

  • Measurement: Record the luminescence using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence from control wells (medium only). Normalize the data to the vehicle-treated cells (100% viability) and plot the results to calculate the IC50 value.

Summary Workflow for PROTAC Validation

A logical progression of in vitro assays is crucial for the efficient evaluation of a novel PROTAC. The workflow typically starts with assessing the primary function—protein degradation—followed by biophysical characterization of the binding events that drive this degradation, and finally, evaluation of the downstream impact on cell health.

PROTAC_Validation_Workflow cluster_primary Primary Assays: Does it Degrade? cluster_mechanistic Mechanistic Assays: How Does it Work? cluster_functional Functional Assays: What is the Cellular Effect? A Target Degradation (Western Blot, etc.) B Determine DC50 & Dmax A->B C Binding & Ternary Complex Formation (SPR, FP, etc.) A->C If degradation is observed D Determine KD (Binary/Ternary) & Cooperativity (α) C->D E Cell Viability/Cytotoxicity (CellTiter-Glo, etc.) C->E Correlate binding to function F Determine IC50/EC50 E->F

Caption: Logical workflow for in vitro validation of PROTAC activity.

References

A Comparative Analysis of Br-PEG4-OH and Br-PEG3-OH Linkers for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The length of the polyethylene glycol (PEG) chain in these linkers can significantly influence the physicochemical properties, stability, and biological activity of the final conjugate. This guide provides an objective comparison of two commonly used short-chain PEG linkers, Br-PEG4-OH and Br-PEG3-OH, supported by experimental data and detailed protocols to inform rational drug design.

The addition or subtraction of a single ethylene glycol unit can have a profound impact on the performance of a bioconjugate. Generally, a longer PEG chain imparts greater hydrophilicity, which can enhance the solubility and stability of the conjugate, particularly when dealing with hydrophobic drug payloads.[1][2] This increased hydrodynamic radius can also lead to a longer circulation half-life in vivo.[3] However, the optimal linker length is a delicate balance, as excessively long linkers can sometimes lead to decreased potency or unforeseen off-target effects.[4][5]

Physicochemical Properties

The fundamental differences between this compound and Br-PEG3-OH lie in their molecular weight and length, which in turn influence their physical properties. These differences are summarized in the table below.

PropertyThis compoundBr-PEG3-OHReference(s)
Chemical Formula C8H17BrO4C6H13BrO3[6][7]
Molecular Weight 257.12 g/mol 213.07 g/mol [6][7]
CAS Number 85141-94-257641-67-5[6][7]
Appearance Colorless to light yellow liquidLiquid[8][9]
Solubility Soluble in water and organic solventsSoluble in Water, DMSO, DMF, DCM[7][8]

Impact on Bioconjugate Performance: A Data-Driven Comparison

While direct head-to-head studies exclusively comparing this compound and Br-PEG3-OH are not extensively published, the impact of a single PEG unit difference can be inferred from studies on PROTACs and ADCs with varying short PEG linker lengths. The efficacy of a PROTAC, for instance, is highly dependent on the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ligase. The linker length is a critical parameter in achieving the optimal geometry for this complex.[10]

Studies on TANK-binding kinase 1 (TBK1)-targeting PROTACs have shown that linkers shorter than 12 atoms exhibit no significant activity, whereas those with longer linkers demonstrate robust protein degradation.[5] In a systematic study on Bruton's tyrosine kinase (BTK) degraders, PROTACs with four or more PEG units showed consistent binding affinity, while shorter linkers resulted in a significant impairment of binding.[11] This suggests that for certain target proteins and E3 ligases, the additional length provided by a PEG4 linker over a PEG3 linker could be the difference between a potent and an inactive molecule.

The following table summarizes data from studies on PROTACs with varying short PEG linker lengths, illustrating the general trend of how linker length affects degradation efficiency.

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference(s)
ERαCRBNPEG12>1000~20[5]
ERαCRBNPEG1610>90[5]
TBK1VHLAlkyl/Ether<12No activityN/A[11]
TBK1VHLAlkyl/Ether21396[11]

DC50: half-maximal degradation concentration; Dmax: maximum degradation.

These data highlight that a seemingly minor increase in linker length can dramatically improve degradation potency. Therefore, it is reasonable to extrapolate that a this compound linker may offer advantages over a Br-PEG3-OH linker in scenarios where a greater spatial separation between the two ends of the bioconjugate is required for optimal biological activity.

Experimental Protocols

To aid researchers in the evaluation of these linkers, detailed methodologies for key experiments are provided below.

Synthesis of Br-PEGn-OH Linkers

A general method for the synthesis of Br-PEGn-OH involves the reaction of the corresponding polyethylene glycol with a brominating agent.[8]

Materials:

  • Tetraethylene glycol (for this compound) or Triethylene glycol (for Br-PEG3-OH)

  • Bromoethanol

  • Inert solvent (e.g., Dichloromethane)

  • Base (e.g., Triethylamine)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the corresponding polyethylene glycol and bromoethanol in the inert solvent under an inert atmosphere.

  • Cool the reaction mixture to 0°C.

  • Slowly add the base to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Characterization of Br-PEGn-OH Linkers

The identity and purity of the synthesized linkers should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[12]

1H NMR Spectroscopy:

  • Dissolve the linker in a suitable deuterated solvent (e.g., CDCl3).

  • Acquire the 1H NMR spectrum.

  • The characteristic peaks of the ethylene glycol repeating units are typically observed around 3.6 ppm.[13] The presence of terminal bromine and hydroxyl groups will result in distinct chemical shifts that can be used to confirm the structure.[14]

Mass Spectrometry:

  • Analyze the linker using a suitable mass spectrometry technique (e.g., ESI-MS) to confirm the molecular weight.

In Vitro Plasma Stability Assay for ADCs

This assay is crucial for determining the stability of the linker in a biological matrix.[15]

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Human, mouse, or rat plasma

  • Phosphate-buffered saline (PBS)

  • LC-MS/MS system

Procedure:

  • Incubate the ADC at a final concentration of 100 µg/mL in plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).

  • At each time point, precipitate the plasma proteins using an organic solvent (e.g., acetonitrile).

  • Centrifuge the samples to pellet the precipitated proteins.

  • Collect the supernatant containing the free payload.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.

  • The rate of drug release can be used to determine the in vitro stability of the linker.

Western Blot for PROTAC-Mediated Protein Degradation

This is a standard method to quantify the degradation of a target protein induced by a PROTAC.[10]

Materials:

  • Cells expressing the target protein

  • PROTACs with different linkers

  • Lysis buffer

  • Primary antibody against the target protein

  • Secondary antibody conjugated to an enzyme (e.g., HRP)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate the cells and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the PROTACs for a specified period (e.g., 24-48 hours).

  • Lyse the cells and quantify the total protein concentration.

  • Separate the protein lysates by SDS-PAGE.

  • Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against the target protein.

  • Wash the membrane and incubate with the secondary antibody.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities to determine the extent of protein degradation.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate a typical workflow for bioconjugation and a signaling pathway for PROTAC-mediated protein degradation.

G cluster_synthesis Linker Synthesis & Characterization cluster_conjugation Bioconjugation cluster_analysis Performance Analysis Synthesis Synthesis of Br-PEGn-OH Purification Column Chromatography Synthesis->Purification Characterization NMR & Mass Spectrometry Purification->Characterization Antibody_PROTAC Antibody or PROTAC Ligand Conjugation_Reaction Conjugation Reaction Antibody_PROTAC->Conjugation_Reaction Linker Br-PEGn-OH Linker Linker->Conjugation_Reaction Purification_Conjugate Purification of Conjugate Conjugation_Reaction->Purification_Conjugate Stability_Assay In Vitro Plasma Stability (ADC) Purification_Conjugate->Stability_Assay Degradation_Assay Western Blot (PROTAC) Purification_Conjugate->Degradation_Assay Data_Analysis Data Analysis Stability_Assay->Data_Analysis Degradation_Assay->Data_Analysis

Caption: Experimental workflow for comparing Br-PEGn-OH linkers.

G Target_Protein Target Protein Ternary_Complex Ternary Complex Formation Target_Protein->Ternary_Complex PROTAC PROTAC (with Br-PEGn-OH linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

References

Validating the Formation of a Br-PEG4-OH Conjugate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, confirming the successful conjugation of polyethylene glycol (PEG) linkers to small molecules is a critical step. This guide provides a comparative overview of key analytical techniques to validate the formation of a conjugate with Br-PEG4-OH, a common hydrophilic linker. We present detailed experimental protocols, expected data, and a comparison of methodologies to aid in the selection of the most appropriate validation strategy.

Primary Validation Techniques

The formation of a this compound conjugate can be reliably validated using a combination of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each technique offers unique insights into the structure, mass, and purity of the conjugate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of the conjugate and confirming the formation of the covalent bond. By analyzing the chemical shifts and integration of proton (¹H) and carbon-¹³ (¹³C) signals, researchers can verify the successful attachment of the PEG linker to the target molecule.

  • Sample Preparation: Dissolve 5-10 mg of the dried conjugate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent will depend on the solubility of the conjugate.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the ¹H NMR spectrum at room temperature. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Upon successful conjugation, characteristic shifts in the proton signals of both the this compound linker and the target molecule are expected. The most significant changes are typically observed for the protons adjacent to the newly formed bond.

Compound Proton Expected Chemical Shift (ppm) Notes
This compoundH_a (-CH₂-Br)~3.8Disappearance of this signal upon conjugation.
H_b (-CH₂-O-)3.6-3.7Characteristic repeating ethylene glycol signal.
H_c (-CH₂-OH)~3.5Shift or disappearance upon conjugation if this is the reaction site.
ConjugateH_x (-CH₂-X-Molecule)VariesAppearance of a new signal or a significant shift of a proton from the parent molecule, confirming bond formation.
H_b (-CH₂-O-)3.6-3.7The characteristic PEG signal will be present in the conjugate spectrum.

Note: The exact chemical shifts will vary depending on the solvent and the nature of the conjugated molecule.

Workflow for NMR Validation

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Conjugate in Deuterated Solvent acquire Acquire 1H NMR Spectrum dissolve->acquire process Process Raw Data (FT, Phasing, Baseline) acquire->process analyze Analyze Chemical Shifts & Integration process->analyze

NMR Validation Workflow
Mass Spectrometry (MS)

Mass spectrometry provides a direct measurement of the molecular weight of the conjugate, offering definitive evidence of its formation. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed.

  • Sample Preparation: Prepare a dilute solution of the conjugate (typically 1-10 µM) in a solvent compatible with ESI, such as a mixture of acetonitrile and water, often with a small amount of formic acid or ammonium acetate to promote ionization.

  • Instrument Setup: Use an ESI mass spectrometer, which can be coupled with liquid chromatography (LC-MS) for online separation and analysis.

  • Data Acquisition: Infuse the sample directly into the mass spectrometer or inject it into the LC system. Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis: Determine the molecular weight of the conjugate from the mass-to-charge ratio (m/z) of the observed ions. For multiply charged ions, deconvolution of the spectrum may be necessary.

The mass spectrum of the successful conjugate will show a peak corresponding to the molecular weight of the conjugate, which is the sum of the molecular weight of the this compound linker (minus the leaving group, Br) and the target molecule.

Compound Formula Molecular Weight ( g/mol ) Expected m/z (for [M+H]⁺)
This compoundC₈H₁₇BrO₄257.12258.03
Hypothetical Molecule (e.g., Aniline)C₆H₇N93.1394.14
ConjugateC₁₄H₂₃NO₄269.34270.35

Note: The observed m/z will depend on the adduct ion (e.g., [M+Na]⁺, [M+K]⁺) and the charge state of the molecule.

Workflow for Mass Spectrometry Validation

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prepare Prepare Dilute Solution of Conjugate acquire Infuse/Inject into Mass Spectrometer prepare->acquire analyze Determine Molecular Weight from m/z acquire->analyze

Mass Spectrometry Validation Workflow
High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for assessing the purity of the conjugate and separating it from unreacted starting materials and byproducts. Reversed-phase (RP-HPLC) and size-exclusion chromatography (SEC) are two common modes used for this purpose.

  • Sample Preparation: Dissolve the reaction mixture in the mobile phase.

  • Instrument Setup: Use an HPLC system equipped with a C18 column and a UV detector.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of water (with 0.1% TFA or formic acid) and acetonitrile (with 0.1% TFA or formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor the elution profile at a wavelength where the target molecule or conjugate has significant absorbance.

  • Data Analysis: Compare the chromatograms of the starting materials and the reaction mixture. The appearance of a new peak with a different retention time indicates the formation of the conjugate.

The retention time of the conjugate will differ from that of the starting materials. Generally, the PEGylated conjugate will be more polar than the parent small molecule and will elute earlier on a reversed-phase column.

Compound Expected Retention Time (min) Rationale
This compoundEarlyHighly polar.
Target MoleculeVariesDepends on its hydrophobicity.
ConjugateIntermediateRetention time will be influenced by the properties of both the PEG linker and the target molecule.

Workflow for HPLC Validation

HPLC_Workflow cluster_prep Sample Preparation cluster_sep Chromatographic Separation cluster_analysis Data Analysis prepare Dissolve Reaction Mixture in Mobile Phase inject Inject Sample into HPLC System prepare->inject separate Separate Components on Column inject->separate analyze Analyze Chromatogram for New Product Peak separate->analyze

HPLC Validation Workflow

Comparison of Validation Techniques

Technique Information Provided Advantages Disadvantages
NMR Spectroscopy Detailed structural information, confirmation of covalent bond formation.Provides unambiguous structural proof.Requires a relatively large amount of pure sample; can be complex to interpret.
Mass Spectrometry Accurate molecular weight of the conjugate.Highly sensitive and specific for mass determination.Provides limited structural information; ionization efficiency can be variable.
HPLC Purity of the conjugate, separation from starting materials.Excellent for assessing purity and reaction completion; can be quantitative.Does not provide direct structural information.
FTIR Spectroscopy Presence of functional groups.Quick and easy to perform.Can be difficult to interpret for complex molecules; may not be sensitive enough to detect subtle changes upon conjugation.
UV-Vis Spectroscopy Changes in the electronic environment of a chromophore upon conjugation.Simple and rapid.Only applicable if the conjugation affects a chromophore; provides limited information.

Alternative and Complementary Techniques

While NMR, MS, and HPLC are the primary methods for validating the formation of a this compound conjugate, other techniques can provide complementary information:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the appearance or disappearance of characteristic vibrational bands associated with the functional groups involved in the conjugation reaction.

  • UV-Vis Spectroscopy: If the target molecule has a chromophore, a shift in the maximum absorbance wavelength (λ_max_) upon conjugation can indicate a change in the electronic environment and thus successful reaction.[1]

Conclusion

A multi-faceted approach is recommended for the robust validation of a this compound conjugate. HPLC is invaluable for assessing the purity and progress of the reaction.[2][3][4] Mass spectrometry provides definitive confirmation of the conjugate's molecular weight.[5][6][7] Finally, NMR spectroscopy offers detailed structural elucidation, confirming the precise site of conjugation. By combining these powerful analytical techniques, researchers can be confident in the successful formation and quality of their PEGylated molecules.

References

Studies comparing cleavable vs. non-cleavable linkers for ADCs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Cleavable and Non-Cleavable Linkers in Antibody-Drug Conjugates

The design of an antibody-drug conjugate (ADC) is a multifaceted process where the linker, the bridge between the antibody and the cytotoxic payload, plays a pivotal role in its therapeutic success. The choice between a cleavable and a non-cleavable linker dictates the mechanism of payload release, influencing the ADC's stability, efficacy, and toxicity profile.[1] This guide provides a comprehensive comparison of these two linker strategies, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for ADC development.

Cleavable vs. Non-Cleavable Linkers: A Fundamental Choice

The primary distinction between cleavable and non-cleavable linkers lies in their payload release mechanism.[] Cleavable linkers are designed to be severed under specific physiological conditions prevalent within the tumor microenvironment or inside cancer cells.[3] In contrast, non-cleavable linkers rely on the complete degradation of the antibody component in the lysosome to release the payload.[4]

Cleavable Linkers: Environmentally-Triggered Payload Release

Cleavable linkers exploit the unique characteristics of tumor cells to trigger payload release.[5] This targeted release can lead to a potent "bystander effect," where the liberated, cell-permeable payload can eliminate neighboring antigen-negative tumor cells.[3] However, a potential drawback is the risk of premature payload release in systemic circulation, which can cause off-target toxicity.[6]

There are three main types of cleavable linkers based on their cleavage mechanism:

  • Protease-Sensitive Linkers: These linkers, such as those containing a valine-citrulline (VC) dipeptide, are cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.[4][5]

  • pH-Sensitive Linkers: Hydrazone linkers are a key example of this type. They remain stable at the neutral pH of the bloodstream but are hydrolyzed in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8).[7][8]

  • Glutathione-Sensitive Linkers: Disulfide linkers are designed to be cleaved in the presence of high intracellular concentrations of reducing agents like glutathione, which is more abundant inside cells than in the plasma.[7][8]

Non-Cleavable Linkers: Lysosomal Degradation-Dependent Release

Non-cleavable linkers, such as the thioether-based succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker, offer greater stability in the bloodstream.[4] The payload is released only after the ADC is internalized and the antibody is completely degraded by lysosomal enzymes.[9] This enhanced stability often translates to a wider therapeutic window and reduced off-target toxicity.[4] However, the released payload from a non-cleavable linker is typically the drug molecule with the linker and a residual amino acid from the antibody attached.[10] This complex is often less membrane-permeable, which can limit the bystander effect.[11]

Comparative Performance Data

The choice of linker technology significantly impacts the performance of an ADC. The following tables summarize quantitative data from various studies comparing cleavable and non-cleavable linkers.

Linker TypeADC ExampleTargetIn Vitro Potency (IC50)In Vivo Efficacy (Tumor Model)Plasma StabilityReference
Cleavable Mc-VC-PAB-MMAE ADCCD30HighSignificant tumor regressionHigh plasma stability[12]
Cleavable Mc-EVC-PAB-MMAE ADCCD30HighComparable to Mc-VC-PAB-MMAE ADCHigh plasma stability[12]
Cleavable Silyl ether-MMAE conjugateN/AN/AN/At1/2 > 7 days in human plasma[13]
Non-cleavable SMCC-DM1 ADCEGFR/EpCAMLower than CX-DM1 ADCLess active than CX-DM1 ADCHigh[13]
Non-cleavable CX-DM1 ADCEGFR/EpCAMSignificantly improved vs. SMCC-DM1More active than SMCC-DM1 ADCHigh[13]
Linker TypeKey AdvantagesKey DisadvantagesApproved ADCs
Cleavable Bystander effect, versatile mechanisms of action.[3][9]Potential for premature payload release and off-target toxicity.[6]Adcetris (brentuximab vedotin), Polivy (polatuzumab vedotin).[12]
Non-cleavable High plasma stability, wider therapeutic window, reduced off-target toxicity.[4]Limited bystander effect, dependent on lysosomal degradation.[11][14]Kadcyla (ado-trastuzumab emtansine).[4][5]

A meta-analysis of clinical trials involving 7,879 patients showed that ADCs with cleavable linkers were associated with a higher incidence of grade ≥3 adverse events (47%) compared to those with non-cleavable linkers (34%).[15][16] This suggests that the enhanced stability of non-cleavable linkers may translate to a better safety profile in the clinic.

Experimental Protocols

Evaluating the performance of different linker technologies requires a suite of well-defined experiments. Below are detailed methodologies for key assays used in ADC development.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of payload deconjugation in plasma.[3]

Methodology:

  • Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in plasma from relevant species (e.g., human, mouse) at 37°C.[3][17]

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[3]

  • Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.[3] This can be done using techniques like ELISA for intact ADC and LC-MS for the free payload.[7]

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC in killing target cancer cells.

Methodology:

  • Plate cancer cells expressing the target antigen at a suitable density.

  • Treat the cells with serial dilutions of the ADC for a defined period (e.g., 72-96 hours).

  • Assess cell viability using a colorimetric assay (e.g., MTS or MTT) or a fluorescence-based assay (e.g., CellTiter-Glo).

  • Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve.

In Vivo Efficacy Study in Xenograft Models

Objective: To evaluate the anti-tumor activity of the ADC in a living organism.

Methodology:

  • Implant human tumor cells subcutaneously into immunocompromised mice.

  • Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, ADC, etc.).

  • Administer the ADC intravenously at various dose levels and schedules.

  • Measure tumor volume and body weight regularly.

  • At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., histology, biomarker assessment).

Visualizing ADC Mechanisms and Workflows

Cleavable_Linker_Mechanism cluster_blood Systemic Circulation (pH 7.4) cluster_tumor_env Tumor Microenvironment cluster_cell_interior Tumor Cell Interior ADC_circ ADC (Intact) ADC_tumor ADC ADC_circ->ADC_tumor Tumor Targeting Tumor_Cell Antigen-Positive Tumor Cell ADC_tumor->Tumor_Cell Binding & Internalization Endosome Endosome (Low pH) Tumor_Cell->Endosome Endocytosis Bystander_Cell Antigen-Negative Tumor Cell Cell_Death Apoptosis Bystander_Cell->Cell_Death Lysosome Lysosome (Proteases) Endosome->Lysosome Payload_Released Released Payload Lysosome->Payload_Released Linker Cleavage Payload_Released->Bystander_Cell Bystander Effect Payload_Released->Cell_Death

NonCleavable_Linker_Mechanism cluster_blood Systemic Circulation (pH 7.4) cluster_tumor_env Tumor Microenvironment cluster_cell_interior Tumor Cell Interior ADC_circ ADC (Highly Stable) ADC_tumor ADC ADC_circ->ADC_tumor Tumor Targeting Tumor_Cell Antigen-Positive Tumor Cell ADC_tumor->Tumor_Cell Binding & Internalization Endosome Endosome Tumor_Cell->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Payload_Complex Released Payload- Linker-Amino Acid Complex Lysosome->Payload_Complex Antibody Degradation Cell_Death Apoptosis Payload_Complex->Cell_Death

ADC_Stability_Workflow cluster_analysis Analysis start Start: ADC Sample incubation Incubate ADC in Plasma (37°C, various time points) start->incubation elisa ELISA: Quantify Intact ADC incubation->elisa lcms LC-MS/MS: Quantify Free Payload incubation->lcms data_analysis Data Analysis: Determine Deconjugation Rate elisa->data_analysis lcms->data_analysis end End: Stability Profile data_analysis->end

Conclusion

The selection of a cleavable or non-cleavable linker is a critical decision in the design of an ADC, with profound implications for its clinical success. Cleavable linkers offer the advantage of a bystander effect, which can be beneficial for treating heterogeneous tumors.[3] However, this comes with a potential risk of off-target toxicity due to premature payload release.[6] Non-cleavable linkers provide enhanced plasma stability, which can lead to a better safety profile and a wider therapeutic window.[4] Ultimately, the optimal linker choice is not universal and depends on various factors, including the target antigen, the tumor type, and the properties of the payload.[9] A thorough evaluation of different linker strategies, using the experimental approaches outlined in this guide, is essential for the development of safe and effective antibody-drug conjugates.

References

The Influence of PEG Linker Length on PROTAC Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are increasingly turning to Proteolysis Targeting Chimeras (PROTACs) as a powerful therapeutic modality for targeted protein degradation. A critical, yet often overlooked, component of these bifunctional molecules is the linker that connects the target-binding ligand to the E3 ligase-recruiting moiety. Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and the ease with which their length can be modified. This guide provides a comparative study of PROTACs synthesized with different length PEG linkers, supported by experimental data, to inform rational PROTAC design.

The linker is not merely a spacer; its length and composition profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. The length of the PEG linker is a critical determinant of the PROTAC's ability to induce the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase. This ternary complex formation is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein. An optimal linker length is crucial for productive ubiquitination and subsequent degradation of the target protein. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker may result in inefficient ubiquitination.

Comparative Efficacy of PROTACs with Different PEG Linker Lengths

To illustrate the impact of PEG linker length on PROTAC performance, data from studies on PROTACs targeting three distinct proteins are presented below: Estrogen Receptor α (ERα), TANK-binding kinase 1 (TBK1), and Bruton's tyrosine kinase (BTK).

Table 1: Comparative Degradation Efficiency of ERα-Targeting PROTACs with Varying Linker Lengths
PROTACLinker Length (atoms)DC50 (nM)Dmax (%)E3 LigaseReference
PROTAC 19>1000<20VHL
PROTAC 212~100~70VHL
PROTAC 3 16 ~10 >90 VHL ****
PROTAC 419~100~60VHL
PROTAC 521>1000<30VHL

A seminal study on ERα-targeting PROTACs systematically investigated the effect of linker length on degradation. The results clearly indicate that a 16-atom linker was optimal for achieving the highest degradation potency (lowest DC50) and efficacy (highest Dmax).

Table 2: Impact of Linker Length on TBK1 Degradation
PROTACLinker Length (atoms)DC50 (nM)Dmax (%)E3 LigaseReference
PROTAC A< 12No DegradationN/AVHL
PROTAC B 21 3 96 VHL ****
PROTAC C2929276VHL

For TBK1-targeting PROTACs, a minimum linker length of 12 atoms was required to observe any degradation. The potency peaked with a 21-atom linker, demonstrating a clear structure-activity relationship with respect to linker length.

Table 3: Linker Length and Binding Affinity in BTK-Targeting PROTACs
PROTAC LinkerNumber of PEG UnitsBinding Affinity for BTK and CRBNReference
Short Linker< 4Impaired
Longer Linker ≥ 4 Unimpaired ****

In a series of BTK degraders, shorter linkers with fewer than 4 PEG units showed impaired binding affinity for both the target protein (BTK) and the E3 ligase (Cereblon), likely due to steric hindrance. Longer linkers did not suffer from this impairment.

Visualizing PROTAC Mechanisms and Workflows

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_Target->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Figure 1: General mechanism of PROTAC-mediated protein degradation.

Western_Blot_Workflow A 1. Cell Culture & Treatment (with different PROTAC concentrations) B 2. Cell Lysis (Protein Extraction) A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE (Protein Separation by Size) C->D E 5. Protein Transfer (to PVDF or Nitrocellulose Membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Detection (Chemiluminescence) F->G H 8. Data Analysis (Quantify Band Intensity, Determine DC50 & Dmax) G->H

Figure 2: Experimental workflow for Western Blot analysis of PROTAC efficacy.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.

Protocol 1: Western Blot for PROTAC-Induced Degradation

This protocol outlines the steps for treating cells with a PROTAC, preparing cell lysates, and performing a Western blot to quantify the degradation of the target protein.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC or a vehicle control for a specified time (e.g., 24-48 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the BCA assay, following the manufacturer's instructions.

  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add an equal volume of 2x Laemmli sample buffer to each lysate and boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5-10

Validating Ternary Complex Formation with PROTACs Utilizing a Br-PEG4-OH Linker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds a target protein, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting them.[1][2][3] The efficacy of a PROTAC is fundamentally dependent on its ability to form a stable and productive ternary complex between the target protein and the E3 ligase.[3][4][5]

The linker component is a critical determinant of PROTAC efficacy, influencing ternary complex formation, cellular permeability, and degradation potency.[6][7] Linkers such as Br-PEG4-OH are versatile, PEG-based chemical tools used in the modular synthesis of PROTACs, offering control over the distance and relative orientation of the two binding moieties.[7][8][9]

This guide provides an objective comparison of key experimental methods used to validate and characterize the formation of this crucial ternary complex, offering supporting data and detailed protocols for researchers developing PROTACs, including those synthesized with a this compound linker.

PROTAC_Mechanism cluster_0 cluster_1 Ternary Complex Formation cluster_2 POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds POI Warhead E3 E3 Ubiquitin Ligase E3->Ternary Binds E3 Warhead PROTAC PROTAC Ub_Chain Poly-ubiquitination Ternary->Ub_Chain Proximity-Induced Ubiquitination Ub Ubiquitin Proteasome Proteasome Ub_Chain->Proteasome Recognition Degradation Target Degradation Proteasome->Degradation Degradation

Figure 1: Mechanism of Action for a PROTAC molecule.

Biophysical Assays: Quantifying Interactions In Vitro

Biophysical assays are essential for providing direct, quantitative measurements of the binding affinities and thermodynamics of binary (PROTAC-protein) and ternary complexes.[4][10][11] These cell-free methods are crucial for understanding the molecular interactions, including cooperativity, that drive complex formation.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index on a sensor chip surface.[3][] It is a powerful tool for determining the kinetics (association and dissociation rates) and affinity (KD) of interactions.[13] For PROTACs, SPR can dissect binary and ternary complex formation, and the resulting data can be used to calculate the cooperativity factor (α), a measure of how the binding of one protein influences the PROTAC's affinity for the other.[13][14]

Table 1: Representative SPR Data for PROTAC MZ1 (Data is illustrative and compiled from literature for the VHL/BRD4BD2 system)

InteractionAnalyteKD (nM)Cooperativity (α)Reference
Binary MZ1 binding to immobilized VCB~29-70N/A[10][13][15]
Binary MZ1 binding to BRD4BD2~1N/A[10][15]
Ternary MZ1 binding to VCB in presence of BRD4BD2~1.1~26[10]

VCB: von Hippel-Lindau E3 ligase complex with Elongin B and Elongin C. Cooperativity (α) = Binary KD (PROTAC to VCB) / Ternary KD. An α > 1 indicates positive cooperativity.

  • Immobilization: Covalently immobilize the purified E3 ligase complex (e.g., VCB) onto a sensor chip surface to a target response level (e.g., ~100 RU).[16]

  • Binary Interaction (PROTAC to E3): Inject a series of concentrations of the PROTAC (e.g., MZ1) in running buffer over the immobilized E3 ligase surface to determine the binary binding affinity (KD1). Fit sensorgram data to a 1:1 binding model.[13][17]

  • Ternary Interaction: Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein (e.g., BRD4BD2) mixed with varying concentrations of the PROTAC.[14]

  • Injection & Measurement: Flow these PROTAC/target protein solutions over the immobilized E3 ligase surface. The increased binding response compared to the PROTAC alone indicates ternary complex formation.

  • Data Analysis: Fit the resulting sensorgrams to determine the kinetic parameters for ternary complex formation (KD,ternary).

  • Cooperativity Calculation: Calculate the cooperativity factor using the formula: α = KD1 / KD,ternary .[17]

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for measuring the thermodynamics of binding interactions.[18] It directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) in solution.[17] This information is critical for calculating an accurate cooperativity factor.

Table 2: Representative ITC Data for PROTAC MZ1 (Data is illustrative and compiled from literature for the VHL/BRD4BD2 system)

TitrationKD (nM)Enthalpy (ΔH) (kcal/mol)Stoichiometry (n)Cooperativity (α)Reference
MZ1 into VCB~66-~1.0N/A[10][15]
MZ1 into BRD4BD2~4-~1.0N/A[10][15]
MZ1 into VCB + BRD4BD2~4.4-~1.0~15[10]
  • Preparation: Dialyze all purified proteins (E3 ligase, target protein) and the PROTAC into an identical, matched buffer to minimize heats of dilution.[17]

  • Binary Titration 1 (PROTAC to E3): Place the E3 ligase solution (e.g., 10-20 µM) in the ITC cell. Titrate in the PROTAC solution (10-20x higher concentration) from the injection syringe to determine KD1.[17]

  • Binary Titration 2 (PROTAC to Target): Place the target protein solution in the ITC cell and titrate in the PROTAC to determine KD2.

  • Ternary Titration: Prepare a solution of the E3 ligase pre-saturated with the target protein in the ITC cell. The target protein concentration should be in excess to ensure the formation of the binary E3-target complex is negligible and does not interfere.

  • Titration & Analysis: Titrate the PROTAC solution into the pre-formed protein mixture. Analyze the data to determine the apparent KD for ternary complex formation (KD,ternary).

  • Cooperativity Calculation: Calculate the cooperativity factor: α = KD1 / KD,ternary .[17]

General Validation Workflow

The validation of a novel PROTAC is a multi-step process that integrates biophysical and cell-based assays to build a comprehensive understanding of its mechanism of action, from initial binding to final protein degradation.

Validation_Workflow cluster_synthesis PROTAC Design & Synthesis cluster_biophysical Biophysical Validation (In Vitro) cluster_cellular Cell-Based Validation (In-Cell) synthesis Synthesize PROTAC (e.g., using this compound linker) binary 1. Confirm Binary Binding (SPR, ITC) PROTAC -> Target PROTAC -> E3 Ligase synthesis->binary ternary_iv 2. Quantify Ternary Complex (SPR, ITC) - Affinity (KD) - Kinetics (kon/koff) - Cooperativity (α) binary->ternary_iv ternary_ic 3. Confirm Ternary Complex Formation in Live Cells (NanoBRET, Co-IP) ternary_iv->ternary_ic Orthogonal Validation ub 4. Measure Target Ubiquitination (NanoBRET-Ub, Western Blot) ternary_ic->ub degradation 5. Quantify Target Degradation (HiBiT Lysis, Western Blot) - Potency (DC50) - Efficacy (Dmax) ub->degradation

Figure 2: A general workflow for PROTAC validation.

Cell-Based Assays: Confirming Action in a Biological Context

While biophysical assays provide precise measurements, they do not account for the complex cellular environment. Cell-based assays are critical for confirming that a PROTAC can permeate cells, engage its targets, and form a productive ternary complex that leads to degradation.[19][20]

NanoBRET™/HiBiT Ternary Complex Assay

NanoBRET (Bioluminescence Resonance Energy Transfer) is a proximity-based assay that measures protein-protein interactions in real-time within live cells.[19][21] To monitor ternary complex formation, the target protein is typically fused to a NanoLuc® luciferase donor, and the E3 ligase is fused to a HaloTag® acceptor.[10][22] When the PROTAC brings the two proteins into proximity, energy is transferred from the donor to the acceptor, generating a quantifiable BRET signal.[10]

Table 3: Representative In-Cell NanoBRET Data (Data is illustrative for a generic PROTAC system)

PROTACTarget ProteinE3 LigaseMax BRET Ratio (mBU)Apparent Cellular KD (nM)
Active PROTACHiBiT-BRD4HaloTag-VHL150050
Negative ControlHiBiT-BRD4HaloTag-VHL150>10,000

mBU: milliBRET units. A higher BRET ratio indicates greater proximity.

  • Cell Line Engineering: Generate a cell line (e.g., HEK293) that endogenously expresses the target protein tagged with a small luminescent peptide (e.g., HiBiT) using CRISPR/Cas9.[23]

  • Transfection: Transiently transfect these cells to express the E3 ligase of interest (e.g., VHL or CRBN) fused to HaloTag.[23]

  • Labeling & Substrate Addition: On the day of the experiment, label the HaloTag fusion protein with a fluorescent ligand (the BRET acceptor). Add the Nano-Glo® Vivazine substrate for the luciferase donor.[23]

  • PROTAC Treatment: Treat the cells with a dilution series of the PROTAC or a DMSO control.

  • Measurement: Read the plate on a luminometer capable of detecting both the donor (e.g., 460 nm) and acceptor (e.g., >610 nm) emission wavelengths.

  • Data Analysis: Calculate the NanoBRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against PROTAC concentration to determine potency and efficacy of ternary complex formation in live cells.

Co-Immunoprecipitation (Co-IP)

Co-IP is a well-established, antibody-based technique used to detect protein-protein interactions. It serves as a qualitative or semi-quantitative method to confirm the formation of the PROTAC-induced ternary complex. In a Co-IP experiment, an antibody against one member of the complex (e.g., the target protein) is used to pull it out of a cell lysate. The pulled-down material is then analyzed by Western blot to see if the other members of the complex (the E3 ligase) were brought down with it, an event that should only occur in the presence of an active PROTAC.

  • Cell Treatment: Treat cells with either DMSO (vehicle), a negative control compound, or the active PROTAC for a specified time (e.g., 2-4 hours).

  • Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation: Add an antibody specific to the target protein (or a tag on the protein) to the cell lysate and incubate to form an antibody-protein complex.

  • Capture: Add protein A/G beads to capture the antibody-protein complexes.

  • Washing: Wash the beads several times to remove non-specific binders.

  • Elution & Western Blot: Elute the bound proteins from the beads and analyze the eluate by Western blot using antibodies against both the target protein and the E3 ligase. A band for the E3 ligase in the PROTAC-treated sample indicates ternary complex formation.

Comparison of Validation Techniques

Choosing the right assay depends on the specific question being asked, from high-throughput screening to in-depth mechanistic studies. Orthogonal validation using multiple techniques is the most robust approach.

Assay_Comparison cluster_spr Surface Plasmon Resonance (SPR) cluster_itc Isothermal Titration Calorimetry (ITC) cluster_nbret NanoBRET (Live Cell) spr_chip E3 Ligase Immobilized on Chip spr_flow PROTAC + Target Protein (Flow over chip) spr_signal Binding Signal (Kinetics/Affinity) itc_cell E3 + Target Protein (In solution) itc_signal Heat Change (Thermodynamics) itc_syringe PROTAC (Titrated in) nbret_cell Live Cell Expressing: Target-NanoLuc (D) E3-HaloTag (A) nbret_protac + PROTAC nbret_signal Light Emission (Proximity)

Figure 3: Visual comparison of assay principles.

Table 4: Summary Comparison of Key Validation Methods

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)NanoBRET / HiBiTCo-Immunoprecipitation (Co-IP)
Assay Type In Vitro, Label-FreeIn Vitro, Label-FreeIn-Cell, Proximity-BasedIn-Cell, Antibody-Based
Key Readout Binding Kinetics (kon/koff), Affinity (KD)Binding Thermodynamics (KD, ΔH), StoichiometryReal-time Protein Proximity in Live CellsEndpoint Protein Interaction
Throughput Medium to HighLowHighLow to Medium
Protein Needs Moderate, requires purified proteinHigh, requires highly pure, concentrated proteinNone (uses engineered cell lines)None (uses endogenous or tagged protein)
Pros Real-time kinetic data, reusable chips, well-established for PROTACs.[3]Gold standard for thermodynamics and cooperativity.[18]Live-cell context, high sensitivity, kinetic readout.[19][23]Validates interaction of endogenous proteins.
Cons Requires protein immobilization which may affect activity, potential for artifacts.Low throughput, high sample consumption, sensitive to buffer mismatch.[10]Requires genetic modification of cells, potential for artifacts from tags.Generally not quantitative, prone to non-specific binding.

Conclusion

Validating the formation of the ternary complex is a cornerstone of modern PROTAC development. A multi-faceted approach is essential for a comprehensive understanding of a PROTAC's mechanism of action. Biophysical techniques like SPR and ITC provide the foundational quantitative data on binding affinity, kinetics, and cooperativity, which are critical for structure-activity relationship (SAR) studies. However, these in vitro results must be validated in a physiological context. Cell-based assays such as NanoBRET and Co-IP confirm that the PROTAC can successfully induce complex formation within the cell, the essential first step towards target ubiquitination and degradation.[19] By integrating these orthogonal methods, researchers can confidently select and optimize PROTAC candidates, accelerating the development of this promising new class of therapeutics.

References

Safety Operating Guide

Navigating the Disposal of Br-PEG4-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Core Safety and Handling Procedures

Br-PEG4-OH, a polyethylene glycol (PEG) derivative containing a bromide group, should be handled with care. Although polyethylene glycol itself is considered biodegradable and not typically classified as hazardous waste, the presence of the bromo- functional group necessitates a more cautious approach to its disposal.[1][2] General safety information suggests that this compound may be an irritant to the eyes, skin, and mucous membranes.[3] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound.[3] Work should be conducted in a well-ventilated area to avoid inhalation of any potential vapors or aerosols.[3]

Step-by-Step Disposal Protocol

Given the absence of specific regulatory disposal guidelines for this compound, it is prudent to treat it as a chemical waste product. The following step-by-step procedure outlines the recommended disposal process:

  • Segregation and Collection: Do not mix this compound waste with other waste streams. Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and cleaning materials, in a designated and clearly labeled waste container. The container should be made of a material compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with the full chemical name: "this compound" or "Bromo-PEG4-alcohol," and the appropriate hazard symbols if known. While specific GHS classifications were not found, it is best practice to handle it with the precautions for an irritant.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area, away from incompatible materials. Short-term storage can be at 0-4°C, while long-term storage should be at -20°C.[4]

  • Engage a Licensed Waste Disposal Contractor: The disposal of chemical waste is regulated and should be carried out by a licensed and qualified waste disposal contractor.[1][5] Provide the contractor with as much information as possible about the waste, including the chemical name and any known properties.

  • Documentation: Maintain a record of the waste generated, including the quantity and date of disposal, as part of your laboratory's safety and compliance documentation.

Important Note: Never dispose of this compound down the drain or in regular trash.[1][5] While PEG is biodegradable, the effects of the brominated compound on aquatic ecosystems and wastewater treatment processes are not well-documented.[1]

Quantitative Data Summary

No specific quantitative data regarding disposal limits or hazard classifications for this compound were found in the available search results. In the absence of such data, a conservative approach to handling and disposal is required.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

cluster_0 Phase 1: Handling and Collection cluster_1 Phase 2: Labeling and Storage cluster_2 Phase 3: Final Disposal A Handle this compound with appropriate PPE B Collect all waste in a designated, compatible container A->B C Clearly label container with chemical name and hazard information B->C D Store sealed container in a designated chemical waste area C->D E Contact licensed chemical waste disposal contractor D->E F Provide waste information to contractor E->F G Arrange for waste pickup and disposal F->G H Maintain disposal records G->H

Disposal Workflow for this compound

By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship.

References

Essential Safety and Operational Guide for Handling Br-PEG4-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Storage, and Disposal of Br-PEG4-OH.

This document provides crucial safety and logistical information for the handling of this compound (1-Bromo-2-[2-(2-hydroxyethoxy)ethoxy]ethane), a common PEG-based linker used in the synthesis of PROTACs and other drug development applications. Adherence to these guidelines is essential to ensure personal safety and minimize environmental impact.

Immediate Safety and Hazard Information

This compound is a chemical that may cause irritation to the eyes, skin, and mucous membranes. While not classified as acutely hazardous, direct contact and inhalation should be avoided. In case of fire, it may release irritating gases.

Emergency Contact Information:

  • In case of emergency, immediately call your institution's emergency response number.

  • For chemical spills, follow your institution's established spill response protocol.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound in various laboratory settings.

Activity Eye Protection Hand Protection Body Protection Respiratory Protection
Receiving and Storage Safety glasses with side shieldsNitrile glovesStandard lab coatNot generally required
Weighing and Aliquoting (Solid/Liquid) Chemical splash gogglesNitrile gloves (consider double-gloving)Standard lab coatRecommended if not performed in a fume hood
Solution Preparation and Transfers Chemical splash gogglesNitrile glovesStandard lab coatWork in a well-ventilated area or chemical fume hood
Handling Large Quantities (>100 mL) Chemical splash goggles and face shieldChemical-resistant gloves (e.g., neoprene or butyl rubber) over nitrile glovesChemical-resistant apron over a lab coatRequired; conduct all operations in a chemical fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty, chemical-resistant glovesChemical-resistant apron over a lab coatRespirator with organic vapor cartridge may be necessary depending on spill size and location
Waste Disposal Chemical splash gogglesNitrile glovesStandard lab coatWork in a well-ventilated area or chemical fume hood

Operational and Disposal Plans

A systematic approach to handling this compound from receipt to disposal is critical for safety and experimental reproducibility.

Experimental Protocol: Step-by-Step Handling Procedures

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.
  • Verify that the container is properly labeled with the chemical name, CAS number (85141-94-2), and any hazard warnings.
  • Wear safety glasses and nitrile gloves during inspection.

2. Storage:

  • Store this compound in a tightly sealed, original container.
  • Recommended storage is in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
  • For long-term storage (months to years), a temperature of -20°C is recommended. For short-term storage (days to weeks), 0-4°C is suitable.

3. Preparation for Use (Weighing and Dissolving):

  • All weighing and solution preparation should be conducted in a chemical fume hood to avoid inhalation of any potential vapors.
  • Wear chemical splash goggles, a lab coat, and nitrile gloves.
  • Use a dedicated, clean spatula for weighing the desired amount of this compound.
  • To prepare a stock solution, slowly add the this compound to the chosen solvent (e.g., DMSO) while stirring to ensure complete dissolution.

4. Use in Experiments:

  • When transferring solutions of this compound, use appropriate volumetric glassware to ensure accuracy.
  • Avoid creating aerosols or splashes.
  • Ensure all reaction vessels are properly labeled.

Disposal Plan: A Step-by-Step Guide

1. Waste Segregation and Collection:

  • Halogenated Organic Waste: All waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves), must be collected in a designated, properly labeled "Halogenated Organic Waste" container.[1] Do not mix with non-halogenated waste.
  • Aqueous Waste: Aqueous solutions containing this compound should also be collected as halogenated waste. Do not dispose of down the drain.
  • Solid Waste: Contaminated solid waste such as gloves, paper towels, and weighing paper should be placed in a sealed bag and then into the solid halogenated waste container.

2. Waste Container Management:

  • Use a chemically compatible container with a secure, tight-fitting lid.
  • The container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Compounds," and a list of all contents, including this compound.
  • Keep the waste container closed at all times except when adding waste.
  • Store the waste container in a designated satellite accumulation area within the laboratory.

3. Final Disposal:

  • Arrange for the disposal of the halogenated waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
  • Follow all institutional and local regulations for hazardous waste disposal.

Emergency Procedures

Inhalation:

  • Move the individual to fresh air immediately.

  • If breathing is difficult, administer oxygen.

  • If breathing has stopped, begin artificial respiration.

  • Seek immediate medical attention.

Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • Remove any contaminated clothing.

  • If irritation persists, seek medical attention.

Eye Contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.

Ingestion:

  • Do NOT induce vomiting.

  • If the person is conscious, rinse their mouth with water.

  • Never give anything by mouth to an unconscious person.

  • Seek immediate medical attention.

Spill Response:

  • Small Spills (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Place the absorbent material into a sealed container for disposal as halogenated waste. Clean the spill area with a suitable solvent, and then wash with soap and water.

  • Large Spills (outside a fume hood): Evacuate the area and prevent entry. Contact your institution's emergency response team immediately.

Visual Workflow for Handling this compound

The following diagram illustrates the key steps in the safe handling and disposal of this compound.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Waste Management receive Receive & Inspect Package store Store Appropriately (-20°C long-term) receive->store Safe Storage weigh Weigh in Fume Hood store->weigh Prepare for Use dissolve Dissolve in Solvent weigh->dissolve Solution Prep use Use in Experiment dissolve->use Experimental Use collect_liquid Collect Liquid Halogenated Waste use->collect_liquid Liquid Waste collect_solid Collect Solid Halogenated Waste use->collect_solid Solid Waste dispose Dispose via EHS collect_liquid->dispose Proper Disposal collect_solid->dispose Proper Disposal

Caption: Workflow for handling this compound from receipt to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Br-PEG4-OH
Reactant of Route 2
Reactant of Route 2
Br-PEG4-OH

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.